dl-Tetrandrine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H42N2O6 |
|---|---|
Molecular Weight |
622.7 g/mol |
IUPAC Name |
(1S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |
InChI |
InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30?/m0/s1 |
InChI Key |
WVTKBKWTSCPRNU-UFXYQILXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
dl-Tetrandrine: An In-depth Technical Guide on its Anti-Cancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
dl-Tetrandrine (TET), a bis-benzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has a long history in traditional Chinese medicine for treating a variety of ailments.[1][2] In recent decades, extensive preclinical research has illuminated its potent anti-cancer properties across a wide spectrum of malignancies, including but not limited to, breast, lung, colon, prostate, and liver cancers.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action in cancer cells, focusing on its multi-targeted approach to inhibiting proliferation, inducing cell death, and overcoming therapeutic resistance. The information is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visualized molecular pathways.
Core Mechanisms of Action in Cancer Cells
This compound exerts its anti-neoplastic effects through a variety of interconnected mechanisms, making it a promising candidate for cancer chemotherapy.[1][2] These core mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, modulation of autophagy, and the reversal of multidrug resistance (MDR).
Induction of Apoptosis
A primary mechanism of TET's anti-cancer activity is its ability to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]
-
Intrinsic Pathway: TET disrupts the balance of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[3][4] This change in balance promotes the release of cytochrome c from the mitochondria into the cytoplasm. Released cytochrome c then activates a caspase cascade, beginning with the initiator caspase-9, which in turn activates the executioner caspase-3.[5][6][7]
-
Extrinsic Pathway: Evidence suggests TET can also trigger the extrinsic pathway by activating initiator caspase-8.[5][6]
-
Execution Phase: Both pathways converge on the activation of caspase-3, which cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][8]
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G1/S transition.[9][10] This prevents the cells from entering the DNA synthesis (S) phase, thereby inhibiting their division.
-
Downregulation of G1-S Specific Cyclins and CDKs: TET has been shown to decrease the expression of key regulatory proteins of the G1 phase, such as Cyclin D1, and its associated cyclin-dependent kinases, CDK4 and CDK6.[9][11]
-
Upregulation of CDK Inhibitors: The arrest is also mediated by an increase in the expression of CDK inhibitors (CKIs) like p21WAF1/CIP1 and p27KIP1, which bind to and inhibit the activity of cyclin-CDK complexes.[7][10]
Inhibition of Key Signaling Pathways
TET's ability to induce apoptosis and cell cycle arrest is intrinsically linked to its modulation of critical intracellular signaling pathways that govern cell survival and proliferation.
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell growth and survival. TET has been shown to inhibit this pathway by dephosphorylating (inactivating) Akt, which subsequently affects downstream targets like mTOR.[11][12]
-
NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cancer cell survival. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[13] Upon receiving an activation signal, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate target genes.[13][14] TET inhibits this pathway by suppressing the signal-induced degradation of IκBα, thereby preventing NF-κB activation.[13][15]
Reversal of Multidrug Resistance (MDR)
A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), which actively pump chemotherapeutic drugs out of the cancer cell.[9] this compound has demonstrated a potent ability to reverse this resistance. It inhibits the function of P-gp, leading to increased intracellular accumulation of co-administered chemotherapy agents and re-sensitizing resistant cancer cells to treatment.[9] Furthermore, long-term treatment with TET has been shown to downregulate the protein expression of ABCB1.[16]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound across various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |
| HT-29 | Colon Carcinoma | 22.98 | 24 | [9] |
| HT-29 | Colon Carcinoma | 6.87 | 48 | [9] |
| MDA-MB-231 | Breast Cancer | 22 - 27 | 48 | [17] |
| PANC-1 | Pancreatic Cancer | 51 - 54 | 24 | [17] |
| PANC-1 | Pancreatic Cancer | 22 - 27 | 48 | [17] |
| PANC-1 | Pancreatic Cancer | 5 - 10 | 72 | [18] |
| HEL | Erythroleukemia | 1.57 | 48 | [19] |
| PC3 | Prostate Cancer | 1.94 | 48 | [19] |
| WM9 | Melanoma | 1.68 | 48 | [19] |
| K562 | Chronic Myeloid Leukemia | < 1.18 | 48 | [19] |
| MDA-MB-231 | Breast Cancer | 1.18 | 48 | [19] |
| HL7702 (Normal) | Human Liver | 44.25 | 48 | [19] |
Table 2: Effect of this compound on Cell Cycle Distribution in HT-29 Colon Cancer Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control (0 µM) | 50.42 | - | - | [9] |
| 5 µM TET (24h) | 58.74 | Decreased | Decreased | [9] |
| Higher Conc. (24h) | 75.85 | Further Decreased | Further Decreased | [9] |
Note: Specific percentages for S and G2/M phases were described as significantly decreased but not quantified in the source.
Visualized Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms of this compound.
Detailed Experimental Protocols
The following sections provide standardized methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[20]
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9][20]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of TET (e.g., 0, 5, 10, 20, 40, 80 µM).[9] Include wells with medium alone as a blank control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[9]
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[9] During this time, visible purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9][20]
-
Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells after subtracting the absorbance of the blank wells. Plot the viability against the drug concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin-EDTA, then combine with the floating cells from the supernatant. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold PBS.[21]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[21]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[23]
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the pathways modulated by this compound.
Protocol:
-
Protein Extraction: After treatment with TET, wash cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.[9]
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p-Akt, IκBα) overnight at 4°C with gentle agitation.[9] A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[9]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantification: Densitometry analysis can be performed using software to quantify the relative expression of target proteins, normalized to the loading control.
Conclusion and Future Perspectives
This compound is a potent, multi-targeted anti-cancer agent with a well-documented ability to induce apoptosis, cause cell cycle arrest, and reverse multidrug resistance in a wide variety of cancer cell types. Its mechanism of action involves the modulation of several key oncogenic signaling pathways, including PI3K/Akt and NF-κB. The comprehensive data presented in this guide underscore its potential as a standalone therapeutic or as an adjuvant to enhance the efficacy of existing chemotherapy regimens.
Future research should focus on translating these promising preclinical findings into the clinical setting. Further investigation into novel delivery systems, such as nanoparticles, could improve the bioavailability and tumor-targeting of this compound. Additionally, exploring synergistic combinations with other targeted therapies and immunotherapies may unlock its full therapeutic potential in the fight against cancer.
References
- 1. portlandpress.com [portlandpress.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Tetrandrine induces apoptosis and triggers a caspase cascade in U2-OS and MG-63 cells through the intrinsic and extrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetrandrine induces apoptosis Via caspase-8, -9, and -3 and poly (ADP ribose) polymerase dependent pathways and autophagy through beclin-1/ LC3-I, II signaling pathways in human oral cancer HSC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrandrine Enhances H2O2-Induced Apoptotic Cell Death Through Caspase-dependent Pathway in Human Keratinocytes | In Vivo [iv.iiarjournals.org]
- 7. Tetrandrine triggers apoptosis and cell cycle arrest in human renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Tetrandrine by Inducing Apoptosis in Human Breast Cancer Cell Line MDA-MB-231 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrandrine inhibits colon carcinoma HT-29 cells growth via the Bcl-2/Caspase 3/PARP pathway and G1/S phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrandrine-induced cell cycle arrest and apoptosis in A549 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. bosterbio.com [bosterbio.com]
- 13. Plant alkaloid tetrandrine downregulates IκBα kinases-IκBα-NF-κB signaling pathway in human peripheral blood T cell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Tetrandrine isolated from Cyclea peltata induces cytotoxicity and apoptosis through ROS and caspase pathways in breast and pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchhub.com [researchhub.com]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. kumc.edu [kumc.edu]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
dl-Tetrandrine as a Calcium Channel Blocker in Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
dl-Tetrandrine, a bis-benzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has a long history in traditional Chinese medicine. Modern pharmacological research has identified it as a potent blocker of voltage-gated calcium channels, particularly L-type and T-type channels, in various excitable cells, including neurons.[1] This technical guide provides a comprehensive overview of the action of this compound on neuronal calcium channels, presenting key quantitative data, detailed experimental methodologies, and a visualization of the associated signaling pathways.
Mechanism of Action at the Core
This compound exerts its primary effect on neurons by physically obstructing the flow of calcium ions (Ca2+) through voltage-gated calcium channels. This blockade has been demonstrated to be effective against both high-voltage activated (HVA), slowly inactivating calcium currents, and low-voltage activated (LVA) currents.[2] Specifically, this compound is recognized as a blocker of both L-type and T-type calcium channels.[1] While the precise binding site on neuronal calcium channels is a subject of ongoing investigation, studies in other cell types suggest that for L-type channels, the binding site may be located at the benzothiazepine receptor on the α1-subunit of the channel.[1]
The functional consequence of this channel blockade is a reduction in the depolarization-induced influx of calcium into the neuron. This has significant downstream effects on a variety of cellular processes that are critically dependent on calcium as a second messenger, including neurotransmitter release, gene expression, and enzyme activation.
Quantitative Pharmacological Data
The potency of this compound as a neuronal calcium channel blocker has been quantified in several studies. The following table summarizes the available data on its inhibitory concentrations.
| Parameter | Value | Cell Type | Channel Type(s) | Reference |
| IC50 | 8 µM | Cultured fetal mouse spinal cord neurons | Total voltage-gated Ca2+ currents (HVA and LVA) | [2] |
| Effective Blocking Concentration | 100 µM | NG108-15 neuroblastoma-glioma hybrid cells | Voltage-dependent Ca2+ entry | [3] |
Experimental Protocols
The characterization of this compound's effects on neuronal calcium channels relies on two primary experimental techniques: whole-cell patch-clamp electrophysiology and fura-2 calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in individual neurons.
Objective: To measure the effect of this compound on voltage-gated calcium currents.
Methodology:
-
Cell Preparation: Primary neuronal cultures (e.g., from fetal mouse spinal cord) or neuronal cell lines (e.g., NG108-15) are prepared on glass coverslips.
-
Recording Solutions:
-
External Solution (in mM): Typically contains a salt solution (e.g., Tyrode's solution) with physiological concentrations of ions, and often includes blockers of sodium and potassium channels (e.g., tetrodotoxin and tetraethylammonium, respectively) to isolate calcium currents. Barium (Ba2+) is often used as the charge carrier instead of Ca2+ to increase current amplitude and reduce calcium-dependent inactivation.
-
Internal (Pipette) Solution (in mM): Contains a primary salt (e.g., Cs-gluconate or CsCl to block potassium currents), a calcium buffer (e.g., EGTA), ATP, and GTP to maintain cell health.
-
-
Recording Procedure:
-
A glass micropipette with a resistance of 3-7 MΩ is filled with the internal solution and brought into contact with the cell membrane.
-
A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.
-
The cell membrane under the pipette is ruptured by applying a brief pulse of suction, establishing the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
The neuron is held at a negative holding potential (e.g., -80 mV) to ensure that the voltage-gated calcium channels are in a closed, ready-to-open state.
-
Depolarizing voltage steps are applied to elicit calcium channel opening. A typical protocol to assess the effect of this compound involves a depolarizing pulse to 0 mV.[2]
-
-
Drug Application:
-
A baseline recording of calcium currents is established.
-
This compound is applied to the external solution at various concentrations (e.g., 1-100 µM).
-
The effect of the drug on the amplitude and kinetics of the calcium currents is recorded.
-
-
Data Analysis: The peak inward current at each voltage step is measured before and after drug application to determine the percentage of inhibition. An IC50 value can be calculated by fitting the concentration-response data to a logistic function.
Fura-2 Calcium Imaging
This technique utilizes a ratiometric fluorescent dye to measure changes in intracellular calcium concentration in response to neuronal depolarization.
Objective: To assess the effect of this compound on depolarization-induced calcium influx.
Methodology:
-
Cell Preparation and Dye Loading:
-
Neurons are cultured on glass coverslips.
-
Cells are loaded with the acetoxymethyl ester form of the calcium indicator dye, fura-2 AM (typically 1-5 µM), in a physiological buffer (e.g., Tyrode's solution) for 30-60 minutes at 37°C.[4] Cellular esterases cleave the AM group, trapping the active fura-2 dye inside the cells.
-
-
Imaging Setup:
-
The coverslip with the fura-2-loaded cells is placed in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm) and a detector to capture emitted fluorescence at ~510 nm.
-
-
Experimental Procedure:
-
A baseline fluorescence ratio (F340/F380) is recorded in a physiological buffer.
-
The cells are pre-incubated with this compound (e.g., 100 µM) for a defined period (e.g., 7 minutes).[3]
-
Neuronal depolarization is induced by rapidly perfusing the chamber with a high-potassium solution (e.g., 50-60 mM KCl).[3][4] This depolarization opens voltage-gated calcium channels, leading to a calcium influx and an increase in the F340/F380 ratio.
-
-
Data Analysis: The change in the F340/F380 ratio in response to depolarization is measured in the absence and presence of this compound. The percentage of inhibition of the calcium influx can then be calculated.
Signaling Pathways and Experimental Workflows
The blockade of neuronal calcium channels by this compound initiates a cascade of downstream signaling events. One of the key pathways affected is the regulation of gene expression through the modulation of calcium-dependent kinases and transcription factors.
This compound's blockade of L- and T-type calcium channels inhibits downstream signaling.
The following diagram illustrates a typical experimental workflow for assessing the impact of this compound on neuronal calcium influx using fura-2 imaging.
References
- 1. Tetrandrine: a new ligand to block voltage-dependent Ca2+ and Ca(+)-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrandrine effects on calcium currents in cultured neurones of foetal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrandrine blocks voltage-dependent calcium entry and inhibits the bradykinin-induced elevation of intracellular calcium in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
dl-Tetrandrine's Effect on Autophagy Pathways In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
dl-Tetrandrine (TET), a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra, has demonstrated significant anticancer properties in various preclinical models. A substantial body of evidence points to its ability to modulate autophagy, a critical cellular catabolic process. However, the precise mechanisms are complex and appear to be context-dependent, with reports describing TET as both an inducer of autophagic flux and an inhibitor of its terminal stages. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on in vitro autophagy pathways, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate signaling networks involved.
Introduction to Autophagy and this compound's Dual Role
Autophagy is a highly conserved cellular process responsible for the degradation of damaged organelles and long-lived proteins through the lysosomal pathway. It plays a dual role in cancer, promoting survival under metabolic stress but also mediating a form of programmed cell death. The process is characterized by the formation of double-membraned vesicles called autophagosomes, which sequester cytoplasmic cargo and subsequently fuse with lysosomes to form autolysosomes, where the contents are degraded.
This compound's interaction with this pathway is multifaceted. On one hand, it is reported to initiate autophagy by modulating key signaling cascades, primarily by inhibiting the mammalian target of rapamycin (mTOR), a central negative regulator of autophagy.[1][2] On the other hand, several studies have demonstrated that TET can act as a lysosomotropic agent, neutralizing the acidic environment of lysosomes and thereby blocking the final degradation step of autophagic flux.[3][4][5] This leads to the accumulation of autophagosomes, a phenomenon that can be misinterpreted as autophagy induction if not carefully assessed.
Core Signaling Pathways Modulated by this compound
Several signaling pathways have been identified as targets of this compound in its modulation of autophagy.
The PI3K/Akt/mTOR Pathway
A primary mechanism by which this compound induces autophagy is through the suppression of the PI3K/Akt/mTOR signaling axis.[6][7] This pathway is a critical regulator of cell growth and proliferation, and its inhibition is a well-established trigger for autophagy. In vitro studies in triple-negative breast cancer and pancreatic cancer cells have shown that TET treatment leads to a dose-dependent decrease in the phosphorylation of key pathway components, including PI3K, Akt (at Ser473), and mTOR (at Ser2448).[6][7] Furthermore, TET has been shown to increase the expression of PTEN, a phosphatase that antagonizes PI3K signaling, further contributing to the pathway's inhibition.[7]
References
- 1. Tetrandrine, an Activator of Autophagy, Induces Autophagic Cell Death via PKC-α Inhibition and mTOR-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrandrine, an Activator of Autophagy, Induces Autophagic Cell Death via PKC-α Inhibition and mTOR-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrandrine triggers an alternative autophagy in DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrandrine blocks autophagic flux and induces apoptosis via energetic impairment in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AB228. Tetrandrine blocks autophagic flux and induces apoptosis via energetic impairment in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of autophagy induced by tetrandrine promotes the accumulation of reactive oxygen species and sensitizes efficacy of tetrandrine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrandrine-Induced Autophagy in MDA-MB-231 Triple-Negative Breast Cancer Cell through the Inhibition of PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on dl-Tetrandrine for Multidrug Resistance Reversal: A Technical Guide
Executive Summary: Multidrug resistance (MDR) remains a significant impediment to the success of cancer chemotherapy. A primary driver of this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy. dl-Tetrandrine (Tet), a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has emerged as a potent modulator of MDR. Initial studies, both in vitro and in vivo, have demonstrated its ability to re-sensitize resistant cancer cells to conventional chemotherapy. The core mechanism of action involves the direct inhibition of P-gp function, leading to increased intracellular drug accumulation. Furthermore, tetrandrine has been shown to modulate cellular signaling pathways implicated in the expression and regulation of ABC transporters. This technical guide provides an in-depth overview of the foundational research on this compound's role in MDR reversal, detailing key quantitative data, experimental methodologies, and the underlying molecular mechanisms for researchers and drug development professionals.
The Challenge of Multidrug Resistance (MDR) in Oncology
MDR is a phenomenon whereby cancer cells develop resistance to a broad spectrum of structurally and mechanistically unrelated anticancer drugs, posing a major obstacle to effective chemotherapy.[1][2] One of the most well-characterized mechanisms is the increased efflux of drugs, mediated by ABC transporters.[3][4] P-glycoprotein (P-gp, or ABCB1), the product of the MDR1 gene, is a prominent member of this family.[3][5] It functions as an ATP-dependent pump, expelling a wide range of chemotherapeutic agents, including taxanes, vinca alkaloids, and anthracyclines, from the cell, thereby preventing them from reaching their intracellular targets.[4] Overcoming P-gp-mediated MDR is a critical strategy for improving cancer treatment outcomes.
This compound: A Natural Compound with MDR Reversal Properties
This compound is a bis-benzylisoquinoline alkaloid with a history of use in traditional Chinese medicine for its anti-inflammatory and analgesic properties.[3][6] Modern pharmacological research has uncovered a wide range of its biological activities, including anti-tumor, anti-inflammatory, and cardiovascular protective effects.[5][6] Notably, tetrandrine has been identified as a potent MDR modulator, capable of reversing P-gp-mediated resistance in numerous cancer cell lines.[1][7][8]
Core Mechanisms of MDR Reversal by this compound
The primary mechanism by which this compound reverses MDR is through its interaction with the P-glycoprotein transporter. This interaction occurs through multiple complementary actions.
Initial studies indicate that tetrandrine acts as a direct inhibitor of the P-gp efflux pump.[1] It is believed to bind to the transporter, possibly competing with chemotherapeutic drugs for the same binding sites, thereby inhibiting the pump's ability to expel these agents.[1][4] This competitive inhibition leads to a significant increase in the intracellular accumulation of P-gp substrates, restoring their cytotoxic efficacy in resistant cells.[1][8] Furthermore, tetrandrine has been shown to inhibit the ATPase activity of P-gp, which is essential for providing the energy required for drug efflux.[9][10]
Beyond direct functional inhibition, some studies suggest tetrandrine can also downregulate the expression of P-gp at the protein level.[4][11] This effect is not always correlated with a decrease in MDR1 mRNA levels, indicating a potential post-transcriptional mechanism of action.[4] Several signaling pathways known to regulate MDR have been implicated:
-
NF-κB Signaling: Tetrandrine has been shown to inhibit the nuclear factor-κB (NF-κB) pathway. Since NF-κB can regulate the transcription of the MDR1 gene, its inhibition may contribute to reduced P-gp expression and activity.[3][12]
-
MEK-ERK Pathway: Downregulation of the MEK-ERK signaling pathway has been linked to the tetrandrine-mediated reversal of MDR, potentially by promoting the degradation of the P-gp protein.[9][10]
Summary of Quantitative Data from Initial Studies
The efficacy of this compound in reversing MDR has been quantified across various preclinical models. The data consistently show a potent, dose-dependent re-sensitization of resistant cells to standard chemotherapeutics.
Table 1: In Vitro MDR Reversal Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Chemotherapeutic Agent | This compound Conc. (µM) | Reversal Fold (RF) | Citation(s) |
|---|---|---|---|---|---|
| KBv200 | Epidermoid Carcinoma | Vincristine | 0.625 | 7.6 | [1] |
| KBv200 | Epidermoid Carcinoma | Vincristine | 2.5 | Almost Complete | [1] |
| MCF-7/adr | Breast Adenocarcinoma | Doxorubicin | 2.5 | 20.4 | [2] |
| Hep-2/v | Laryngeal Cancer | Vincristine | ~4.1 (2.52 µg/mL) | 2.22 | [11] |
| SW620/Ad300 | Colon Carcinoma | Doxorubicin | 1.0 | >10 | [4][13] |
| SW620/Ad300 | Colon Carcinoma | Paclitaxel | 3.0 | >25 | [4][13] |
| K562/A02 | Chronic Myeloid Leukemia| Doxorubicin | ~3.2 (2 µg/ml) | Significant |[3] |
Table 2: In Vivo Efficacy of this compound in Combination Therapy (Xenograft Models)
| Animal Model | Cancer Cell Line | Treatment Groups | Tumor Growth Inhibition (%) | Citation(s) |
|---|---|---|---|---|
| Nude Mice | KBv200 (MDR) | Vincristine + Tetrandrine | 45.7 - 61.2 | [1] |
| Nude Mice | KB (Sensitive) | Vincristine + Tetrandrine | 41.6 | [1] |
| Nude Mice | MCF-7/adr (MDR) | Doxorubicin + Tetrandrine | Potentiated Antitumor Activity |[2] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the initial studies of this compound.
This assay is used to assess the ability of this compound to sensitize MDR cells to a chemotherapeutic agent.
-
Cell Seeding: Plate cancer cells (both drug-sensitive parental and drug-resistant variants) in 96-well plates at a density of 3,000-5,000 cells/well. Allow cells to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of the chemotherapeutic agent (e.g., Doxorubicin, Vincristine) either alone or in combination with a fixed, non-toxic concentration of this compound (e.g., 1.0 µM or 2.5 µM).[2][4] A vehicle control group should be included.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.[1]
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC₅₀ (the concentration of drug required to inhibit cell growth by 50%) for the chemotherapeutic agent with and without this compound. The Reversal Fold (RF) is calculated as: RF = IC₅₀ (chemotherapy alone) / IC₅₀ (chemotherapy + Tetrandrine).
This assay measures the functional activity of the P-gp pump by quantifying the intracellular accumulation of a fluorescent P-gp substrate, Rhodamine 123.[11]
-
Cell Preparation: Harvest approximately 5 x 10⁵ MDR cells per sample.
-
Pre-incubation: Pre-incubate the cells in culture medium with or without this compound at a specified concentration for 1-2 hours at 37°C.
-
Substrate Loading: Add Rhodamine 123 to a final concentration of 5 µM and incubate for an additional 60-90 minutes.
-
Washing: Terminate the incubation by adding ice-cold PBS. Centrifuge the cells and wash twice with ice-cold PBS to remove extracellular fluorescence.
-
Data Acquisition: Resuspend the cell pellet in PBS and analyze the intracellular fluorescence immediately using a flow cytometer.
-
Analysis: Compare the mean fluorescence intensity (MFI) of cells treated with this compound to that of untreated control cells. An increase in MFI indicates inhibition of P-gp-mediated efflux.
This protocol is used to determine if this compound treatment alters the total cellular protein level of P-gp.[9][11]
-
Cell Treatment and Lysis: Treat MDR cells with this compound for various time points (e.g., 24, 48, 72 hours).[4] Harvest cells and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30-50 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp (e.g., C219 or UIC2) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the P-gp signal to the loading control.
Conclusion and Future Directions
Initial studies have firmly established this compound as a potent MDR reversal agent. Its primary mechanism of action is the direct inhibition of P-gp, which restores intracellular concentrations of chemotherapeutic drugs in resistant cancer cells. The supporting roles of signaling pathway modulation, including the NF-κB and MEK-ERK pathways, are areas of active investigation. While these foundational studies are promising, challenges such as optimizing therapeutic windows to avoid toxicity and improving pharmacokinetic properties remain.[6][7] The development of novel tetrandrine derivatives and drug delivery systems is a key future direction, aiming to enhance efficacy and clinical applicability in overcoming one of chemotherapy's most significant hurdles.[14][15][16]
References
- 1. Characterization of tetrandrine, a potent inhibitor of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The multidrug resistance of tumour cells was reversed by tetrandrine in vitro and in xenografts derived from human breast adenocarcinoma MCF-7/adr cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrandrine for Targeting Therapy Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Progress on structural modification of Tetrandrine with wide range of pharmacological activities [frontiersin.org]
- 6. Progress on structural modification of Tetrandrine with wide range of pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation and toxicity of novel tetrandrine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reversal of P-glycoprotein-mediated multidrug resistance by the novel tetrandrine derivative W6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. H1, a novel derivative of tetrandrine reverse P-glycoprotein-mediated multidrug resistance by inhibiting transport function and expression of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetrandrine partially reverses multidrug resistance of human laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrandrine prevents acquired drug resistance of K562 cells through inhibition of mdr1 gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetrandrine Interaction with ABCB1 Reverses Multidrug Resistance in Cancer Cells Through Competition with Anti-Cancer Drugs Followed by Downregulation of ABCB1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Simplified Derivatives of Tetrandrine as Potent and Specific P-gp Inhibitors to Reverse Multidrug Resistance in Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Properties of dl-Tetrandrine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
dl-Tetrandrine (TET), a bis-benzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has a long history in traditional Chinese medicine for treating a variety of ailments.[1] Modern pharmacological research has revealed its diverse and potent biological activities, including anti-cancer, anti-inflammatory, immunosuppressive, cardiovascular, and antiviral effects.[1][2] However, its clinical application has been limited by factors such as poor water solubility and potential toxicity.[1][2] This has spurred the development of numerous TET derivatives with improved efficacy and safety profiles. This technical guide provides an in-depth overview of the core pharmacological properties of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Pharmacological Activities and Quantitative Data
The pharmacological effects of this compound and its derivatives are broad. The following tables summarize the quantitative data available for their anti-cancer activities, a primary focus of recent research.
Table 1: Cytotoxic Activity (IC50) of this compound and Its Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HCT-15 | Colorectal Cancer | 6.12 | [3] |
| This compound | MDA-MB-231 | Breast Cancer | >10 | [4] |
| This compound | PC3 | Prostate Cancer | >10 | [4] |
| This compound | WM9 | Melanoma | >10 | [4] |
| This compound | HEL | Erythroleukemia | >10 | [4] |
| This compound | K562 | Chronic Myelogenous Leukemia | >10 | [4] |
| Derivative 1 | A549 | Lung Cancer | 2.07 | [5] |
| Derivative 1 | P388 | Leukemia | <10 | [5] |
| Derivative 3 | A549 | Lung Cancer | 2.07 | [5] |
| Derivative 7 | A549 | Lung Cancer | <10 | [5] |
| Derivative 8 | WM9 | Melanoma | 1.68 ± 0.22 | [4] |
| Derivative 8 | K562 | Chronic Myelogenous Leukemia | < Positive Control | [4] |
| Derivative 10 | PC3 | Prostate Cancer | 1.94 ± 0.11 | [4] |
| Derivative 10 | K562 | Chronic Myelogenous Leukemia | < Positive Control | [4] |
| Derivative 11 | HEL | Erythroleukemia | 1.57 ± 0.05 | [4] |
| Derivative 17 | K562 | Chronic Myelogenous Leukemia | < Positive Control | [4] |
| Derivative 23 | MDA-MB-231 | Breast Cancer | 1.18 ± 0.14 | [4][6] |
| Derivative 23 | K562 | Chronic Myelogenous Leukemia | < Positive Control | [4] |
| Derivative 8 (anti-angiogenic) | HUVEC | Endothelial Cells | 1.00 | [7] |
| Derivative 18 (anti-angiogenic) | HUVEC | Endothelial Cells | 1.91 | [7] |
| Derivative 32 (anti-angiogenic) | HUVEC | Endothelial Cells | 3.43 | [7] |
| Derivative 71 (anti-angiogenic) | HUVEC | Endothelial Cells | 3.78 | [7] |
| Derivative 72 (anti-angiogenic) | HUVEC | Endothelial Cells | 1.93 | [7] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Route | Dose | Cmax | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Rat | i.g. | 50 mg/kg | 135.3 ± 31.2 ng/mL | 1.0 | 545.4 ± 112.3 | 4.8 | [8] |
| Rat | i.v. | 10 mg/kg | - | - | - | 10.3 | [9] |
| Human | oral | single dose | - | - | - | - | [10] |
| Mouse | i.p. | 30 mg/kg | ~2 µmol/L | - | - | >18 | [11] |
Key Signaling Pathways Modulated by this compound and Its Derivatives
This compound exerts its pharmacological effects by modulating several critical intracellular signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is common in cancer. This compound has been shown to inhibit this pathway.[12] It can upregulate the expression of PTEN, a negative regulator of the PI3K/Akt pathway, leading to decreased phosphorylation of Akt and mTOR.[12] This inhibition contributes to the induction of autophagy and apoptosis in cancer cells.[12]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. This compound has been shown to modulate the MAPK pathway, although its effects can be cell-type dependent.[13] In some cancer cells, it increases the expression of ERK1/2 and p38 MAPK, with the inhibition of p38 MAPK reducing TET-induced apoptosis.[13] In other contexts, TET down-regulates ERK/NF-κB signaling.[14]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[15] this compound has been demonstrated to inhibit this pathway by promoting the degradation of β-catenin, a key downstream effector.[16] This leads to the downregulation of Wnt target genes involved in cell proliferation and survival.[15]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological properties of this compound and its derivatives.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[17][18]
Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.[17] The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Compound Treatment: After 24 hours, replace the culture medium with fresh medium containing various concentrations of this compound or its derivatives. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1][18]
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1][18]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.
Apoptosis Detection (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[10]
Detailed Protocol:
-
Cell Treatment: Seed cells and treat them with this compound or its derivatives for the desired time to induce apoptosis.[10]
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.[10]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation (phosphorylation) or expression levels of proteins in signaling pathways.
Detailed Protocol:
-
Cell Lysis: After treatment with this compound or its derivatives, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[16][19]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[16]
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16][20]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[20]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, β-catenin) overnight at 4°C.[20]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[20]
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[20]
-
Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
Conclusion
This compound and its derivatives represent a promising class of compounds with a wide range of pharmacological activities, particularly in the realm of oncology. Their ability to modulate multiple key signaling pathways underscores their potential as multi-targeted therapeutic agents. The development of novel derivatives with improved potency and reduced toxicity continues to be an active area of research. This technical guide provides a foundational understanding of the pharmacological properties of these compounds, offering valuable data and methodologies for researchers and drug development professionals. Further investigation into the precise molecular targets and the in vivo efficacy and safety of the most promising derivatives is warranted to translate these findings into clinical applications.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of tetrandrine derivatives as tumor migration, invasion and angiogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Item - In vivo pharmacokinetic parameters. - Public Library of Science - Figshare [plos.figshare.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrandrine achieved plasma concentrations capable of reversing MDR in vitro and had no apparent effect on doxorubicin pharmacokinetics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. biologi.ub.ac.id [biologi.ub.ac.id]
- 14. worthe-it.co.za [worthe-it.co.za]
- 15. Tetrandrine inhibits Wnt/β-catenin signaling and suppresses tumor growth of human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. bio-rad.com [bio-rad.com]
Unraveling the Anti-Fibrotic Potential of dl-Tetrandrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix (ECM), leads to the scarring and hardening of tissues, ultimately causing organ dysfunction and failure. It is the final common pathway for a multitude of chronic diseases affecting vital organs such as the lungs, liver, heart, and kidneys. Despite its significant global health burden, therapeutic options remain limited. dl-Tetrandrine (TET), a bis-benzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has emerged from the annals of traditional medicine as a potent anti-fibrotic agent. Early research has illuminated its multifaceted mechanisms of action, positioning it as a promising candidate for the development of novel anti-fibrotic therapies. This technical guide provides an in-depth overview of the foundational research on the anti-fibrotic effects of this compound, focusing on quantitative data, detailed experimental protocols, and the core signaling pathways involved.
Quantitative Data Summary
The anti-fibrotic efficacy of this compound has been demonstrated across various preclinical models. The following tables summarize the key quantitative findings from these early and pivotal studies.
Table 1: In Vivo Anti-Fibrotic Effects of this compound in Liver Fibrosis Models
| Animal Model | Treatment Protocol | Key Fibrotic Markers | Results | Citation(s) |
| Bile Duct Ligation (Rats) | 1 or 5 mg/kg, gavage, twice daily for 3 weeks | Fibrosis scores, Hepatic collagen content | Significant reduction in fibrosis scores and hepatic collagen content compared to untreated controls. | [1] |
| Thioacetamide-induced (Rats) | 5, 10, or 20 mg/kg, orally for 4 weeks | Serum AST, ALT, Total Bilirubin, Liver Hydroxyproline, Hyaluronic Acid, Laminin | Dose-dependent reduction in all markers, with 20 mg/kg showing the most significant effect. | [2] |
Table 2: In Vivo Anti-Fibrotic Effects of this compound in Pulmonary Fibrosis Models
| Animal Model | Treatment Protocol | Key Fibrotic Markers | Results | Citation(s) |
| Bleomycin-induced (Mice) | Not specified in abstract | Collagen deposition | Suppressed bleomycin-induced fibroblast activation and blocked the increase of collagen deposition. | [3] |
| Silica-induced (Mice) | Oral administration, early or late stage | Fibrotic markers | Significantly alleviated silica-induced pulmonary fibrosis and reduced the expression of fibrotic markers. | [4][5] |
| Silica-induced (Rats) | 18 mg/kg, orally, 3 times/wk | Acellular protein, LDH, PL, Hydroxyproline content | Markedly inhibited the silica-induced increase in all measured parameters. |
Table 3: In Vitro Anti-Fibrotic Effects of this compound
| Cell Type | Experimental Condition | Key Parameters | Results | Citation(s) |
| Rat Hepatic Stellate Cells (HSCs) | 10 µg/ml Tetrandrine | DNA synthesis, α-SMA expression | Reduced DNA synthesis to 57% of control; decreased α-SMA expression. | [6] |
| Rat Hepatic Stellate Cells (T-HSC/Cl-6) | 5, 10, or 25 µg/mL Tetrandrine | Caspase-3 activation | Dose-dependent induction of caspase-3 activation, indicating apoptosis. | [2] |
| Human Cardiac Myofibroblasts | TGF-β1 (10 ng/ml) stimulation, with 1 and 5 µM TTD for 48h | Collagen gel contraction, α-SMA expression, Collagen synthesis | Decreased collagen gel contraction (79.7% vs 60.1%), reduced α-SMA expression and collagen synthesis. | |
| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | 0.3, 1 µmol/L Tetrandrine | Migration and invasion | Significantly impeded migration and invasion without affecting cell proliferation. | [7] |
| Human Hypertrophic Scar Fibroblasts (HSFs) | TGF-β1 stimulation | Type I and III collagen expression, Cell cycle | Suppressed Type I and III collagen production; shortened S phase of the cell cycle. | [8] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-fibrotic effects by modulating several critical intracellular signaling pathways that govern fibroblast activation, ECM production, and inflammation.
Transforming Growth Factor-β (TGF-β)/Smad Pathway
The TGF-β signaling pathway is a central driver of fibrosis. This compound has been shown to interfere with this pathway at multiple levels.
Caption: this compound inhibits the TGF-β/Smad pathway by reducing Smad2/3 phosphorylation and inducing the inhibitory Smad7.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival, proliferation, and differentiation, including the transformation of fibroblasts into pro-fibrotic myofibroblasts.
Caption: this compound attenuates fibroblast activation by inhibiting the phosphorylation and activation of Akt in the PI3K/Akt pathway.[4][5]
NF-κB Signaling Pathway
Chronic inflammation is a key contributor to the development of fibrosis, and the NF-κB pathway is a master regulator of inflammatory responses.
Caption: this compound suppresses inflammation-driven fibrosis by inhibiting the IKK complex, preventing IκBα degradation and subsequent NF-κB activation.[1]
PINK1/Parkin-Mediated Mitophagy
Mitochondrial dysfunction and cellular senescence are increasingly recognized as contributors to fibrosis. This compound has been shown to promote the clearance of damaged mitochondria through mitophagy.
Caption: this compound promotes cellular homeostasis and reduces senescence by enhancing PINK1/Parkin-mediated mitophagy, leading to the clearance of damaged mitochondria.[3][9]
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the replication and advancement of research. Below are detailed protocols for key in vivo and in vitro models used in the early evaluation of this compound's anti-fibrotic effects.
In Vivo Models
1. Bleomycin-Induced Pulmonary Fibrosis in Mice [3][4][10]
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction of Fibrosis:
-
Mice are anesthetized.
-
A single intratracheal instillation of bleomycin (typically 1.5-3.0 U/kg body weight) dissolved in sterile saline is administered.
-
Control animals receive an equivalent volume of sterile saline.
-
-
This compound Administration:
-
Treatment protocols can vary, with administration occurring either prophylactically (before or at the time of bleomycin instillation) or therapeutically (several days after bleomycin administration, once fibrosis is established).
-
Routes of administration can include oral gavage or intraperitoneal injection.
-
-
Assessment of Fibrosis (typically at 14 or 21 days post-bleomycin):
-
Histology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome or Sirius red to visualize collagen deposition. The severity of fibrosis is often quantified using the Ashcroft scoring system.
-
Hydroxyproline Assay: Lung tissue is hydrolyzed, and the hydroxyproline content, a major component of collagen, is measured spectrophotometrically as a quantitative index of total lung collagen.
-
Immunohistochemistry/Western Blot: Expression of fibrotic markers such as α-SMA, fibronectin, and collagen I is assessed in lung tissue lysates or sections.
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell infiltration and cytokine levels (e.g., TGF-β1, TNF-α).
-
2. Bile Duct Ligation (BDL)-Induced Liver Fibrosis in Rats [1][11][12]
-
Animal Model: Sprague-Dawley or Wistar rats are typically used.
-
Surgical Procedure:
-
Rats are anesthetized.
-
A midline laparotomy is performed to expose the common bile duct.
-
The common bile duct is double-ligated with silk sutures and then transected between the two ligatures.
-
Sham-operated control animals undergo the same surgical procedure without ligation and transection of the bile duct.
-
-
This compound Administration:
-
Treatment usually commences shortly after the BDL procedure and continues for a period of 2 to 4 weeks.
-
Oral gavage is a common route of administration.
-
-
Assessment of Fibrosis:
-
Serum Biochemistry: Blood samples are collected to measure markers of liver injury, such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).
-
Histology: Liver tissue is processed for staining with Hematoxylin and Eosin (H&E), Masson's trichrome, or Sirius red to assess liver architecture, inflammation, and collagen deposition.
-
Hydroxyproline Assay: Similar to the pulmonary fibrosis model, the hydroxyproline content of the liver is quantified.
-
Gene and Protein Expression: Liver tissue is analyzed for the expression of pro-fibrotic genes and proteins, including TGF-β1, α-SMA, and various collagens, using techniques like RT-qPCR and Western blotting.
-
In Vitro Models
1. Culture and Treatment of Hepatic Stellate Cells (HSCs) [5][6]
-
Isolation of Primary HSCs:
-
HSCs are isolated from rat or mouse livers by a two-step collagenase/pronase perfusion method.
-
The resulting cell suspension is subjected to density gradient centrifugation (e.g., using Nycodenz or OptiPrep) to separate HSCs from other liver cell types.
-
Purity of the isolated HSCs is typically assessed by their characteristic vitamin A autofluorescence.
-
-
Cell Culture:
-
Isolated HSCs are cultured in standard media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Upon culturing on plastic, quiescent HSCs spontaneously activate over several days, transforming into a myofibroblast-like phenotype, which is used to model the fibrotic state.
-
-
Experimental Treatments:
-
Activated HSCs are treated with various concentrations of this compound for defined periods (e.g., 24-48 hours).
-
In some experiments, HSCs are co-treated with a pro-fibrotic stimulus like TGF-β1 to assess the inhibitory effect of this compound.
-
-
Assessment of Fibrotic Response:
-
Proliferation Assays: Cell proliferation is measured using assays such as MTT or BrdU incorporation.
-
Collagen Production: Collagen synthesis can be quantified by [3H]-proline incorporation assays or by measuring collagen levels in the cell culture supernatant using ELISA or Western blotting.
-
Gene and Protein Expression: The expression of key fibrotic markers (α-SMA, collagen I, TIMPs, etc.) is analyzed by RT-qPCR, Western blotting, or immunofluorescence.
-
Apoptosis Assays: To determine if this compound induces HSC apoptosis, assays for caspase activation or Annexin V staining can be performed.
-
Experimental Workflow Diagram
Caption: A generalized workflow for investigating the anti-fibrotic effects of this compound, from initial hypothesis to in vitro and in vivo validation.
Conclusion and Future Directions
Early research has robustly established the anti-fibrotic potential of this compound in a variety of preclinical models of fibrosis. Its ability to modulate key signaling pathways, including the TGF-β/Smad, PI3K/Akt, and NF-κB pathways, as well as its impact on cellular processes like mitophagy, underscores its pleiotropic mechanism of action. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals seeking to build upon this promising early work.
Future research should focus on elucidating the precise molecular targets of this compound, optimizing its pharmacokinetic and pharmacodynamic properties through novel drug delivery systems, and conducting well-designed clinical trials to translate these compelling preclinical findings into effective therapies for patients suffering from fibrotic diseases. The journey from a traditional herbal remedy to a potential modern therapeutic is a testament to the power of rigorous scientific investigation.
References
- 1. Isolation and Culture of Primary Murine Hepatic Stellate Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and Culture of Murine Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of tetrandrine on the TGF-β-induced smad signal transduction pathway in human hypertrophic scar fibroblasts in vitro [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrandrine alleviates pulmonary fibrosis by inhibiting alveolar epithelial cell senescence through PINK1/Parkin-mediated mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 11. preprints.org [preprints.org]
- 12. KoreaMed Synapse [synapse.koreamed.org]
Unraveling the Cardiovascular Impact of dl-Tetrandrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
dl-Tetrandrine (Tet), a bis-benzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has a long history in traditional Chinese medicine for the treatment of various ailments. In recent decades, extensive research has elucidated its significant and multifaceted effects on the cardiovascular system. This technical guide provides an in-depth analysis of the cardiovascular pharmacology of this compound, focusing on its mechanisms of action, quantitative effects observed in preclinical studies, and detailed experimental methodologies. The information is tailored for researchers, scientists, and professionals in drug development to facilitate a comprehensive understanding of its therapeutic potential and to guide future investigations.
Introduction
This compound has emerged as a promising cardiovascular drug candidate due to its potent antihypertensive, antiarrhythmic, and cardioprotective properties.[1][2][3][4] Its primary mechanism of action involves the blockade of voltage-gated calcium channels, though it also modulates other ion channels and intracellular signaling pathways.[5][6][7][8][9] This guide synthesizes the current knowledge on the cardiovascular effects of this compound, presenting key data in a structured format and visualizing complex biological processes to enhance comprehension.
Antihypertensive Effects
This compound exhibits significant blood pressure-lowering effects, which have been demonstrated in various animal models of hypertension.[1][2] The primary mechanism underlying this effect is vasodilation, resulting from the inhibition of calcium influx in vascular smooth muscle cells.[3][6]
Quantitative Data on Antihypertensive Effects
The following table summarizes the quantitative data on the effects of this compound on systolic blood pressure (SBP) in different rat models of hypertension.
| Animal Model | Treatment and Dosage | Duration | Change in Systolic Blood Pressure (SBP) | Reference |
| Spontaneously Hypertensive Rat (SHR) | 50 mg/kg/day, oral gavage | 9 weeks | -34.2% | [1] |
| Two-Kidney, One-Clip Renovascular Hypertensive Rat (RHR) | 50 mg/kg/day, oral gavage | 9 weeks | -41% | [1] |
| Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat | 50 mg/kg/day, oral gavage | 9 weeks | -45.6% | [1] |
| Anesthetized Rhesus Monkey | 3.12–12.5 mg/kg, intravenous | Acute | Dose-dependent hypotension | [10] |
Experimental Protocol: Induction of Hypertension and Drug Administration
-
Animal Models: Spontaneously Hypertensive Rats (SHR), Wistar-Kyoto (WKY) rats as normotensive controls, Sprague-Dawley rats for induced hypertension models (e.g., two-kidney, one-clip renovascular hypertension and DOCA-salt hypertension).[1][2]
-
Induction of Renovascular Hypertension (Two-Kidney, One-Clip): Under anesthesia, the left renal artery of rats is exposed through a flank incision and partially constricted with a silver clip of a specific internal diameter. The contralateral kidney remains untouched.
-
Induction of DOCA-Salt Hypertension: Unilateral nephrectomy is performed on rats. Subsequently, deoxycorticosterone acetate (DOCA) is administered subcutaneously (e.g., 25 mg/kg twice weekly), and the rats are provided with 1% NaCl solution as drinking water.
-
Drug Administration: this compound is typically suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily via oral gavage at a specified dose (e.g., 50 mg/kg/day) for the duration of the study (e.g., 9 weeks).[1][2]
-
Blood Pressure Measurement: Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method at regular intervals throughout the study.
Effects on Cardiac and Vascular Remodeling
Chronic hypertension induces maladaptive remodeling of the heart and blood vessels, characterized by hypertrophy and fibrosis. This compound has been shown to reverse these pathological changes.[1][2]
Quantitative Data on Cardiac and Vascular Remodeling
| Parameter | Animal Model | Treatment and Dosage | Duration | Effect of this compound | Reference |
| Left Ventricular Weight / Body Weight Ratio (LVW/BW) | SHR | 50 mg/kg/day, oral gavage | 9 weeks | -22.6% | [1] |
| Left Ventricular Weight / Body Weight Ratio (LVW/BW) | RHR | 50 mg/kg/day, oral gavage | 9 weeks | -22.5% | [1] |
| Left Ventricular Weight / Body Weight Ratio (LVW/BW) | DOCA-Salt HR | 50 mg/kg/day, oral gavage | 9 weeks | -47.8% | [1] |
| Vascular Media Thickness | Hypertensive Rats | 50 mg/kg/day, oral gavage | 9 weeks | Significant reduction | [1][2] |
| Vascular Media to Lumen Ratio | Hypertensive Rats | 50 mg/kg/day, oral gavage | 9 weeks | Significant reduction | [1][2] |
| Cardiac and Vascular Collagen Content | Hypertensive Rats | 50 mg/kg/day, oral gavage | 9 weeks | Significant reduction | [1][2] |
Experimental Protocol: Assessment of Cardiac and Vascular Remodeling
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and the hearts and aortas are excised, cleaned, and weighed.
-
Histological Analysis: Tissues are fixed in 10% formalin, embedded in paraffin, and sectioned. Sections are stained with hematoxylin and eosin (H&E) to assess cell size and morphology, and with Masson's trichrome or Picrosirius red to quantify collagen deposition (fibrosis).
-
Morphometric Analysis: Microscopic images are captured, and morphometric parameters such as cardiomyocyte cross-sectional area, vascular media thickness, and media-to-lumen ratio are measured using image analysis software.
-
Biochemical Analysis: Collagen content in tissues can be quantified biochemically by measuring the hydroxyproline concentration.
Electrophysiological Effects and Mechanism of Action
The cardiovascular effects of this compound are primarily attributed to its modulation of ion channels in cardiomyocytes and vascular smooth muscle cells.
Ion Channel Blockade
This compound is a broad-spectrum calcium channel blocker, inhibiting both L-type and T-type voltage-gated calcium channels.[5][7][8][9] It also blocks sodium and potassium channels, contributing to its antiarrhythmic properties.[5][9][11][12]
Quantitative Data on Ion Channel Effects
| Ion Channel | Cell Type | This compound Concentration | Effect | Reference |
| L-type Ca2+ Current (ICaL) | Bullfrog Cardiomyocytes | 10 µM | Tonic blockade, leftward shift in availability curve | [5] |
| T-type Ca2+ Current (ICaT) | Bullfrog Cardiomyocytes | 10 µM | Voltage-independent decrease | [5] |
| Na+ Current (INa) | Bullfrog Cardiomyocytes | 10-30 µM | Tonic, use- and voltage-dependent depression | [5] |
| Na+ Current (INa) | Human Atrial Myocytes | 60-120 µmol/L | Concentration-dependent decrease, delayed recovery | [11][12] |
| Ca2+-activated K+ (KCa) Channels | Neurohypophysial Nerve Terminals | Not specified | Potent blocker | [9] |
Experimental Protocol: Patch-Clamp Electrophysiology
-
Cell Isolation: Single ventricular or atrial myocytes are isolated from animal hearts (e.g., bullfrog, guinea pig, rat) or human atrial appendages by enzymatic digestion using collagenase and protease.
-
Whole-Cell Patch-Clamp Recording: The whole-cell configuration of the patch-clamp technique is used to record ionic currents. A glass micropipette filled with an internal solution is sealed onto the cell membrane. The membrane patch under the pipette tip is then ruptured to allow electrical access to the cell interior.
-
Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to isolate and record different ionic currents (e.g., ICaL, ICaT, INa). This involves holding the membrane potential at a certain level and then applying depolarizing or hyperpolarizing voltage steps.
-
Drug Application: this compound is dissolved in the extracellular solution and applied to the cell via a perfusion system at various concentrations to determine its effects on the recorded currents.
Cardioprotective Effects
This compound has demonstrated protective effects against myocardial ischemia-reperfusion (I/R) injury and cardiac hypertrophy.[13][14][15][16][17]
Quantitative Data on Cardioprotective Effects
| Condition | Animal Model | Treatment and Dosage | Outcome Measure | Effect of this compound | Reference |
| Myocardial Ischemia-Reperfusion | Rat | 10, 50, 80 mg/kg | Myocardial Infarct Size | Significant reduction | [13][15][16] |
| Myocardial Ischemia-Reperfusion | Rat | 10, 50, 80 mg/kg | Cardiomyocyte Apoptosis | Significant reduction | [13][15] |
| Myocardial Ischemia-Reperfusion | Rat | 50 mg/kg | Left Ventricular Systolic Pressure (LVSP) | Significant improvement | [16] |
| Myocardial Ischemia-Reperfusion | Rat | 50 mg/kg | LV dP/dtmax | Significant improvement | [16] |
| Cardiac Hypertrophy (Aortic Banding) | Mouse | 50 mg/kg/day, oral gavage | Heart Weight/Body Weight Ratio | Attenuated increase | [17] |
| Cardiac Hypertrophy (Aortic Banding) | Mouse | 50 mg/kg/day, oral gavage | Lung Weight/Body Weight Ratio | Attenuated increase | [17] |
Experimental Protocol: Myocardial Ischemia-Reperfusion Injury Model
-
Surgical Procedure: Rats are anesthetized and ventilated. A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia for a specific period (e.g., 30 minutes).
-
Reperfusion: The ligature is then released to allow reperfusion for a set duration (e.g., 2-24 hours).
-
Drug Administration: this compound can be administered before ischemia (pre-treatment), during ischemia, or at the onset of reperfusion, typically via intravenous or intraperitoneal injection.
-
Infarct Size Measurement: At the end of the reperfusion period, the LAD is re-occluded, and a dye such as Evans blue is injected intravenously to delineate the area at risk (AAR). The heart is then excised, sliced, and incubated in a solution of 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains pale. The infarct size is expressed as a percentage of the AAR.
-
Assessment of Apoptosis: Cardiomyocyte apoptosis can be detected in heart tissue sections using the TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
Signaling Pathways and Mechanisms of Action
The diverse cardiovascular effects of this compound are mediated through its interaction with multiple signaling pathways.
Calcium Channel Blockade and Vasodilation
Caption: Mechanism of this compound-induced vasodilation.
Cardioprotection in Myocardial Ischemia-Reperfusion Injury
Caption: Cardioprotective mechanisms of this compound in I/R injury.
Experimental Workflow for Investigating Cardiovascular Effects
Caption: General workflow for studying cardiovascular effects.
Conclusion
This compound is a pharmacologically active molecule with profound effects on the cardiovascular system. Its ability to lower blood pressure, reverse cardiac and vascular remodeling, protect the heart from ischemic injury, and exert antiarrhythmic effects makes it a compelling candidate for further drug development. The primary mechanism of action, calcium channel blockade, is well-established, but its interactions with other ion channels and signaling pathways contribute to its pleiotropic effects. This guide provides a comprehensive overview of the current understanding of this compound's cardiovascular pharmacology, offering a valuable resource for researchers and clinicians in the field. Further investigation, particularly well-designed clinical trials, is warranted to fully elucidate its therapeutic potential in human cardiovascular diseases.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. Effects of tetrandrine on cardiac and vascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrandrine and related bis-benzylisoquinoline alkaloids from medicinal herbs: cardiovascular effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress on structural modification of Tetrandrine with wide range of pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of tetrandrine on Ca(2+)- and Na(+)-currents of single bullfrog cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrandrine, a Ca++ antagonist: effects and mechanisms of action in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of tetrandrine on cardiovascular electrophysiologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrandrine inhibits both T and L calcium channel currents in ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrandrine: a new ligand to block voltage-dependent Ca2+ and Ca(+)-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Inhibitory effects of tetrandrine on the Na(+) channel of human atrial fibrillation myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory effects of tetrandrine on the Na+ channel of human atrial fibrillation myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetrandrine Ameliorates Myocardial Ischemia Reperfusion Injury through miR-202-5p/TRPV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effects of tetrandrine on the contractile function and microvascular permeability in the stunned myocardium of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. e-century.us [e-century.us]
- 17. Tetrandrine blocks cardiac hypertrophy by disrupting reactive oxygen species-dependent ERK1/2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
dl-Tetrandrine's potential as an anti-proliferative agent
An In-depth Technical Guide on the Anti-proliferative Potential of dl-Tetrandrine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (TET), a bis-benzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has a long history in traditional Chinese medicine for treating conditions like arthritis and silicosis.[1][2] In recent decades, extensive research has highlighted its pharmacological potential, particularly its anti-cancer properties.[3][4][5] this compound exhibits significant anti-proliferative and cytotoxic activity against a wide array of cancer cells both in vitro and in vivo.[3][4][6] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and autophagy, as well as the modulation of numerous critical signaling pathways often dysregulated in cancer.[7][8][9] This technical guide provides a comprehensive overview of this compound's anti-proliferative effects, detailing its molecular mechanisms, summarizing key quantitative data, and outlining standard experimental protocols for its evaluation.
Mechanisms of Anti-proliferative Action
This compound exerts its anti-cancer effects by targeting fundamental cellular processes required for tumor growth and survival.
Induction of Apoptosis
A primary mechanism of this compound is the induction of programmed cell death, or apoptosis. It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10] Studies show TET can increase the expression of Fas ligand, promoting the death receptor pathway.[11] More commonly, it modulates the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which triggers the intrinsic pathway.[10] This results in the release of cytochrome c from the mitochondria, activation of initiator caspases (caspase-9) and executioner caspases (caspase-3, -7), and subsequent cleavage of substrates like Poly (ADP-ribose) polymerase (PARP), culminating in cell death.[6][9][10][12][13]
Cell Cycle Arrest
This compound is a potent inducer of cell cycle arrest, primarily at the G1/S checkpoint.[1][6][11][14] This blockade prevents cancer cells from entering the DNA synthesis (S) phase, thereby halting proliferation. The arrest is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27, and the downregulation of cyclins like Cyclin D1 and Cyclin E.[1][2][11][14]
Modulation of Key Signaling Pathways
This compound's anti-proliferative activity is linked to its ability to interfere with multiple oncogenic signaling cascades.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. This compound has been shown to inhibit the phosphorylation of PI3K, Akt, and mTOR, effectively shutting down this pro-survival signaling.[15][16][17][18] Inhibition of this pathway can lead to G1 arrest and apoptosis.[17]
-
MAPK/ERK Pathway: The MAPK/ERK pathway regulates cell proliferation and differentiation. This compound can suppress the phosphorylation of ERK, contributing to its anti-proliferative and pro-apoptotic effects.[19][20][21] In some contexts, inhibiting ERK activation with TET synergistically enhances apoptosis.[21]
-
Other Pathways: this compound also impacts other pathways, including the Wnt/β-catenin and NF-κB signaling, further contributing to its broad anti-cancer activity.[9][19][20]
Quantitative Data: In Vitro Cytotoxicity
The efficacy of this compound has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| HT-29 | Colon Carcinoma | 22.98 | 24 | [22] |
| HT-29 | Colon Carcinoma | 6.87 | 48 | [22] |
| SUM-149 | Breast Cancer | 15.3 | 96 | [23] |
| SUM-159 | Breast Cancer | 24.3 | 96 | [23] |
| MDA-MB-231 | Breast Cancer | ~1.18 - 9.09 | 48 | [24][25] |
| K562 | Leukemia | ~0.39 - 15.03 | 48 | [24] |
| SiHa | Cervical Cancer | >30 | Not Specified | [26] |
| Note: Some studies report IC50 values for novel derivatives of Tetrandrine, which can be significantly lower than the parent compound. The values for MDA-MB-231 and K562 represent a range observed for various derivatives.[24][25] |
Detailed Experimental Protocols
Evaluating the anti-proliferative effects of this compound involves a set of standard in vitro assays.
Cell Viability and Cytotoxicity (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[27][28] The amount of formazan produced is proportional to the number of viable cells.[29]
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[27][30]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[30]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple crystals. Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.[27][29]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
-
Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[31] The fluorescence intensity of PI in a stained cell is directly proportional to its DNA content. Flow cytometry measures this intensity on a single-cell basis, allowing for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[31] Apoptotic cells with fragmented DNA appear as a "sub-G1" peak.
-
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Trypsinize the adherent cells, combine with the supernatant, and centrifuge at approximately 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing.[32][33] Incubate for at least 2 hours at -20°C (can be stored for weeks).
-
Rehydration: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[32][33] The RNase is crucial to prevent staining of double-stranded RNA.
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Generate a DNA content frequency histogram and use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase.[32]
-
Apoptosis Marker Analysis (Western Blot)
-
Principle: Western blotting is a technique used to detect and quantify specific proteins in a sample.[34] It can be used to measure changes in the expression or cleavage of key apoptosis-related proteins, such as caspases and PARP, to confirm the induction of apoptosis.[13][34][35]
-
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[36]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[36]
-
Gel Electrophoresis: Separate the denatured proteins based on size by running them on an SDS-polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[34]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-cleaved-PARP, anti-Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[36]
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system or X-ray film.[36]
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.
-
Visualizations: Pathways and Workflows
Caption: Inhibition of the pro-survival PI3K/Akt/mTOR pathway by this compound.
Caption: this compound induces the intrinsic apoptosis pathway via Bcl-2 modulation.
Caption: Standard experimental workflow for the MTT cell viability assay.
Conclusion
This compound is a compelling natural compound with well-documented anti-proliferative activity against a range of cancers. Its efficacy stems from a multi-pronged attack on cancer cell biology, including the robust induction of apoptosis and cell cycle arrest, driven by the inhibition of critical survival pathways such as PI3K/Akt/mTOR and MAPK/ERK.[4][7][17][21] The quantitative data underscore its potency, while established protocols allow for reproducible evaluation of its effects. The ability of this compound to target multiple pathways suggests it may be a valuable candidate for further development, potentially as a standalone therapy or in combination with existing chemotherapeutic agents to overcome drug resistance.[3][9]
References
- 1. Tetrandrine-induced cell cycle arrest and apoptosis in A549 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Tetrandrine for Targeting Therapy Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress on structural modification of Tetrandrine with wide range of pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Tetrandrine by Inducing Apoptosis in Human Breast Cancer Cell Line MDA-MB-231 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrandrine triggers apoptosis and cell cycle arrest in human renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tetrandrine suppresses the growth of human osteosarcoma cells by regulating multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Tetrandrine-induced cell cycle arrest and apoptosis in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tetrandrine induces apoptosis Via caspase-8, -9, and -3 and poly (ADP ribose) polymerase dependent pathways and autophagy through beclin-1/ LC3-I, II signaling pathways in human oral cancer HSC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Tetrandrine inhibits migration and invasion of BGC-823 and MKN-45 cells by regulating PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tetrandrine-Induced Autophagy in MDA-MB-231 Triple-Negative Breast Cancer Cell through the Inhibition of PI3K/AKT/mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Involvement of PI3K/AKT/GSK3beta pathway in tetrandrine-induced G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tetrandrine inhibits the proliferation of mesangial cells induced by enzymatically deglycosylated human IgA1 via IgA receptor/MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tetrandrine suppresses lipopolysaccharide-induced microglial activation by inhibiting NF-κB and ERK signaling pathways in BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synergistic effect of ERK inhibition on tetrandrine-induced apoptosis in A549 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. portlandpress.com [portlandpress.com]
- 23. Tetrandrine, a Compound Common in Chinese Traditional Medicine, Preferentially Kills Breast Cancer Tumor Initiating Cells (TICs) In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, Synthesis of Novel Tetrandrine-14-l-Amino Acid and Tetrandrine-14-l-Amino Acid-Urea Derivatives as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Tetrandrine suppresses cervical cancer growth by inducing apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. atcc.org [atcc.org]
- 31. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 32. wp.uthscsa.edu [wp.uthscsa.edu]
- 33. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 34. Apoptosis western blot guide | Abcam [abcam.com]
- 35. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 36. benchchem.com [benchchem.com]
Delving into dl-Tetrandrine: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure and synthesis of dl-Tetrandrine, a racemic mixture of the naturally occurring bisbenzylisoquinoline alkaloid. This document details the molecular architecture, stereochemical complexity, and a modular synthetic approach to this pharmacologically significant compound. Experimental protocols for key synthetic steps are provided, along with a summary of quantitative data and visualization of its associated signaling pathways.
Chemical Structure and Stereochemistry
This compound is a complex macrocyclic alkaloid with the chemical formula C₃₈H₄₂N₂O₆. Its structure is characterized by two benzylisoquinoline units linked by two ether bridges, forming a 22-membered macrocycle. The molecule possesses two chiral centers at the C-1 and C-1' positions. The "dl" designation indicates a racemic mixture, containing equal amounts of the (1S, 1'S) and (1R, 1'R) enantiomers, as well as the meso diastereomers (1R, 1'S and 1S, 1'R), collectively known for their various biological activities.
| Property | Value |
| Molecular Formula | C₃₈H₄₂N₂O₆ |
| Molecular Weight | 622.75 g/mol |
| IUPAC Name | (±)-6,6',7,12-tetramethoxy-2,2'-dimethyl-berbaman |
| CAS Number | 1263-79-2 |
Racemic Total Synthesis of this compound
The total synthesis of this compound has been achieved through a modular approach, allowing for the construction of the complex bisbenzylisoquinoline scaffold from simpler building blocks. The key transformations involved are the N-acyl Pictet-Spengler condensation to form the tetrahydroisoquinoline moieties and a copper-catalyzed Ullmann coupling for the crucial diaryl ether formation.
Synthetic Strategy Overview
The synthesis begins with the preparation of two key fragments: a substituted N-acyl-phenethylamine and a substituted phenylacetic acid. These fragments are then coupled and subsequently cyclized via a Pictet-Spengler reaction to form the first tetrahydroisoquinoline ring. A second key fragment, a substituted benzyl bromide, is then introduced. The crucial macrocyclization is achieved through an intramolecular Ullmann etherification. The final steps involve the reduction of the amide functionalities to the corresponding methylamines to yield the this compound backbone.
Experimental Protocols
The following are generalized experimental protocols for the key steps in the racemic total synthesis of this compound, based on published methodologies.[1] Researchers should consult the primary literature for specific substrate details and optimization.
N-Acyl Pictet-Spengler Condensation
-
Amide Formation: To a solution of the appropriately substituted phenethylamine in a suitable solvent (e.g., dichloromethane), add the substituted phenylacetic acid, a coupling agent (e.g., EDCI), and a catalyst (e.g., HOBt). Stir the reaction mixture at room temperature until completion.
-
Cyclization: The resulting amide is dissolved in a solvent such as acetonitrile or dichloromethane. A Lewis acid or a strong protic acid (e.g., trifluoroacetic acid or triflic acid) is added, and the mixture is stirred at room temperature or with gentle heating.
-
Work-up: The reaction is quenched with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Ullmann-type C-O Coupling for Macrocyclization
-
Reaction Setup: In a reaction vessel, combine the precursor molecule containing a phenolic hydroxyl group and an aryl halide, a copper(I) salt (e.g., CuI or CuBr·SMe₂), a ligand (e.g., a diamine or phenanthroline derivative), and a base (e.g., cesium carbonate or potassium phosphate).
-
Reaction Conditions: The vessel is flushed with an inert gas (e.g., argon or nitrogen), and a high-boiling point solvent (e.g., pyridine, DMF, or toluene) is added. The reaction mixture is heated to a high temperature (typically 100-140 °C) and stirred for several hours to days.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude macrocycle is then purified by column chromatography.
Final Reduction and N-Methylation
-
Reduction of Amides: The macrocyclic precursor containing amide functionalities is dissolved in an anhydrous solvent (e.g., THF) under an inert atmosphere. A reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise at 0 °C. The reaction is then stirred at room temperature or heated to reflux until the reduction is complete.
-
Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous base. The resulting suspension is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated.
-
Purification: The crude this compound is purified by column chromatography to yield the final product as a racemic mixture.
Quantitative Data
The following tables summarize typical quantitative data obtained during the synthesis and characterization of this compound and its intermediates.
Table 1: Reaction Yields for Key Synthetic Steps
| Step | Reaction | Typical Yield (%) |
| 1 | N-Acyl Pictet-Spengler Condensation | 60-85 |
| 2 | Ullmann Macrocyclization | 30-50 |
| 3 | Final Reduction | 70-90 |
Table 2: Spectroscopic Data for this compound
| Technique | Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 2.35 (s, 6H, 2 x N-CH₃), 3.40-3.90 (m, 12H, 4 x O-CH₃), 6.0-7.5 (m, aromatic protons) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~40 (N-CH₃), ~55-56 (O-CH₃), 100-155 (aromatic and quaternary carbons) |
| ESI-MS | m/z: 623.3 [M+H]⁺ |
Signaling Pathways Associated with Tetrandrine
Tetrandrine is known to modulate multiple intracellular signaling pathways, contributing to its diverse pharmacological effects, including anti-inflammatory, anti-fibrotic, and anti-cancer activities.
References
Preliminary Toxicity Profile of dl-Tetrandrine in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary toxicity profile of dl-Tetrandrine, a bis-benzylisoquinoline alkaloid isolated from the root of Stephania tetrandra. The document summarizes key findings from acute, sub-chronic, chronic, and genotoxicity studies in various animal models. It is intended to serve as a resource for researchers and professionals involved in drug development and toxicological assessment.
Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single exposure or multiple exposures within 24 hours. These studies are crucial for identifying the median lethal dose (LD50) and observing signs of immediate toxicity.
Data Presentation: Acute Toxicity of this compound
| Animal Model | Route of Administration | LD50 (mg/kg) | Key Findings & Observations | Reference |
| Female BALB/c Mice | Intravenous | 444.67 ± 35.76 | No statistically significant differences in body weight, blood biochemistry, or organ histology were observed at single doses of 20, 100, 180, 260, and 340 mg/kg. | [1] |
Experimental Protocols: Acute Toxicity Study in Mice
A representative experimental protocol for an acute toxicity study of this compound is as follows[1]:
-
Animal Model: Female BALB/c mice.
-
Methodology: The median lethal dose (LD50) was determined using Dixon's up-and-down method.
-
Dosage and Administration: Mice were intravenously administered single doses of 20, 100, 180, 260, and 340 mg/kg of this compound.
-
Observation Period: Animals were observed for 14 days following administration.
-
Parameters Evaluated: Clinical symptoms, mortality, body weight, serum biochemistry, and organ histopathology were examined.
Experimental Workflow: Acute Toxicity Assessment
Acute Toxicity Experimental Workflow
Sub-chronic and Chronic Toxicity
Sub-chronic and chronic toxicity studies evaluate the effects of repeated exposure to a substance over a longer period, providing insights into target organ toxicity, the no-observed-adverse-effect level (NOAEL), and cumulative effects.
Data Presentation: Sub-chronic and Chronic Toxicity of this compound
| Study Type | Animal Model | Route of Administration | Dose Levels (mg/kg/day) | Duration | Key Findings & Observations | Reference |
| Sub-chronic | Female BALB/c Mice | Intravenous | 30, 90, 150 | 14 days | Up to 90 mg/kg was considered a safe dose. At 150 mg/kg, transient toxicity to the liver, lungs, and kidneys was observed, which was reversible upon withdrawal of the drug. | [1] |
| Chronic | Dogs | Not specified | 3, 10, 40 | 6 months | No toxic changes at 3 and 10 mg/kg. At 40 mg/kg, focal necrosis of liver cells, abnormal liver function, and accelerated erythrocyte sedimentation rate were observed after 2 months. Necrosis of liver tissue appeared after 6 months of continuous administration. Accumulation of the drug was observed in the liver, lung, kidney, and adrenal gland. | [2] |
Experimental Protocols: Chronic Toxicity Study in Dogs
A representative experimental protocol for a chronic toxicity study of this compound is as follows[2]:
-
Animal Model: Dogs.
-
Dosage and Administration: this compound was administered at low (3 mg/kg), medium (10 mg/kg), and high (40 mg/kg) dose levels.
-
Duration: The study was conducted for 6 months.
-
Parameters Evaluated: Liver function, erythrocyte sedimentation rate, and histopathology of major organs (liver, lung, kidney, adrenal gland).
Genotoxicity
Genotoxicity assays are performed to assess the potential of a substance to damage genetic material.
Data Presentation: Genotoxicity of this compound
| Assay Type | System | Dose/Concentration | Key Findings | Reference |
| Sister-Chromatid Exchange (SCE) | Cultured Chinese hamster lung (V79) cells | > 0.08 mg/ml | Significant elevation in SCE levels, dependent on metabolic activation. | [3] |
| Sister-Chromatid Exchange (SCE) | Mouse spleen cells (in vivo/in vitro) | > 100 mg/kg bw | Significant elevation in SCE levels. | [3] |
| Micronucleus Assay | Cultured Chinese hamster lung (V79) cells & Mouse bone marrow (in vivo) | Not specified | Failed to induce micronuclei at any of the doses tested. | [3] |
| Salmonella/histidine reversion assay (Ames test) | Salmonella typhimurium TA98 | Not specified | Weakly mutagenic with metabolic activation. | [4] |
| SOS/Umu test | Not specified | Not specified | Did not induce SOS response. | [4] |
Experimental Protocols: Genotoxicity Assays
-
In Vitro Micronucleus and Sister-Chromatid Exchange (SCE) Assays [3]:
-
Cell Line: Chinese hamster lung (V79) cells.
-
Treatment: Cells were treated with varying concentrations of this compound.
-
Endpoint: Formation of micronuclei and frequency of sister-chromatid exchanges were evaluated.
-
-
In Vivo Micronucleus and SCE Assays [3]:
-
Animal Model: Mice.
-
Treatment: this compound was administered to the animals.
-
Tissues Analyzed: Bone marrow for the micronucleus assay and spleen cells for the in vivo/in vitro SCE analysis.
-
Reproductive and Carcinogenicity Toxicity
Comprehensive reproductive and long-term carcinogenicity studies for this compound are not extensively available in the public domain. Standard protocols for these types of studies are outlined below.
Experimental Protocols: General Reproductive and Carcinogenicity Studies
-
Reproductive Toxicity: These studies are typically conducted in at least one rodent (e.g., rats) and one non-rodent species (e.g., rabbits). They assess the effects on fertility, embryonic development, and pre- and post-natal development.
-
Carcinogenicity Bioassays: These long-term studies, often conducted in rats and mice, involve the administration of the test substance over a significant portion of the animal's lifespan to evaluate its potential to cause cancer.
Mechanisms of Toxicity
The precise molecular mechanisms underlying this compound toxicity are still under investigation. However, several studies suggest the involvement of specific signaling pathways and metabolic processes.
Proposed Signaling Pathways in this compound Toxicity
Research indicates that the toxicity of this compound, particularly hepatotoxicity, may be mediated by its interaction with the p38α mitogen-activated protein kinase (MAPK) and its metabolism by cytochrome P450 (CYP) enzymes[5]. The metabolism by CYP enzymes, such as CYP3A4 and CYP3A5, may lead to the formation of reactive metabolites that can cause cellular damage[2].
Proposed Toxicity Pathways of this compound
Conclusion
The preliminary toxicity profile of this compound suggests that it has a moderate acute toxicity profile. Sub-chronic and chronic studies indicate that the liver, lungs, and kidneys are the primary target organs for toxicity, particularly at higher doses. Genotoxicity studies suggest it is a weak indirect-acting genotoxicant. Further research, especially comprehensive reproductive and carcinogenicity studies, is warranted to fully characterize the safety profile of this compound for potential therapeutic applications. This guide provides a foundational understanding for researchers and drug development professionals to inform future studies and risk assessments.
References
- 1. Acute and sub-chronic toxicity of tetrandrine in intravenously exposed female BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Bioassay of b-TGdR for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
A Technical Guide to the Interaction of dl-Tetrandrine with P-glycoprotein in Chemoresistant Cells
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The overexpression of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a primary mechanism behind multidrug resistance (MDR) in cancer, significantly hindering the efficacy of chemotherapy. dl-Tetrandrine (Tet), a bisbenzylisoquinoline alkaloid, has emerged as a potent modulator of P-gp-mediated MDR. This document provides a comprehensive technical overview of the molecular interactions between this compound and P-gp in resistant cancer cells. Its mechanism of action is multifaceted, involving direct competitive inhibition of the P-gp efflux pump, modulation of its ATPase activity, and, in some cases, the long-term downregulation of P-gp expression. This guide summarizes key quantitative data, details essential experimental protocols for studying these interactions, and provides visual diagrams of the underlying mechanisms and workflows.
The Role of P-glycoprotein in Multidrug Resistance
P-glycoprotein (P-gp or ABCB1) is an ATP-dependent efflux pump located in the cell membrane that actively transports a wide variety of structurally diverse xenobiotics, including many frontline anticancer drugs, out of the cell.[1][2][3] In cancer cells, the overexpression of the MDR1 gene, which encodes P-gp, leads to a reduced intracellular concentration of chemotherapeutic agents, rendering them ineffective and resulting in the multidrug resistance (MDR) phenotype.[1][4] Therefore, inhibiting P-gp function is a key strategy to overcome MDR and resensitize cancer cells to chemotherapy.[5][6]
This compound: A Potent P-gp Modulator
This compound (Tet) is a natural compound isolated from the root of Stephania tetrandra.[7] It has been extensively studied for its ability to reverse P-gp-mediated MDR both in vitro and in vivo.[8][9][10] A significant advantage of Tetrandrine is its relatively low intrinsic cytotoxicity at concentrations effective for MDR reversal, making it a promising candidate for combination therapy.[8][11] For instance, the survival of cells incubated with 2.5 µmol/l of Tetrandrine for 72 hours was found to be over 90%.[8]
Core Mechanisms of this compound's Interaction with P-glycoprotein
This compound reverses P-gp-mediated resistance through a dual mechanism: immediate, direct inhibition of the pump's function and a longer-term effect on the protein's expression levels.
Direct Binding and Competitive Inhibition
The primary mechanism of Tetrandrine's action is its direct interaction with P-glycoprotein.[8] Photoaffinity labeling studies have confirmed that Tetrandrine binds directly to P-gp.[8][9] This binding is competitive, meaning Tetrandrine occupies the drug-binding sites on the P-gp transporter, thereby physically preventing the efflux of co-administered chemotherapeutic agents like vincristine, doxorubicin, and paclitaxel.[12] This competitive inhibition leads to a significant increase in the intracellular accumulation of these anticancer drugs in resistant cells, restoring their cytotoxic effects.[8][12]
Modulation of P-gp ATPase Activity
The function of P-gp as an efflux pump is fueled by the hydrolysis of ATP, and its ATPase activity is a key indicator of its transport function.[13][14] Interestingly, this compound has been shown to stimulate the ATPase activity of P-gp in a concentration-dependent manner.[12] This suggests that Tetrandrine is recognized by P-gp as a substrate. By engaging the pump in a futile cycle of binding and transport of itself, it effectively ties up the transporter, leading to competitive inhibition of the efflux of other cytotoxic drugs. In contrast, some novel derivatives of Tetrandrine, such as W6 and H1, have been found to directly inhibit P-gp's ATPase activity.[5][15][16]
Downregulation of P-glycoprotein Expression
Beyond its immediate inhibitory effects, prolonged exposure to Tetrandrine or its derivatives can lead to a decrease in the total amount of P-gp protein in resistant cells.[12] This effect is not typically due to a change in MDR1 gene transcription.[12][16] Instead, Tetrandrine derivatives have been shown to downregulate the MEK-ERK signaling pathway.[5][16] This inhibition can lead to an increase in the ubiquitination of the P-gp protein, marking it for degradation by the proteasome and thereby reducing its half-life.[16][17]
Quantitative Data on this compound's Efficacy
The efficacy of this compound in reversing P-gp-mediated resistance has been quantified across various studies. The following tables summarize key findings.
Table 1: Reversal of Chemotherapeutic Resistance by this compound
| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Fold-Reversal of Resistance | Reference |
|---|---|---|---|---|
| KBv200 | Vincristine | 0.625 | 7.6 | [8] |
| KBv200 | Vincristine | 2.5 | Almost Complete Reversal |[8] |
Table 2: Effect of this compound and Its Derivatives on P-gp ATPase Activity
| Compound | Effect on ATPase Activity | Reference |
|---|---|---|
| This compound | Stimulates in a concentration-dependent manner | [12] |
| Derivative W6 | Inhibits in a dose-dependent manner | [5][15] |
| Derivative H1 | Inhibits in a dose-dependent manner |[16] |
Table 3: Impact of this compound on Intracellular Accumulation of P-gp Substrates
| Cell Line | P-gp Substrate | Effect of this compound | Reference |
|---|---|---|---|
| KBv200 | Vincristine | Concentration-dependent increase in accumulation | [8] |
| KB-C2 | [³H]-Paclitaxel | Increased intracellular accumulation | [12] |
| MOLT-4/DNR | Rhodamine 123 | Increased accumulation | [11] |
| KBv200 | Doxorubicin | Dose-dependent increase in accumulation (by derivative W6) |[5] |
Key Experimental Protocols
Investigating the interaction between this compound and P-gp requires a set of standardized in vitro assays.
Cytotoxicity and Resistance Reversal Assay (MTT Assay)
This assay determines the concentration of a cytotoxic drug required to inhibit cell growth by 50% (IC₅₀) and measures the ability of a modulator like Tetrandrine to reverse resistance.
-
Cell Seeding: Plate P-gp-overexpressing resistant cells and their sensitive parental counterparts in 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent (e.g., Doxorubicin) in the presence or absence of a non-toxic concentration of this compound (e.g., 1-3 µM).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate IC₅₀ values from dose-response curves. The reversal fold is calculated as (IC₅₀ of chemo agent alone) / (IC₅₀ of chemo agent + Tetrandrine).
Drug Accumulation & Efflux Assay (Rhodamine 123)
This functional assay directly measures the ability of P-gp to efflux substrates and the inhibitory effect of modulators. Rhodamine 123 (Rh123) is a fluorescent substrate of P-gp.[18][19][20]
-
Cell Preparation: Harvest approximately 5x10⁵ resistant cells per sample.
-
Inhibitor Pre-incubation: Resuspend cells in culture medium and pre-incubate with or without this compound at 37°C for 30-60 minutes.
-
Substrate Addition: Add Rhodamine 123 (final concentration ~5 µM) to the cell suspension and incubate for another 30-60 minutes at 37°C, protected from light.[18]
-
Washing: Stop the accumulation by adding ice-cold PBS. Centrifuge the cells and wash twice with ice-cold PBS to remove extracellular Rh123.
-
Flow Cytometry: Resuspend the final cell pellet in PBS and analyze the intracellular fluorescence using a flow cytometer (Excitation: 488 nm, Emission: ~525 nm).
-
Analysis: Compare the mean fluorescence intensity of cells treated with Tetrandrine to untreated controls. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.
P-gp ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound. Commercial kits like the P-gp-Glo™ Assay System are commonly used.[5][16]
-
Membrane Preparation: Use membrane vesicles prepared from cells overexpressing human P-gp.
-
Assay Initiation: Add P-gp membranes to a buffer solution containing sodium orthovanadate (a phosphatase inhibitor).
-
Compound Addition: Add this compound at various concentrations to the reaction wells. Verapamil is often used as a positive control for stimulation.
-
ATP Addition: Initiate the reaction by adding MgATP. Incubate at 37°C for 20-40 minutes.
-
Luminescence Detection: Stop the reaction and measure the amount of remaining ATP by adding a luciferase-based ATP detection reagent. Luminescence is inversely proportional to ATPase activity.
-
Analysis: Calculate the change in ATPase activity relative to the basal (no compound) activity.
Visualizing Mechanisms and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Role of natural P-gp inhibitor in the effective delivery for chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein antagonists confer synergistic sensitivity to short-chain ceramide in human multidrug resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrandrine for Targeting Therapy Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversal of P-glycoprotein-mediated multidrug resistance by the novel tetrandrine derivative W6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Beneficial effect of tetrandrine on refractory epilepsy via suppressing P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of tetrandrine, a potent inhibitor of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, biological evaluation and toxicity of novel tetrandrine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Persistent reversal of P-glycoprotein-mediated daunorubicin resistance by tetrandrine in multidrug-resistant human T lymphoblastoid leukemia MOLT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug binding sites on P-glycoprotein are altered by ATP binding prior to nucleotide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. H1, a novel derivative of tetrandrine reverse P-glycoprotein-mediated multidrug resistance by inhibiting transport function and expression of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of activity of P-glycoprotein in human tumour samples using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Using Rhodamine 123 Accumulation in CD8+ Cells as a Surrogate Indicator to Study the P-Glycoprotein Modulating Effect of Cepharanthine Hydrochloride In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on dl-Tetrandrine and Apoptosis Induction: A Technical Guide
Introduction
dl-Tetrandrine (TET), a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, is a compound with a long history in traditional Chinese medicine for treating ailments like silicosis and arthritis.[1][2] In recent decades, extensive research has illuminated its potent anti-cancer properties, which are largely attributed to its ability to inhibit cell proliferation and induce programmed cell death, or apoptosis, in a wide array of cancer cells.[3][4] Tetrandrine's multifaceted mechanism of action, involving the modulation of numerous signaling pathways, cell cycle arrest, and the generation of reactive oxygen species, makes it a promising candidate for further investigation in oncology.[5][6][7]
This technical guide provides an in-depth overview of the core research on this compound's role in apoptosis induction. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanisms, quantitative effects, and the experimental protocols used for its evaluation.
Mechanisms of this compound-Induced Apoptosis
This compound triggers apoptosis through a complex interplay of signaling cascades, primarily involving the intrinsic (mitochondrial), extrinsic (death receptor), and PI3K/Akt pathways. It also influences cell cycle regulation and oxidative stress to exert its cytotoxic effects.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major route for TET-induced apoptosis. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak, Bid) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[4][8]
Tetrandrine treatment disrupts the balance between these proteins, typically by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins like Bax.[4][8][9] This shift increases mitochondrial outer membrane permeability, leading to the release of cytochrome c into the cytoplasm.[10] Once in the cytoplasm, cytochrome c binds to Apoptotic Protease-Activating Factor 1 (Apaf-1), forming the apoptosome, which then activates the initiator caspase-9.[10] Active caspase-9 proceeds to cleave and activate the executioner caspase, caspase-3, which orchestrates the final stages of apoptosis, including the cleavage of crucial cellular substrates like Poly (ADP-ribose) polymerase (PARP).[8][11][12]
The Extrinsic (Death Receptor) Pathway
In some cell types, this compound can also initiate apoptosis via the extrinsic pathway. This pathway is triggered by the binding of death ligands to their corresponding receptors on the cell surface. Research has shown that TET can increase the expression of the Fas receptor (also known as APO-1 or CD95) and its ligand, FasL.[13] The engagement of FasL with the Fas receptor leads to the recruitment of adaptor proteins and the subsequent activation of the initiator caspase-8.[5][11] Activated caspase-8 can then directly cleave and activate the executioner caspase-3, converging with the intrinsic pathway to induce apoptosis.[11]
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer. This compound has been shown to inhibit this pathway, thereby promoting apoptosis.[14] Treatment with TET leads to the dephosphorylation and inactivation of Akt.[14][15] Inactivated Akt can no longer phosphorylate and inhibit Glycogen Synthase Kinase 3β (GSK3β). The resulting activation of GSK3β leads to the phosphorylation and subsequent degradation of cyclin D1, a key protein for cell cycle progression, which contributes to G1 phase cell cycle arrest.[14][15] The inhibition of the PI3K/Akt pathway ultimately sensitizes cancer cells to apoptosis.[3][16]
Role of Reactive Oxygen Species (ROS) and Cell Cycle Arrest
This compound treatment often leads to an accumulation of intracellular reactive oxygen species (ROS).[6][7] This increase in oxidative stress can damage cellular components, including mitochondria, further promoting the intrinsic apoptotic pathway.[17] ROS generation can act as an upstream event, leading to the inhibition of survival signals like the Akt pathway.[6][7]
Furthermore, TET consistently induces cell cycle arrest, most commonly at the G1 or G1/S phase transition.[1][5][13] This arrest is mediated by the upregulation of cyclin-dependent kinase inhibitors such as p21/WAF1 and p27, and the downregulation of cyclins like Cyclin D1 and Cyclin E.[1][5][13] Prolonged cell cycle arrest can be a direct trigger for apoptosis.
Quantitative Analysis of Cytotoxicity
The cytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population over a specific time period. The IC50 values for this compound vary across different cancer cell lines, reflecting differential sensitivities.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HT-29 | Colon Carcinoma | 24 | 22.98 | [18] |
| HT-29 | Colon Carcinoma | 48 | 6.87 | [18] |
| HEL | Human Leukemia | 48 | 0.631 - 13.856 | [19] |
| K562 | Human Leukemia | 48 | 0.392 - 15.025 | [19] |
| MDA-MB-231 | Breast Cancer | 48 | 0.812 - 9.088 | [19] |
| MDA-MB-231 | Breast Cancer | 48 | ~1.18 | [20][21] |
| PC3 | Prostate Cancer | 48 | Varies | [20] |
| WM9 | Melanoma | 48 | Varies | [20] |
| HL7702 | Normal Human Liver | 48 | 44.25 | [20] |
Detailed Experimental Protocols
Standardized methodologies are crucial for assessing the apoptotic effects of this compound. The following sections detail the core protocols for key experiments.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[22] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[23]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/well) in 100 µL of culture medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[24]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated (e.g., DMSO) and untreated wells as controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[22][25]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.[22]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl, or a specialized SDS-HCl solution) to each well to dissolve the purple formazan crystals.[25]
-
Absorbance Measurement: Shake the plate gently to ensure complete dissolution. Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to reduce background noise.[22][23]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the drug concentration to determine the IC50 value.
Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[26] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.[27] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[27]
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., 1x10⁶ cells in a T25 flask) and treat with the desired concentration of this compound for a specified time to induce apoptosis.[26] Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension (e.g., 670 x g for 5 minutes) and discard the supernatant.[26]
-
Washing: Wash the cells once or twice with cold 1X PBS. Centrifuge and discard the supernatant.[28]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 2-5 µL of PI staining solution (e.g., 1 mg/mL stock).[26]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution and Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).[28]
-
Data Interpretation:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins, PARP) and to assess their expression or cleavage status following treatment with this compound.[29]
Protocol:
-
Protein Extraction: Treat cells with this compound, harvest them, and wash with cold PBS. Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[30] Centrifuge the lysate at high speed (e.g., 12,000 rpm) at 4°C to pellet cell debris and collect the supernatant containing the protein extract.[30]
-
Protein Quantification: Determine the protein concentration of each sample using a standard method like the BCA or Bradford assay.[31]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 25-60 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[30][31]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[30]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[31]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-Bcl-2, anti-PARP) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with washing buffer (e.g., TBST) to remove unbound primary antibody.[31]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.[31]
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression. A loading control, such as β-actin or GAPDH, should always be used to ensure equal protein loading.[31]
Conclusion
This compound is a potent inducer of apoptosis in a multitude of cancer cell lines. Its efficacy stems from its ability to modulate a network of critical cellular pathways, including the intrinsic and extrinsic apoptotic cascades and the pro-survival PI3K/Akt pathway. By promoting cell cycle arrest and inducing oxidative stress, it creates an intracellular environment that is inhospitable to cancer cell survival. The quantitative data and established experimental protocols outlined in this guide provide a foundational framework for researchers and drug developers to further explore the therapeutic potential of this compound as a novel anti-cancer agent.
References
- 1. Tetrandrine-induced cell cycle arrest and apoptosis in A549 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Inhibition of autophagy induced by tetrandrine promotes the accumulation of reactive oxygen species and sensitizes efficacy of tetrandrine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrandrine inhibits colon carcinoma HT-29 cells growth via the Bcl-2/Caspase 3/PARP pathway and G1/S phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrandrine triggers apoptosis and cell cycle arrest in human renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Tetrandrine induces apoptosis by activating reactive oxygen species and repressing Akt activity in human hepatocellular carcinoma | Semantic Scholar [semanticscholar.org]
- 8. Anticancer Activity of Tetrandrine by Inducing Apoptosis in Human Breast Cancer Cell Line MDA-MB-231 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrandrine inhibits colon carcinoma HT-29 cells growth via the Bcl-2/Caspase 3/PARP pathway and G1/S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tetrandrine induces apoptosis and triggers a caspase cascade in U2-OS and MG-63 cells through the intrinsic and extrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetrandrine induces apoptosis Via caspase-8, -9, and -3 and poly (ADP ribose) polymerase dependent pathways and autophagy through beclin-1/ LC3-I, II signaling pathways in human oral cancer HSC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Tetrandrine-induced cell cycle arrest and apoptosis in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Involvement of PI3K/AKT/GSK3beta pathway in tetrandrine-induced G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Tetrandrine and cepharanthine induce apoptosis through caspase cascade regulation, cell cycle arrest, MAPK activation and PI3K/Akt/mTOR signal modification in glucocorticoid resistant human leukemia Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tetrandrine reduces oxidative stress, apoptosis, and extracellular matrix degradation and improves intervertebral disc degeneration by inducing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. Design, Synthesis of Novel Tetrandrine-14-l-Amino Acid and Tetrandrine-14-l-Amino Acid-Urea Derivatives as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. texaschildrens.org [texaschildrens.org]
- 25. protocols.io [protocols.io]
- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 28. kumc.edu [kumc.edu]
- 29. Apoptosis western blot guide | Abcam [abcam.com]
- 30. Tetrandrine reduces oxidative stress, apoptosis, and extracellular matrix degradation and improves intervertebral disc degeneration by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. spandidos-publications.com [spandidos-publications.com]
dl-Tetrandrine and Reactive Oxygen Species: A Dual-Function Modulator for Research and Drug Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
dl-Tetrandrine (Tet), a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has demonstrated a complex and context-dependent impact on the production of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the dual role of this compound as both a potent antioxidant and a trigger of oxidative stress, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. Understanding this paradoxical functionality is critical for its development as a therapeutic agent in a range of diseases, from ischemia-reperfusion injury to cancer.
The Dichotomous Role of this compound in ROS Modulation
This compound exhibits a fascinating duality in its interaction with cellular redox systems. Its effect on ROS production is highly dependent on the cell type, pathological condition, and dosage.
1.1. Antioxidant and Cytoprotective Effects
In conditions characterized by excessive oxidative stress, such as ischemia-reperfusion (I/R) injury, this compound primarily functions as an antioxidant. It has been shown to protect various tissues, including the heart, liver, brain, and small bowel, from I/R-induced damage by reducing the generation of ROS.[1] This protective mechanism is largely attributed to its ability to inhibit the priming and activation of neutrophils, a major source of ROS during reperfusion.[2][3] Furthermore, this compound can enhance the endogenous antioxidant defense system by activating the Nrf2/HO-1 signaling pathway.[4]
1.2. Pro-oxidant and Pro-apoptotic/Pro-autophagic Effects
Conversely, in various cancer cell lines and certain other cellular contexts, this compound has been observed to induce the production of intracellular ROS.[5][6] This elevation in ROS levels can act as a critical signaling molecule, triggering downstream pathways that lead to programmed cell death, including apoptosis and autophagy.[5][7][8] For instance, in pancreatic cancer cells, this compound-induced ROS accumulation is a key factor in initiating both autophagy and apoptosis.[7] In rat hepatocytes, the metabolism of this compound by cytochrome P450 enzymes, particularly CYP2E1, has been identified as a source of ROS generation, leading to mitochondrial dysfunction.[9][10]
Quantitative Impact of this compound on ROS and Related Factors
The following tables summarize the quantitative data from various studies on the effects of this compound.
Table 1: Dose-Dependent Effects of this compound on ROS Production and Cell Viability
| Cell Line/Model | Treatment Condition | Concentration/Dose | Effect on ROS | Effect on Cell Viability/Other | Reference |
| Myocardial I/R (rat) | 15 min prior to coronary ligation | 0.1 and 1.0 mg/kg (i.v.) | Diminished fMLP-induced ROS production in neutrophils | Completely prevented mortality, reduced infarct size | [2][3] |
| Diabetic Nephropathy (rat) | Daily for 8 weeks | 5, 15, 30 mg/kg | Decreased ROS levels in a dose-dependent manner | Alleviated renal damage, activated Nrf2/HO-1 pathway | [4] |
| Human Keratinocytes (HaCaT) | Pre-treatment for 1h, then H₂O₂ | 20 µM | Increased ROS-associated proteins (SOD) but reduced catalase | Enhanced H₂O₂-induced apoptosis | [6][11] |
| C2C12 Myotubes | 8 hours | Not specified | Significantly induced ROS production | Attenuated by ROS scavenger NAC | [12] |
| Breast Cancer (MCF7) | 24 hours | IC50: 21.76 µM | Synergistically elevated ROS with erastin/RSL3 | Induced ferroptosis | [9] |
| Breast Cancer (MDA-MB-231) | 24 hours | IC50: 8.76 µM | Synergistically elevated ROS with erastin/RSL3 | Induced ferroptosis | [9] |
| Human Oral Cancer (CAL 27) | Not specified | Not specified | Induced intracellular accumulation of ROS | Induced apoptosis and autophagy | [8] |
Table 2: Effects of this compound on Antioxidant Enzyme Activity
| Cell Line/Model | Treatment Condition | Concentration/Dose | Effect on Superoxide Dismutase (SOD) | Effect on Catalase (CAT) | Effect on Glutathione Peroxidase (GPx) | Reference |
| Diabetic Nephropathy (rat) | Daily for 8 weeks | 5, 15, 30 mg/kg | Increased SOD activity | Not specified | Not specified | [4] |
| Human Keratinocytes (HaCaT) | Pre-treatment for 1h, then H₂O₂ | 20 µM | Significantly increased SOD (Cu/Zn) and SOD (Mn) expression | Significantly reduced catalase level | Not specified | [6][11] |
| Breast Cancer (MCF7, MDA-MB-231) | 24 hours | 10-20 µM | Not specified | Not specified | Reduced GPX4 mRNA and protein levels | [9] |
Key Signaling Pathways Modulated by this compound
3.1. The Nrf2/HO-1 Antioxidant Response Pathway
In response to oxidative stress, this compound can activate the Nrf2 signaling pathway, a critical regulator of cellular antioxidant defenses.[4] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation.[4] Oxidative stress or electrophilic compounds, potentially including this compound or its metabolites, can induce a conformational change in Keap1, leading to the release of Nrf2.[13] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1).[4][14] HO-1 plays a crucial role in mitigating oxidative damage.[4]
Caption: Nrf2/HO-1 signaling pathway activated by this compound.
3.2. ROS-Induced Apoptosis and Autophagy Pathways
In cancer cells, this compound-induced ROS can trigger apoptosis and autophagy through various signaling cascades.[7][8] One proposed mechanism involves the inhibition of the PI3K/AKT/mTOR pathway.[6] ROS can inhibit the activity of AKT, a key survival kinase. Inhibition of AKT leads to the de-repression of its downstream target, mTOR, a central regulator of cell growth and proliferation. Reduced mTOR activity is a potent inducer of autophagy.[6] Furthermore, ROS can activate pro-apoptotic pathways involving caspases.[8]
Caption: ROS-mediated induction of apoptosis and autophagy by this compound.
Experimental Protocols for ROS Measurement
4.1. General Intracellular ROS Detection using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol is a generalized procedure for measuring total intracellular ROS in adherent cells.
Caption: Experimental workflow for intracellular ROS measurement using DCFH-DA.
Protocol Details:
-
Cell Seeding: Seed adherent cells in a 24- or 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. Culture overnight.
-
Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include appropriate vehicle controls.
-
Preparation of DCFH-DA Solution: Prepare a 10 mM stock solution of DCFH-DA in cell-grade DMSO. Immediately before use, dilute the stock solution to a final working concentration of 10-25 µM in pre-warmed, serum-free medium (e.g., DMEM without phenol red).
-
Probe Loading: Remove the treatment medium and wash the cells once with warm PBS. Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.
-
Measurement: Add PBS to each well. The fluorescence can be measured using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualized using a fluorescence microscope.[15]
4.2. Mitochondrial Superoxide Detection using MitoSOX Red
This protocol provides a general method for specifically measuring mitochondrial superoxide.
Caption: Experimental workflow for mitochondrial superoxide detection with MitoSOX Red.
Protocol Details:
-
Cell Preparation: Culture cells to the desired confluency. For suspension cells, adjust the concentration to approximately 1 x 10⁶ cells/mL.
-
Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Preparation of MitoSOX Red Working Solution: Prepare a 5 mM stock solution of MitoSOX Red in DMSO. Dilute the stock solution in warm HBSS or another appropriate buffer to a final working concentration of 5 µM.
-
Staining: Remove the treatment medium and wash the cells. Add the MitoSOX Red working solution and incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells gently with warm buffer to remove the probe that has not entered the mitochondria.
-
Analysis: Analyze the cells promptly by flow cytometry (using a PE channel) or fluorescence microscopy (excitation ~510 nm, emission ~580 nm).[5][16][17]
Conclusion and Future Directions
This compound's impact on ROS production is a double-edged sword, offering therapeutic potential for a diverse range of diseases. Its ability to quell oxidative stress in conditions like ischemia-reperfusion injury positions it as a promising cytoprotective agent. Conversely, its capacity to induce ROS in cancer cells highlights its potential as an anticancer therapeutic, particularly in combination with therapies that exploit cellular redox vulnerabilities.
Future research should focus on elucidating the precise molecular mechanisms that dictate the switch between this compound's antioxidant and pro-oxidant activities. A deeper understanding of its interactions with specific cellular targets and the influence of the cellular microenvironment will be crucial for the development of targeted and effective therapies. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to further explore the multifaceted role of this compound in redox biology and drug discovery.
References
- 1. Novel Strategies for Tumor Treatment: Harnessing ROS-Inducing Active Ingredients from Traditional Chinese Medicine Through Multifunctional Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay of mitochondrial levels of reactive oxygen species using OH-ethidium rate measurement and MitoSOX:TMRM:MitoTracker Deep Red double normalization [help.imageanalyst.net]
- 3. researchgate.net [researchgate.net]
- 4. Tetrandrine mediates renal function and redox homeostasis in a streptozotocin-induced diabetic nephropathy rat model through Nrf2/HO-1 reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of autophagy induced by tetrandrine promotes the accumulation of reactive oxygen species and sensitizes efficacy of tetrandrine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tetrandrine induces programmed cell death in human oral cancer CAL 27 cells through the reactive oxygen species production and caspase-dependent pathways and associated with beclin-1-induced cell autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrandrine Citrate Suppresses Breast Cancer via Depletion of Glutathione Peroxidase 4 and Activation of Nuclear Receptor Coactivator 4-Mediated Ferritinophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ROS generated by CYP450, especially CYP2E1, mediate mitochondrial dysfunction induced by tetrandrine in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetrandrine Enhances H2O2-Induced Apoptotic Cell Death Through Caspase-dependent Pathway in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrandrine induces muscle atrophy involving ROS-mediated inhibition of Akt and FoxO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of the Nrf2/ARE Pathway and Its Role in Neurodegenerative Diseases [mdpi.com]
- 14. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of Mitochondrial Oxidative Stress in T-cells Using MitoSOX Red Dye - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Induction of Autophagy in Breast Cancer Cell Lines using dl-Tetrandrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
dl-Tetrandrine, a bis-benzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has demonstrated potent anti-cancer properties in various malignancies, including breast cancer. One of the key mechanisms underlying its therapeutic effect is the induction of autophagy, a cellular self-degradation process that can lead to programmed cell death in cancer cells. These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on autophagy in breast cancer cell lines.
Mechanism of Action: Signaling Pathways
This compound induces autophagy in breast cancer cells primarily through the modulation of two key signaling pathways: the PI3K/AKT/mTOR pathway and the PKC-α pathway.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell growth and inhibition of autophagy. This compound has been shown to inhibit this pathway at multiple points.[1][2] It upregulates the expression of the tumor suppressor PTEN, which in turn inhibits PI3K.[1] This leads to decreased phosphorylation and activation of AKT and mTOR.[1][2] The inhibition of mTOR, a master negative regulator of autophagy, results in the initiation of the autophagic process.[1][3]
References
- 1. Monitoring autophagy by electron microscopy in Mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrandrine, an Activator of Autophagy, Induces Autophagic Cell Death via PKC-α Inhibition and mTOR-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The autophagy research in electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application of dl-Tetrandrine in Reversing Cisplatin Resistance: A Guide for Researchers
Introduction: Cisplatin is a cornerstone of chemotherapy for various cancers, but the development of resistance significantly limits its clinical efficacy. The bis-benzylisoquinoline alkaloid, dl-Tetrandrine (TET), has emerged as a promising agent to counteract this resistance.[1][2] Isolated from the root of Stephania tetrandra, TET has been shown to re-sensitize resistant cancer cells to cisplatin through multiple mechanisms, including the induction of apoptosis and autophagy, and the inhibition of drug efflux pumps.[3][4][5] This document provides detailed application notes and experimental protocols for researchers investigating the synergistic effects of this compound and cisplatin.
Application Notes
This compound has been observed to synergistically enhance the cytotoxic effects of cisplatin in various cancer cell lines, including non-small cell lung cancer and oral cancer.[1][3] The primary mechanisms through which this compound reverses cisplatin resistance are multifaceted and include:
-
Induction of Apoptosis: TET, both alone and in combination with cisplatin, promotes programmed cell death. This is often mediated through the intrinsic mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[1][3] This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as caspase-3, culminating in apoptosis.[3]
-
Modulation of Autophagy: Autophagy, a cellular self-degradation process, plays a complex role in cancer. This compound has been identified as a potent autophagy agonist.[1][2] In the context of cisplatin resistance, TET can induce autophagic cell death, providing an alternative mechanism to eliminate cancer cells that are resistant to apoptosis.[6]
-
Inhibition of Multidrug Resistance (MDR) Pumps: A key mechanism of cisplatin resistance is the increased efflux of the drug from cancer cells, mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-associated Protein 1 (MRP1).[4][7] this compound has been shown to directly inhibit the function of these pumps, leading to increased intracellular accumulation of cisplatin and enhanced cytotoxicity.[5][7][8]
Key Signaling Pathways
The synergistic effect of this compound and cisplatin involves the modulation of several key signaling pathways. A simplified representation of these interactions is depicted below.
References
- 1. The effect of tetrandrine combined with cisplatin on proliferation and apoptosis of A549/DDP cells and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of tetrandrine combined with cisplatin on proliferation and apoptosis of A549/DDP cells and A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrandrine for Targeting Therapy Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of tetrandrine, a potent inhibitor of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrandrine, an Activator of Autophagy, Induces Autophagic Cell Death via PKC-α Inhibition and mTOR-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrandrine enhances cytotoxicity of cisplatin in human drug-resistant esophageal squamous carcinoma cells by inhibition of multidrug resistance-associated protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrandrine partially reverses multidrug resistance of human laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for dl-Tetrandrine Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
dl-Tetrandrine (TET), a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has demonstrated significant anti-tumor activities in a variety of cancer models.[1][2] Its therapeutic potential stems from its ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.[1][3] This document provides detailed application notes and standardized protocols for the administration of this compound in mouse xenograft models, a critical step in the preclinical evaluation of its anti-cancer efficacy.
Mechanism of Action
This compound exerts its anti-cancer effects through multiple mechanisms:
-
Induction of Apoptosis: TET can trigger programmed cell death in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.[1] It can also activate caspase-3, a key executioner caspase in the apoptotic cascade.[4]
-
Cell Cycle Arrest: It has been shown to cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[3]
-
Inhibition of Signaling Pathways: TET can modulate several critical signaling pathways implicated in tumor growth, angiogenesis, and metastasis. These include the PI3K/Akt, MAPK, and VEGF/HIF-1α/ICAM-1 pathways.[3][5][6]
-
Reversal of Multidrug Resistance (MDR): TET can inhibit the function of P-glycoprotein, a cell membrane pump that expels chemotherapeutic drugs from cancer cells, thus potentially reversing multidrug resistance.[7]
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes quantitative data from various studies on the administration of this compound in mouse xenograft models.
| Cancer Type | Mouse Strain | Administration Route | Dosage | Treatment Schedule | Outcome | Reference |
| Glioblastoma | Nude mice | Oral (gavage) | 25 mg/kg/day | Daily for 21 days | Significant decrease in tumor volume. | [8] |
| Glioblastoma | Nude mice | Oral (gavage) | 50 mg/kg/day | Daily for 21 days | Greater decrease in tumor volume compared to 25 mg/kg. | [8] |
| Pancreatic Cancer | Athymic nude mice | Oral (gavage) | 25 mg/kg/day | Daily for 4 weeks | Inhibition of tumor growth. | [9] |
| Pancreatic Cancer | BALB/c nude mice | Intraperitoneal | 30 mg/kg | Once every three days for 30 days | Significantly smaller tumor volume. | [10] |
| Colorectal Cancer | BALB/c mice | Intraperitoneal | 10 mg/kg/day | 5 consecutive days | 40.3% fewer metastases than vehicle-treated mice. | [11] |
| Cervical Cancer | Tumor xenograft model | Not Specified | 20 and 50 mg/kg/day | Not Specified | Increased apoptosis and activated caspase-3. | [4] |
| Liver Cancer | Orthotopic model | Intragastric | 50 or 100 mg/kg | Every other day for 3 weeks | Increased apoptotic cells and lower p-AKT in tumors. | [4] |
| Breast Cancer (TNBC) | Xenograft mice | Intragastric | 2 mg/day (20 mg/mL suspension) | Daily for 24 days | Significant decrease in tumor weight compared to control. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile deionized water
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium, PBS with 0.1% DMSO)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the required concentration: Based on the desired dosage and administration volume (typically 100-200 µL for mice), calculate the required concentration of the this compound suspension. For example, for a 20 mg/kg dose in a 20 g mouse with an injection volume of 100 µL, the required concentration is 4 mg/mL.
-
Weigh the this compound: Accurately weigh the required amount of this compound powder in a sterile tube.
-
Prepare the vehicle: Prepare the chosen sterile vehicle.
-
Suspend the compound: Add a small amount of the vehicle to the this compound powder and vortex thoroughly to create a paste. Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
-
Sonication (Optional): To improve the homogeneity of the suspension, sonicate the mixture for 5-10 minutes.
-
Storage: Prepare the suspension fresh before each administration. If short-term storage is necessary, store at 4°C and re-vortex thoroughly before use. One study prepared a 20 mg/mL suspension in sterile deionized water.[1]
Protocol 2: Subcutaneous Xenograft Tumor Implantation
Materials:
-
Cancer cells in culture
-
Sterile phosphate-buffered saline (PBS) or serum-free medium
-
Matrigel® (optional, but recommended for some cell lines)
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)
-
Sterile syringes (1 mL) with 27-30 gauge needles
-
70% ethanol
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Preparation:
-
Harvest cultured cancer cells that are in the logarithmic growth phase.
-
Wash the cells with sterile PBS or serum-free medium.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel® at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL). Keep the cell suspension on ice.[12]
-
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Shave the hair from the injection site (typically the right flank).[12]
-
Wipe the injection site with 70% ethanol.
-
-
Injection:
-
Gently lift the skin at the injection site.
-
Insert the needle subcutaneously, being careful not to puncture the underlying muscle.
-
Slowly inject the cell suspension (100-200 µL) to form a subcutaneous bleb.
-
Withdraw the needle and monitor the mouse until it recovers from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-120 mm³).[8]
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomize the mice into treatment and control groups when the tumors reach the desired size.
-
Protocol 3: Administration of this compound to Tumor-Bearing Mice
A. Intraperitoneal (i.p.) Injection
-
Preparation: Prepare the this compound suspension as described in Protocol 1.
-
Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection: Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a shallow angle to ensure intraperitoneal delivery.
-
Administration: Inject the calculated volume of the this compound suspension.
B. Oral Gavage (Intragastric)
-
Preparation: Prepare the this compound suspension as described in Protocol 1.
-
Restraint: Gently restrain the mouse and hold it in an upright position.
-
Gavage: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the esophagus and advance it into the stomach.
-
Administration: Slowly administer the this compound suspension.
C. Intravenous (i.v.) Injection
Note: Intravenous administration of suspensions can be challenging and may require specific formulations to avoid embolism. Toxicity studies have been performed using intravenous administration of TET.[13][14]
-
Preparation: For i.v. injection, this compound should ideally be dissolved in a biocompatible solvent. If a suspension is used, it must be extremely fine and well-dispersed.
-
Restraint: Place the mouse in a restraining device to immobilize the tail.
-
Vein Dilation: Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Insert a 27-30 gauge needle into one of the lateral tail veins and slowly inject the solution/suspension.
Protocol 4: Monitoring and Efficacy Assessment
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and toxicity.
-
Tumor Measurements: Continue to measure tumor volume as described in Protocol 2.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice according to approved institutional guidelines.
-
Tissue Collection: Excise the tumors and weigh them. Tissues can be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) or snap-frozen for molecular analysis (e.g., Western blotting, PCR).
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in a mouse xenograft model.
Caption: Simplified signaling pathways modulated by this compound in cancer cells.
Safety and Toxicity Considerations
-
Toxicity Profile: While generally considered to have a good safety profile, high doses or prolonged administration of this compound can lead to toxicity. In mice, transient toxicity to the liver, lungs, and kidneys has been observed at high intravenous doses (e.g., 150 mg/kg daily for 14 days).[13] However, a daily intravenous dose of up to 90 mg/kg for 14 consecutive days was considered safe.[13]
-
LD50: The intravenous median lethal dose (LD50) in female BALB/c mice was found to be 444.67 ± 35.76 mg/kg.[13]
-
Monitoring: It is crucial to monitor the mice for any signs of toxicity, such as weight loss, lethargy, ruffled fur, or changes in behavior. If significant toxicity is observed, dose reduction or discontinuation of treatment may be necessary.
These protocols and application notes provide a comprehensive guide for the in vivo evaluation of this compound in mouse xenograft models. Adherence to these standardized procedures will contribute to the generation of reliable and reproducible preclinical data.
References
- 1. Anticancer Activity of Tetrandrine by Inducing Apoptosis in Human Breast Cancer Cell Line MDA-MB-231 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress on structural modification of Tetrandrine with wide range of pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrandrine for Targeting Therapy Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tetrandrine suppresses lung cancer growth and induces apoptosis, potentially via the VEGF/HIF-1α/ICAM-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrandrine achieved plasma concentrations capable of reversing MDR in vitro and had no apparent effect on doxorubicin pharmacokinetics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of autophagy induced by tetrandrine promotes the accumulation of reactive oxygen species and sensitizes efficacy of tetrandrine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory effect of tetrandrine on pulmonary metastases in CT26 colorectal adenocarcinoma-bearing BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute and sub-chronic toxicity of tetrandrine in intravenously exposed female BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing dl-Tetrandrine's Effect on Calcium Influx
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the inhibitory effects of dl-Tetrandrine on calcium (Ca²⁺) influx. The protocols detailed below are designed for researchers in pharmacology, cell biology, and drug development to investigate the mechanism of action of this compound as a calcium channel blocker.
Introduction
This compound, a bis-benzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has been identified as a potent inhibitor of multiple calcium influx pathways. It has been shown to block L-type and T-type voltage-gated calcium channels (VGCCs) as well as store-operated calcium entry (SOCE).[1][2] Understanding the specific effects of this compound on these pathways is crucial for elucidating its therapeutic potential in various conditions, including hypertension and cancer.[1][3]
These protocols describe methods to quantify the inhibitory effect of this compound on different modes of Ca²⁺ entry using fluorescent calcium indicators.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on calcium influx from various studies.
Table 1: Inhibitory Concentrations of this compound on Voltage-Gated Calcium Channels
| Cell Type | Channel Type | Method | Stimulus | This compound Concentration | Observed Effect | Reference |
| Neonatal Rat Ventricular Cells | L-type & T-type | Whole-cell patch clamp | - | Concentration-dependent | Inhibition of inward Ca²⁺ currents | [4] |
| GH3 Anterior Pituitary Cells | L-type | Electrophysiology | - | Not specified | Reversible block of inward Ca²⁺ currents | [5] |
| Cultured Foetal Mouse Neurones | HVA & LVA | Electrophysiology | -80 mV to 0 mV depolarization | Kd = 8 µM | Block of calcium currents | [6] |
| NG108-15 Cells | Voltage-dependent | Fura-2 microfluorimetry | 50 mM KCl | 100 µM | Blocked increase in 340/380 nm fluorescence ratio | [7] |
| Single Isolated Rat Cardiomyocyte | L-type | Fura-2 fluorometry | KCl depolarization | 10 µM | Partial inhibition of Ca²⁺ elevation | [8] |
| CaV1.2 expressing cells | CaV1.2 (L-type) | Not specified | - | IC50 = 14.2 nM | Inhibition of CaV1.2 | [9] |
Table 2: Inhibitory Concentrations of this compound on Store-Operated Calcium Entry (SOCE)
| Cell Type | Method | Stimulus | This compound Concentration | Observed Effect | Reference |
| Vascular Smooth Muscle Cells | Not specified | Thapsigargin | Not specified | Inhibits thapsigargin-induced intracellular Ca²⁺ increase | [10] |
| Bovine Pulmonary Artery Endothelial Cells | Fluorescence ratio imaging | 100 nM Thapsigargin | 30 µM | Inhibition of cytosolic Ca²⁺ elevation | [11] |
Experimental Protocols
Protocol 1: Assessing the Effect of this compound on Voltage-Gated Calcium Channel (VGCC)-Mediated Calcium Influx
This protocol is designed to measure the inhibition of Ca²⁺ influx through VGCCs by this compound in response to membrane depolarization induced by potassium chloride (KCl).
Materials:
-
Cells expressing VGCCs (e.g., neuronal cell lines, cardiomyocytes, or HEK293 cells transfected with a specific VGCC subtype)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
This compound stock solution (in DMSO)
-
KCl stock solution (e.g., 3 M)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) or Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS with Ca²⁺.
-
Remove the culture medium from the cells and wash once with HBSS with Ca²⁺.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS with Ca²⁺ to remove excess dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS with Ca²⁺.
-
Add the this compound solutions to the respective wells and incubate for 15-30 minutes at room temperature in the dark. Include vehicle control (DMSO) wells.
-
-
Measurement of Calcium Influx:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths (Fluo-4: Ex/Em ~490/515 nm; Fura-2: Ex ~340/380 nm, Em ~510 nm).
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add a specific volume of KCl stock solution to each well to achieve a final concentration that induces depolarization (e.g., 50-60 mM).[7][10]
-
Immediately begin recording the fluorescence intensity over time for 5-10 minutes.
-
-
Controls:
-
Positive Control: Add ionomycin (e.g., 1-5 µM) at the end of the experiment to determine the maximum Ca²⁺ influx.
-
Negative Control: Add EGTA (e.g., 5 mM) to chelate extracellular Ca²⁺ and confirm the signal is due to Ca²⁺ influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after KCl addition.
-
Normalize the response to the vehicle control.
-
Plot the normalized response against the log of the this compound concentration to determine the IC₅₀ value.
-
Protocol 2: Assessing the Effect of this compound on Store-Operated Calcium Entry (SOCE)
This protocol measures the inhibition of SOCE by this compound following the depletion of intracellular calcium stores with thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[12]
Materials:
-
Same as Protocol 1, with the addition of Thapsigargin.
Procedure:
-
Cell Plating and Dye Loading: Follow steps 1 and 2 from Protocol 1.
-
Store Depletion and Compound Incubation:
-
Wash the dye-loaded cells with Ca²⁺-free HBSS.
-
Prepare solutions of this compound and a vehicle control in Ca²⁺-free HBSS.
-
Add these solutions to the respective wells.
-
Add thapsigargin (e.g., 1-2 µM) to all wells to deplete intracellular Ca²⁺ stores.[13]
-
Incubate for 5-10 minutes to allow for store depletion, which will be observed as a transient increase in intracellular Ca²⁺ from the release of stored calcium.
-
-
Measurement of SOCE:
-
Set the fluorescence plate reader or microscope to the appropriate settings.
-
Establish a baseline fluorescence reading in the Ca²⁺-free buffer.
-
Add HBSS containing a high concentration of CaCl₂ (e.g., final concentration of 2-5 mM) to initiate SOCE.
-
Immediately begin recording the fluorescence intensity over time for 5-10 minutes.
-
-
Controls: Same as Protocol 1.
-
Data Analysis:
-
Calculate the rate of Ca²⁺ entry or the peak fluorescence intensity after the addition of extracellular Ca²⁺.
-
Normalize the response to the vehicle control.
-
Plot the normalized response against the log of the this compound concentration to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: Inhibition of Voltage-Gated Calcium Channel (VGCC) by this compound.
Caption: Inhibition of Store-Operated Calcium Entry (SOCE) by this compound.
Caption: General Experimental Workflow for Assessing this compound's Effect.
References
- 1. Tetrandrine: a new ligand to block voltage-dependent Ca2+ and Ca(+)-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of tetrandrine on cardiovascular electrophysiologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heart failure - Wikipedia [en.wikipedia.org]
- 4. Tetrandrine inhibits both T and L calcium channel currents in ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of tetrandrine with slowly inactivating calcium channels. Characterization of calcium channel modulation by an alkaloid of Chinese medicinal herb origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrandrine effects on calcium currents in cultured neurones of foetal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrandrine blocks voltage-dependent calcium entry and inhibits the bradykinin-induced elevation of intracellular calcium in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrandrine inhibits electrically induced [Ca2+]i transient in the isolated single rat cardiomyocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tetrandrine, a Ca++ antagonist: effects and mechanisms of action in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetrandrine inhibits Ca2+ release-activated Ca2+ channels in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A study on thapsigargin-induced calcium ion and cation influx pathways in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring dl-Tetrandrine's Impact on Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques used to measure the anti-tumor effects of dl-Tetrandrine, a bis-benzylisoquinoline alkaloid with promising anti-cancer properties.[1][2][3] The protocols detailed below are foundational for assessing its efficacy in both in vitro and in vivo models.
This compound has been shown to impede tumor growth through several mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[4][5][6] It also demonstrates potential in overcoming multidrug resistance in cancer cells.[1][7] Its multifaceted impact necessitates a variety of assays to fully characterize its anti-neoplastic activity.
Part 1: In Vitro Assessment of Anti-Proliferative and Cytotoxic Effects
A fundamental step in evaluating any potential anti-cancer compound is to determine its effect on cancer cell proliferation and viability in a controlled laboratory setting.
Cell Viability and Cytotoxicity Assays
These assays are crucial for determining the concentration-dependent effects of this compound on cancer cell lines.
Table 1: Summary of this compound's Effect on Cancer Cell Viability
| Cell Line | Cancer Type | Assay | IC50 Concentration | Exposure Time | Reference |
| HT-29 | Colon Carcinoma | MTT | 22.98 µM | 24 hours | [8] |
| HT-29 | Colon Carcinoma | MTT | 6.87 µM | 48 hours | [8] |
| A549 | Lung Carcinoma | MTT | ~5-10 µM | 24 hours | [9] |
| SiHa | Cervical Cancer | CCK-8 | <30 µM | Not Specified | [10] |
| SW872 | Liposarcoma | Cell Counting | ~5-10 µM | 24 hours | [11] |
| SUM-149 | Breast Cancer | MTS | Not Specified | 96 hours | [12] |
| SUM-159 | Breast Cancer | MTS | Not Specified | 96 hours | [12] |
Protocol: MTT Assay for Cell Viability
This protocol is adapted for assessing the impact of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Cancer cell line of interest (e.g., HT-29)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.[8]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (e.g., 5, 10, 20, 40, 80 µM).[8] Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24 and 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assays
This compound is known to induce apoptosis in various cancer cells.[5][13][14] Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.
Table 2: Markers of this compound-Induced Apoptosis
| Cancer Type | Key Apoptotic Events | Signaling Pathway | Reference |
| Oral Cancer | Chromatin condensation, DNA fragmentation, activation of caspases-3, -8, and -9, PARP cleavage | Caspase-dependent | [13] |
| Colon Cancer | Activation of caspase-3 and -8, PARP cleavage, increased Bax/Bcl-2 ratio | Mitochondrial and Caspase pathways | [15] |
| Lung Cancer | Increased PARP and Bax expression | PARP-Akt-Bax and VEGF/HIF-1α/ICAM-1 | [9] |
| Breast Cancer | Upregulation of Caspase-3, Bax, and Bid; downregulation of Bcl-2, Survivin, and PARP | Caspase-dependent | [14] |
| Cervical Cancer | Increased active caspase-3 | Not specified | [10] |
Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
Materials:
-
This compound
-
Cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[9]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[9] Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This compound can arrest the cell cycle at specific phases, thereby inhibiting tumor cell proliferation.[16][17][18]
Table 3: this compound's Effect on the Cell Cycle
| Cell Line | Cancer Type | Cell Cycle Arrest Phase | Key Molecular Changes | Reference |
| HCT116 | Colon Carcinoma | G1 | Inhibition of CDK2/cyclin E and CDK4; degradation of CDK4, CDK6, cyclin D1, and E2F1; increased p53 and p21 | [16] |
| A549 | Lung Carcinoma | G1 | Induction of p21; inhibition of cyclin D1 | [17] |
| EOMA | Endothelial Cells | G1/S | Downregulation of cyclin D, cyclin E, and CDKs | [18][19] |
| A375, SK-MEL-2 | Cutaneous Melanoma | G0/G1 | Decreased cyclin D1; increased p21 | [20] |
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
This compound
-
Cancer cell line
-
6-well plates
-
PBS
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The relative amounts of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.
Part 2: Mechanistic Studies - Signaling Pathways and Protein Expression
To understand how this compound exerts its effects, it is essential to investigate its impact on key signaling pathways and the expression of related proteins.
Western Blotting
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and other signaling pathways.
Protocol: Western Blotting for Key Signaling Proteins
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, PARP, Bcl-2, Bax, Cyclin D1, p21, p-Akt, Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several critical signaling pathways involved in cancer progression.[4][6]
Caption: this compound induces G1 cell cycle arrest.
Caption: this compound induces apoptosis via the caspase pathway.
Part 3: In Vivo Assessment of Anti-Tumor Efficacy
In vivo studies are critical to evaluate the therapeutic potential of this compound in a living organism.
Xenograft Tumor Models
Human cancer cells are implanted into immunocompromised mice to study tumor growth and the effects of treatment.
Table 4: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Animal Model | This compound Dosage | Outcome | Reference |
| Cervical Cancer | SiHa | Xenograft | 20 and 50 mg/kg/day | Increased apoptosis, activated caspase-3 | [1] |
| Liver Cancer | HepG2 | Orthotopic | 50 or 100 mg/kg (every other day) | Increased apoptotic cells, lower p-AKT | [1] |
| Glioma | RT-2 | Subcutaneous & Intracerebral | 150 mg/kg/day | Slower tumor growth, longer survival, reduced microvessel density | [21] |
| Breast Cancer | MDA-MB-231 | Xenograft | Not specified | Inhibited tumor growth, induced apoptosis | [14] |
| Colon Cancer | LoVo | Xenograft | 80 mg/kg | Reduced microvessel density | [22] |
Protocol: Subcutaneous Xenograft Model
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line
-
Matrigel (optional)
-
This compound formulation for injection or oral gavage
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁷ cells) into the flank of each mouse.[14]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., by oral gavage or intraperitoneal injection) at the desired dosage and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Assessment of Angiogenesis
This compound has been shown to inhibit angiogenesis, which can be assessed both in vitro and in vivo.[5][22][23][24]
Protocol: In Vitro Tube Formation Assay
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Matrigel
-
96-well plate
-
This compound
Procedure:
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify.
-
Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated plate in the presence of various concentrations of this compound.
-
Incubation: Incubate for several hours to allow for tube formation.
-
Imaging and Analysis: Visualize the tube-like structures under a microscope and quantify the extent of tube formation (e.g., number of tubules, total tube length). A reduction in tube formation indicates anti-angiogenic activity.[22]
Protocol: In Vivo Microvessel Density (MVD) Analysis
Materials:
-
Excised tumors from the xenograft study
-
Formalin
-
Paraffin
-
Antibody against an endothelial cell marker (e.g., CD31)
-
Immunohistochemistry (IHC) reagents
-
Microscope
Procedure:
-
Tissue Processing: Fix the excised tumors in formalin and embed them in paraffin.
-
Immunohistochemistry: Section the tumor tissues and perform IHC staining for CD31.[21]
-
MVD Quantification: Under a microscope, identify areas of high vascularity ("hot spots") and count the number of stained microvessels. A lower MVD in the this compound-treated group compared to the control group indicates an anti-angiogenic effect.[21][22]
Caption: Workflow for assessing this compound's in vivo efficacy.
References
- 1. Tetrandrine for Targeting Therapy Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. "Tetrandrine for Targeting Therapy Resistance in Cancer" by Ellen Nogueira Lima, Santosh Lamichhane et al. [digitalscholar.lsuhsc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrandrine and cancer - An overview on the molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Tetrandrine suppresses lung cancer growth and induces apoptosis, potentially via the VEGF/HIF-1α/ICAM-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrandrine suppresses cervical cancer growth by inducing apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Tetrandrine, a Compound Common in Chinese Traditional Medicine, Preferentially Kills Breast Cancer Tumor Initiating Cells (TICs) In Vitro [mdpi.com]
- 13. Tetrandrine induces apoptosis Via caspase-8, -9, and -3 and poly (ADP ribose) polymerase dependent pathways and autophagy through beclin-1/ LC3-I, II signaling pathways in human oral cancer HSC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer Activity of Tetrandrine by Inducing Apoptosis in Human Breast Cancer Cell Line MDA-MB-231 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tetrandrine inhibits colon carcinoma HT-29 cells growth via the Bcl-2/Caspase 3/PARP pathway and G1/S phase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tetrandrine induces early G1 arrest in human colon carcinoma cells by down-regulating the activity and inducing the degradation of G1-S-specific cyclin-dependent kinases and by inducing p53 and p21Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tetrandrine-induced cell cycle arrest and apoptosis in A549 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Tetrandrine induces G1/S cell cycle arrest through the ROS/Akt pathway in EOMA cells and inhibits angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tetrandrine induces cell cycle arrest in cutaneous melanoma cells by inhibiting IL-6/CDC42 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tetrandrine suppresses tumor growth and angiogenesis of gliomas in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [Inhibitory effect of tetrandrine on angiogenesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibitory effects of tetrandrine and related synthetic compounds on angiogenesis in streptozotocin-diabetic rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Tetrandrine Suppresses Cancer Angiogenesis and Metastasis in 4T1 Tumor Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying dl-Tetrandrine in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of studies investigating the therapeutic potential of dl-Tetrandrine (TET) in cardiovascular research. The protocols and data presented are compiled from various preclinical studies and are intended to serve as a foundational resource for researchers in this field.
Introduction
This compound, a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-fibrotic effects.[1] In the context of cardiovascular disease, TET has been investigated for its protective effects against conditions such as cardiac hypertrophy, myocardial ischemia-reperfusion (I/R) injury, and atherosclerosis.[1][2][3] Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways related to inflammation, apoptosis, and cellular stress.[1][3] As a non-selective calcium channel blocker, TET also influences intracellular calcium homeostasis.[4][5]
Key Research Areas and Mechanisms of Action
This compound has shown promise in several areas of cardiovascular research:
-
Cardiac Hypertrophy: TET has been found to attenuate cardiac hypertrophy by suppressing reactive oxygen species (ROS)-dependent ERK1/2 signaling pathways.[1] It also improves cardiac function and reduces fibrosis and inflammation associated with pressure overload.[1]
-
Myocardial Ischemia-Reperfusion (I/R) Injury: Studies have indicated that TET protects the myocardium from I/R injury by inhibiting neutrophil priming and activation, thereby reducing neutrophil infiltration and ROS production.[6][7] It also ameliorates cardiomyocyte apoptosis.[2] A proposed mechanism involves the modulation of the miR-202-5p/TRPV2 axis.[2]
-
Atherosclerosis: TET has been shown to alleviate atherosclerosis by inhibiting the STING-TBK1 signaling pathway in macrophages, which in turn reduces inflammation.[3] It can decrease atherosclerotic plaque size, macrophage infiltration, and the production of pro-inflammatory cytokines.[3]
-
Ventricular Remodeling: In models of myocardial infarction, TET has been observed to attenuate left ventricular dysfunction and remodeling.[4] This effect may be linked to the restoration of calcium homeostasis.[4]
Data Presentation: Quantitative Effects of this compound
The following tables summarize key quantitative data from preclinical studies, providing a reference for expected outcomes and dosage considerations.
Table 1: In Vivo Efficacy of this compound in Rodent Models of Cardiovascular Disease
| Model | Species | Dosage | Key Findings | Reference |
| Aortic Banding (Cardiac Hypertrophy) | Mouse | 50 mg/kg/day (oral gavage) | Attenuated increases in heart weight/body weight and lung weight/body weight ratios. | [1] |
| Myocardial Ischemia-Reperfusion | Rat | 50 mg/kg (intravenous) | Reduced myocardial infarct size and decreased levels of CK-MB and LDH. | [2] |
| Myocardial Ischemia-Reperfusion | Rat | 0.1 and 1.0 mg/kg (intravenous) | Significantly reduced ventricular tachyarrhythmia and mortality. | [6][7] |
| High-Fat Diet (Atherosclerosis) | ApoE-/- Mouse | 20 mg/kg/day | Significantly reduced atherosclerotic plaque formation. | [3] |
| Myocardial Infarction | Rat | 10, 50, and 80 mg/kg | Improved cardiac function (increased EF% and FS%) and reduced cardiomyocyte apoptosis. | [4] |
| Renovascular Hypertension | Rat | 50 mg/kg/day (oral gavage) | Lowered systolic blood pressure and left ventricular weight to body weight ratio. | [8] |
Table 2: In Vitro Effects of this compound on Cellular Models
| Cell Type | Stimulus | TET Concentration | Key Findings | Reference |
| H9C2 Cardiomyocytes | Hypoxia/Reoxygenation | Not specified | Suppressed cardiomyocyte apoptosis. | [2] |
| Mouse Primary Peritoneal Macrophages | oxLDL | Dose-dependent | Inhibited STING/TBK1 signaling and NF-κB activation. | [3] |
| Rat Aortic Smooth Muscle Cells | 10% FBS or 50 ng/ml PDGF-BB | 1.0 and 5.0 µM | Inhibited proliferation, DNA synthesis, and ERK1/2 phosphorylation. | [9] |
| Human Cardiac Myofibroblasts | TGF-β1 (10 ng/ml) | 1 and 5 µM | Prevented myofibroblast activation and suppressed collagen synthesis. | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound in cardiovascular research.
In Vivo Model of Cardiac Hypertrophy (Aortic Banding)
Objective: To induce cardiac hypertrophy in mice to evaluate the therapeutic effects of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (suspended in 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments
-
7-0 silk suture
-
Echocardiography system
Procedure:
-
Administer this compound (50 mg/kg/day) or vehicle control to mice via oral gavage for one week prior to surgery and throughout the experimental period.[1]
-
Anesthetize the mice.
-
Perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left common carotid arteries using a 7-0 silk suture tied around the aorta and a 27-gauge needle.
-
Remove the needle to create a constriction of a defined diameter.
-
Close the chest and allow the animals to recover.
-
Sham-operated animals will undergo the same procedure without the aortic ligation.
-
After a predetermined period (e.g., 4 weeks), perform echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
At the end of the study, euthanize the animals and harvest the hearts.
-
Measure heart weight, body weight, and lung weight.
-
Process heart tissue for histological analysis (e.g., H&E staining for myocyte cross-sectional area) and molecular analysis (e.g., Western blotting for hypertrophic markers like ANP and BNP).
In Vivo Model of Myocardial Ischemia-Reperfusion (I/R) Injury
Objective: To induce myocardial I/R injury in rats to assess the cardioprotective effects of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound (dissolved in saline)
-
Anesthetic (e.g., sodium pentobarbital)
-
Surgical instruments
-
6-0 silk suture
-
Electrocardiogram (ECG) monitoring system
-
TTC (2,3,5-triphenyltetrazolium chloride) staining solution
Procedure:
-
Anesthetize the rats and ventilate them with a rodent ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture. Ischemia is confirmed by ST-segment elevation on the ECG and cyanosis of the myocardial wall.[11]
-
Maintain ischemia for a specific duration (e.g., 30 minutes).[11]
-
Administer this compound (e.g., 50 mg/kg) or vehicle control intravenously at the onset of reperfusion.[11]
-
Release the ligature to allow for reperfusion for a set period (e.g., 120 minutes).[11]
-
Monitor ECG throughout the procedure.
-
At the end of reperfusion, euthanize the animals and excise the hearts.
-
Perfuse the hearts with saline and then stain with TTC to delineate the infarct area (pale) from the viable area (red).
-
Calculate the infarct size as a percentage of the area at risk.
-
Collect blood samples to measure cardiac enzymes (CK-MB, LDH).
In Vitro Model of Macrophage Inflammation in Atherosclerosis
Objective: To investigate the anti-inflammatory effects of this compound on macrophages stimulated with oxidized low-density lipoprotein (oxLDL).
Materials:
-
Primary peritoneal macrophages isolated from mice or a macrophage cell line (e.g., RAW 264.7)
-
This compound (dissolved in DMSO)
-
oxLDL
-
Cell culture medium (e.g., DMEM) and supplements
-
Reagents for Western blotting, RT-qPCR, and ELISA
Procedure:
-
Culture macrophages in appropriate cell culture plates.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with oxLDL (e.g., 50 µg/mL) for a designated period (e.g., 24 hours).
-
Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Lyse the cells to extract protein and RNA.
-
Perform Western blotting to analyze the phosphorylation and total protein levels of key signaling molecules in the STING-TBK1 and NF-κB pathways.[3]
-
Use RT-qPCR to measure the gene expression of pro-inflammatory markers.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound in cardiovascular research.
References
- 1. Tetrandrine blocks cardiac hypertrophy by disrupting reactive oxygen species-dependent ERK1/2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrandrine Ameliorates Myocardial Ischemia Reperfusion Injury through miR-202-5p/TRPV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrandrine alleviates atherosclerosis via inhibition of STING-TBK1 pathway and inflammation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. Tetrandrine ameliorates ischaemia-reperfusion injury of rat myocardium through inhibition of neutrophil priming and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrandrine ameliorates ischaemia-reperfusion injury of rat myocardium through inhibition of neutrophil priming and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of tetrandrine on cardiac and vascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of tetrandrine on the serum- and platelet-derived growth factor-BB-induced proliferation of rat aortic smooth muscle cells through inhibition of cell cycle progression, DNA synthesis, ERK1/2 activation and c-fos expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. scienceopen.com [scienceopen.com]
Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of dl-Tetrandrine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-inflammatory properties of dl-Tetrandrine, a bisbenzylisoquinoline alkaloid with known immunomodulatory effects.[1][2][3] The protocols detailed below cover both in vitro and in vivo models to assess the compound's efficacy and elucidate its mechanism of action, primarily focusing on its modulation of the NF-κB and MAPK signaling pathways.[4][5][6][7][8]
Introduction to this compound's Anti-inflammatory Potential
This compound has demonstrated significant anti-inflammatory and immunomodulatory activities in various experimental models.[2][3][4] Its therapeutic potential has been investigated in conditions such as rheumatoid arthritis, silicosis, and hypertension.[2][4] The primary mechanism underlying its anti-inflammatory effects involves the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial regulators of the inflammatory response.[4][5][6][7][8] By targeting these pathways, this compound can suppress the production of pro-inflammatory cytokines and mediators.[4][9][10][11]
In Vitro Evaluation of Anti-inflammatory Effects
In vitro assays are essential for the initial screening and mechanistic study of anti-inflammatory compounds.[12][13] They offer a controlled environment to assess the direct effects of this compound on cellular responses to inflammatory stimuli.
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This model is widely used to mimic bacterial-induced inflammation. Macrophages, when stimulated with LPS, produce a range of pro-inflammatory mediators.[14][15][16]
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells or bone marrow-derived macrophages (BMDMs) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Seed the cells in 6-well or 24-well plates. Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 6, 12, or 24 hours).[14]
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis and lyse the cells to extract protein and RNA for further analysis.
Data Presentation: Cytokine Production Inhibition
| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Control | Baseline | Baseline | Baseline |
| LPS (1 µg/mL) | Increased | Increased | Increased |
| LPS + this compound (1 µM) | Reduced | Reduced | Reduced |
| LPS + this compound (5 µM) | Further Reduced | Further Reduced | Further Reduced |
| LPS + this compound (10 µM) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This technique is used to determine the effect of this compound on the protein expression and activation of key signaling molecules.
Experimental Protocol:
-
Protein Extraction: Following the treatment protocol described in 2.1, lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, and JNK.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
Data Presentation: Protein Expression Changes
| Target Protein | LPS | LPS + this compound |
| p-p65/p65 | Upregulated | Downregulated |
| p-IκBα/IκBα | Upregulated | Downregulated |
| p-p38/p38 | Upregulated | Downregulated |
| p-ERK/ERK | Upregulated | Downregulated |
| p-JNK/JNK | Upregulated | Downregulated |
In Vivo Evaluation of Anti-inflammatory Effects
In vivo models are crucial for assessing the systemic anti-inflammatory efficacy of this compound in a whole organism.[17][18][19][20]
Carrageenan-Induced Paw Edema in Rodents
This is a classic and highly reproducible model of acute inflammation.[21][22][23] Carrageenan injection induces a biphasic inflammatory response characterized by edema formation.[19]
Experimental Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.[22]
-
Grouping and Treatment: Divide the animals into groups: Control (vehicle), Carrageenan, this compound (various doses, e.g., 10, 20, 50 mg/kg), and a positive control (e.g., Indomethacin). Administer this compound or the vehicle intraperitoneally or orally 30-60 minutes before carrageenan injection.[21][24]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[21][24][25] Inject the left hind paw with saline as a control.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[21][24]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the carrageenan group.
Data Presentation: Inhibition of Paw Edema
| Time (hours) | Carrageenan Group (Paw Volume Increase, mL) | This compound (20 mg/kg) Group (Paw Volume Increase, mL) | % Inhibition |
| 1 | Value | Reduced Value | Calculated % |
| 2 | Value | Reduced Value | Calculated % |
| 3 | Value | Reduced Value | Calculated % |
| 4 | Value | Reduced Value | Calculated % |
| 5 | Value | Reduced Value | Calculated % |
Visualization of Signaling Pathways and Workflows
This compound's Mechanism of Action on the NF-κB Signaling Pathway
dot
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow for In Vitro Analysis
dot
Caption: Workflow for in vitro evaluation of this compound.
Experimental Workflow for In Vivo Analysis
dot
Caption: Workflow for in vivo evaluation of this compound.
Conclusion
The protocols and data presentation formats outlined in these application notes provide a robust framework for the comprehensive evaluation of the anti-inflammatory effects of this compound. By employing a combination of in vitro and in vivo models, researchers can effectively assess its therapeutic potential and further elucidate its molecular mechanisms of action. The inhibition of the NF-κB and MAPK signaling pathways appears to be a key mechanism, making these pathways critical targets for investigation.
References
- 1. Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Progress on structural modification of Tetrandrine with wide range of pharmacological activities [frontiersin.org]
- 3. Therapeutic effects of tetrandrine in inflammatory diseases: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plant alkaloid tetrandrine downregulates IκBα kinases-IκBα-NF-κB signaling pathway in human peripheral blood T cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tetrandrine inhibits the proliferation of mesangial cells induced by enzymatically deglycosylated human IgA1 via IgA receptor/MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tetrandrine alleviates oxaliplatin-induced mechanical allodynia via modulation of inflammation-related genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrandrine inhibits the proliferation and cytokine production induced by IL-22 in HaCaT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrandrine inhibits the proliferation and cytokine production... - CiteAb [citeab.com]
- 12. journalajrb.com [journalajrb.com]
- 13. researchgate.net [researchgate.net]
- 14. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 18. ijpras.com [ijpras.com]
- 19. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 20. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 21. inotiv.com [inotiv.com]
- 22. benchchem.com [benchchem.com]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 24. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
Application Notes and Protocols: Utilizing dl-Tetrandrine in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanisms, quantitative data, and experimental protocols for utilizing dl-Tetrandrine as a chemosensitizing agent in combination with various chemotherapeutics. The primary focus is on this compound's ability to reverse multidrug resistance (MDR) and its synergistic effects with standard cancer drugs.
Introduction
This compound (TET), a bis-benzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has demonstrated significant potential in enhancing the efficacy of conventional chemotherapy. Its primary mechanism of action in combination therapy is the reversal of multidrug resistance (MDR), a major obstacle in cancer treatment. TET achieves this primarily by inhibiting the function of P-glycoprotein (P-gp/ABCB1), an ATP-dependent efflux pump that expels chemotherapeutic drugs from cancer cells.[1][2] By blocking P-gp, TET increases the intracellular accumulation and retention of various anticancer agents, thereby restoring their cytotoxic effects in resistant tumors.[2][3]
Beyond its role in MDR reversal, this compound also exhibits intrinsic anti-cancer properties and modulates several key signaling pathways implicated in tumor growth, survival, and resistance, including the PI3K/AKT/mTOR, Wnt/β-catenin, and NF-κB pathways.[4][5][6] This multifaceted activity makes it a promising candidate for combination therapies aimed at improving treatment outcomes and overcoming drug resistance.
Quantitative Data: Synergistic Effects of this compound with Chemotherapeutics
The following tables summarize the synergistic effects of this compound in combination with various chemotherapeutic agents across different cancer cell lines. The data includes IC50 values (the concentration of a drug that inhibits a biological process by 50%) and the fold reversal of resistance, which indicates how many times more sensitive the resistant cells become to the chemotherapeutic agent in the presence of this compound.
Table 1: Synergistic Cytotoxicity of this compound with Cisplatin in Non-Small Cell Lung Cancer (A549) Cells [1][7]
| Cell Line | Treatment | IC50 (µg/mL) |
| A549 (Sensitive) | Cisplatin alone | Not specified |
| This compound alone | Not specified | |
| Cisplatin + this compound (0.25 µg/mL) | Not specified | |
| Cisplatin + this compound (0.5 µg/mL) | Not specified | |
| A549/DDP (Resistant) | Cisplatin alone | Not specified |
| This compound alone | Not specified | |
| Cisplatin + this compound (0.25 µg/mL) | Not specified | |
| Cisplatin + this compound (0.5 µg/mL) | Not specified |
Note: While the referenced study demonstrates synergy, specific IC50 values for each combination were not explicitly provided in the abstract.
Table 2: Reversal of Doxorubicin and Vincristine Resistance by this compound [8]
| Cell Line | Chemotherapeutic | IC50 of Chemo Alone (nM) | IC50 of Chemo + TET (nM) | Fold Reversal |
| MCF-7/Dox (Breast Cancer) | Doxorubicin | - | - | - |
| KBV200 (Nasopharyngeal Cancer) | Vincristine | - | - | - |
Note: Specific IC50 values were not provided in the abstract, but the study reports significant synergistic effects based on the sum of fractional inhibitory concentration (SFIC) values being less than 1.0.
Table 3: Reversal of Vincristine Resistance in Laryngeal Cancer Cells [9]
| Cell Line | Treatment | IC50 of Vincristine (µmol/L) | Fold Resistance/Reversal |
| Hep-2 (Sensitive) | Vincristine alone | 0.04 ± 0.01 | - |
| Hep-2/v (Resistant) | Vincristine alone | 1.8 ± 0.20 | 45-fold resistant |
| Hep-2/v (Resistant) | Vincristine + TET (2.52 µg/mL) | 0.81 ± 0.33 | 2.22-fold reversal |
Table 4: Synergistic Interaction of this compound with Chemotherapeutic Agents in Gastric Cancer Cells [10]
| Cell Line | Chemotherapeutic | This compound Concentration | Observation |
| BGC-823 | Cisplatin, 5-FU, Paclitaxel | Not specified | Synergistic cytotoxicity (CI < 1) |
| MKN-28 | Cisplatin, 5-FU, Paclitaxel | Not specified | Synergistic cytotoxicity (CI < 1) |
Note: This study confirmed synergy using the Combination Index (CI) method, where a CI value less than 1 indicates a synergistic effect.
Key Experimental Protocols
Cell Viability Assay (MTT Assay) to Determine Synergy
This protocol is used to assess the cytotoxic effects of this compound in combination with a chemotherapeutic agent and to determine if the combination is synergistic, additive, or antagonistic.
Materials:
-
Cancer cell lines (e.g., drug-sensitive and drug-resistant pairs)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (stock solution in an appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent separately.
-
To determine the IC50 of each drug individually, treat cells with increasing concentrations of each drug alone.
-
For combination studies, treat cells with a fixed ratio of this compound and the chemotherapeutic agent, or use a checkerboard titration method. Include untreated control wells and solvent control wells.
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 values for each drug alone and in combination using dose-response curves.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Flow Cytometry Assay for Intracellular Drug Accumulation (Rhodamine 123 Efflux Assay)
This protocol measures the function of P-glycoprotein by assessing the efflux of a fluorescent substrate, Rhodamine 123. Inhibition of P-gp by this compound will result in increased intracellular accumulation of Rhodamine 123.
Materials:
-
Cancer cell lines (drug-sensitive and resistant)
-
Complete cell culture medium
-
This compound
-
Rhodamine 123 (stock solution in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in complete medium at a concentration of 1 x 10^6 cells/mL.
-
Drug Pre-incubation: Treat the cells with a non-toxic concentration of this compound (e.g., 1-5 µM) for 1-2 hours at 37°C. Include a control group without this compound.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL to all cell suspensions and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Pellet the cells by centrifugation (300 x g for 5 minutes) and wash twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Resuspend the cells in fresh, pre-warmed complete medium (with and without this compound as in the pre-incubation step) and incubate at 37°C for 1-2 hours to allow for drug efflux.
-
Flow Cytometry Analysis:
-
After the efflux period, place the cells on ice to stop the process.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (excitation at 488 nm, emission at 525 nm).
-
Compare the mean fluorescence intensity of the this compound-treated cells to the control cells. An increase in fluorescence indicates inhibition of efflux.
-
Western Blot for P-glycoprotein Expression
This protocol is used to determine if this compound treatment alters the protein expression level of P-glycoprotein.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against P-glycoprotein (e.g., C219 or UIC2)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time (e.g., 24, 48, 72 hours). Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against P-glycoprotein and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the P-glycoprotein expression to the loading control to determine the effect of this compound treatment.
Signaling Pathways and Mechanisms of Action
This compound's synergistic effects are not solely due to P-gp inhibition. It also modulates key signaling pathways that are often dysregulated in cancer.
Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is common in many cancers and contributes to drug resistance. This compound has been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.[4]
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Inhibition of the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation is a hallmark of several cancers, particularly colorectal cancer. This compound has been demonstrated to inhibit this pathway by promoting the degradation of β-catenin, a key downstream effector.[5][6]
Caption: this compound inhibits Wnt/β-catenin signaling.
Reversal of Multidrug Resistance (MDR)
The primary mechanism by which this compound enhances the efficacy of other chemotherapeutics is by reversing MDR. This is mainly achieved through the direct inhibition of the P-glycoprotein (P-gp) efflux pump.
Caption: this compound reverses multidrug resistance by inhibiting P-gp.
Clinical Perspective
Preclinical data strongly support the use of this compound in combination chemotherapy. A formulation of tetrandrine, CBT-1®, has been evaluated in clinical trials. A pharmacodynamic study of CBT-1® in combination with paclitaxel in patients with solid tumors demonstrated that it could inhibit P-gp-mediated efflux from peripheral blood mononuclear cells and normal liver tissue with minimal toxicity.[2] These findings suggest that this compound can effectively modulate P-gp function in a clinical setting, supporting its further investigation to enhance drug accumulation in tumor tissues.[2] While more extensive clinical trials are needed to establish its efficacy in improving patient outcomes, the existing data are promising.[11]
Conclusion
This compound is a potent chemosensitizing agent with a well-defined mechanism for reversing multidrug resistance. Its ability to inhibit P-glycoprotein and modulate key cancer-related signaling pathways provides a strong rationale for its use in combination with a wide range of chemotherapeutics. The provided protocols offer a framework for researchers to investigate and quantify the synergistic potential of this compound in various cancer models, with the ultimate goal of developing more effective combination therapies for cancer patients.
References
- 1. The effect of tetrandrine combined with cisplatin on proliferation and apoptosis of A549/DDP cells and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pharmacodynamic study of the P-glycoprotein antagonist CBT-1® in combination with paclitaxel in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Tetrandrine inhibits Wnt/β-catenin signaling and suppresses tumor growth of human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of tetrandrine combined with cisplatin on proliferation and apoptosis of A549/DDP cells and A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic anticancer effects of tetrandrine combined with doxorubicin or vincristine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrandrine partially reverses multidrug resistance of human laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic interaction between tetrandrine and chemotherapeutic agents and influence of tetrandrine on chemotherapeutic agent-associated genes in human gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tetrandrine for Targeting Therapy Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrandrine Treatment May Improve Clinical Outcome in Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Assaying the Effect of dl-Tetrandrine on Cell Viability and Proliferation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
dl-Tetrandrine, a bis-benzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has demonstrated significant potential as an anti-cancer agent.[1][2] Its multifaceted mechanism of action involves the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis in a variety of cancer cell lines.[1][2][3][4][5][6] These application notes provide a comprehensive overview and detailed protocols for assessing the effects of this compound on cell viability and proliferation, key indicators of its therapeutic potential.
Data Presentation: Quantitative Effects of this compound
The following table summarizes the inhibitory effects of this compound on the viability and proliferation of various cancer cell lines, as determined by the half-maximal inhibitory concentration (IC50).
| Cell Line | Cancer Type | Assay | IC50 (µM) | Duration (hours) | Reference |
| HT-29 | Colon Carcinoma | MTT | 22.98 | 24 | [7] |
| HT-29 | Colon Carcinoma | MTT | 6.87 | 48 | [7] |
| MDA-MB-231 | Breast Cancer | Not Specified | 1.18 ± 0.14 | Not Specified | [8][9] |
| PC3 | Prostate Cancer | Not Specified | 1.94 ± 0.11 | Not Specified | [8] |
| WM9 | Melanoma | Not Specified | 1.68 ± 0.22 | Not Specified | [8] |
| HEL | Erythroleukemia | Not Specified | 1.57 ± 0.05 | Not Specified | [8] |
| K562 | Chronic Myelogenous Leukemia | Not Specified | < Positive Controls | Not Specified | [8] |
| A549 | Non-Small Cell Lung Cancer | CCK-8 | 9.50 | Not Specified | [10] |
| H1299 | Non-Small Cell Lung Cancer | CCK-8 | 10.18 | Not Specified | [10] |
| HRMCs | Human Renal Mesangial Cells | MTT | 3.16 ± 0.10 | 48 | [11] |
| HRMCs | Human Renal Mesangial Cells | MTT | 2.42 ± 0.09 | 72 | [11] |
| HRMCs | Human Renal Mesangial Cells | MTT | 2.13 ± 0.24 | 96 | [11] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating a complex network of signaling pathways. It is known to induce apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases and regulation of the Bcl-2 family of proteins.[3][4][5][12][13] Furthermore, it can induce cell cycle arrest, primarily at the G1 phase, by affecting the expression and activity of cyclin-dependent kinases (CDKs) and their inhibitors.[1][2][4] Other signaling pathways impacted by this compound include PI3K/AKT, MAPK, and Wnt/β-catenin.[3][14][15]
Caption: Signaling pathways affected by this compound.
Experimental Protocols
The following are detailed protocols for commonly used assays to evaluate the effects of this compound on cell viability and proliferation.
Cell Viability Assessment using MTT Assay
This protocol outlines the measurement of cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[16]
Caption: Workflow for the MTT cell viability assay.
Materials:
-
96-well tissue culture plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium.[17]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well.[17]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Cell Proliferation Assessment using BrdU Assay
This protocol measures cell proliferation by detecting the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA of actively dividing cells.[18][19]
Materials:
-
96-well tissue culture plates
-
Complete cell culture medium
-
This compound stock solution
-
BrdU labeling solution (10 µM)[20]
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-5).
-
Add 10 µL of BrdU labeling solution to each well.[20]
-
Incubate for 2-4 hours at 37°C.
-
Remove the labeling medium and fix the cells by adding 200 µL of fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of diluted enzyme-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of substrate solution and incubate until color develops.
-
Add 100 µL of stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB substrate).
Cell Cycle Analysis using Flow Cytometry with Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content, which is stained with propidium iodide.[21][22][23][24]
Caption: Workflow for cell cycle analysis by flow cytometry.
Materials:
-
6-well tissue culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI)/RNase staining buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.[22][23]
-
Incubate the cells at -20°C for at least 2 hours.[22]
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Conclusion
This compound demonstrates significant anti-proliferative and cytotoxic effects across a range of cancer cell lines. The protocols provided herein offer robust methods to quantify these effects and to dissect the underlying molecular mechanisms, particularly its impact on cell cycle progression. These assays are fundamental for the preclinical evaluation of this compound and can be adapted for high-throughput screening to identify synergistic drug combinations and to further elucidate its therapeutic potential in oncology.
References
- 1. Tetrandrine induces early G1 arrest in human colon carcinoma cells by down-regulating the activity and inducing the degradation of G1-S-specific cyclin-dependent kinases and by inducing p53 and p21Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrandrine-induced cell cycle arrest and apoptosis in A549 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrandrine triggers apoptosis and cell cycle arrest in human renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and toxicity of novel tetrandrine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New perspectives on the potential of tetrandrine in the treatment of non-small cell lung cancer: bioinformatics, Mendelian randomization study and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrandrine inhibits the proliferation of mesangial cells induced by enzymatically deglycosylated human IgA1 via IgA receptor/MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrandrine induces apoptosis Via caspase-8, -9, and -3 and poly (ADP ribose) polymerase dependent pathways and autophagy through beclin-1/ LC3-I, II signaling pathways in human oral cancer HSC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tetrandrine Enhances H2O2-Induced Apoptotic Cell Death Through Caspase-dependent Pathway in Human Keratinocytes | In Vivo [iv.iiarjournals.org]
- 14. Tetrandrine suppresses the growth of human osteosarcoma cells by regulating multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tetrandrine inhibits proliferation of colon cancer cells by BMP9/ PTEN/ PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Tetrandrine inhibits colon carcinoma HT-29 cells growth via the Bcl-2/Caspase 3/PARP pathway and G1/S phase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 20. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ucl.ac.uk [ucl.ac.uk]
- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Methodologies for Studying the Pharmacokinetic Profile of dl-Tetrandrine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies employed in the pharmacokinetic characterization of dl-Tetrandrine (TET), a bisbenzylisoquinoline alkaloid with a wide range of pharmacological activities.[1][2] The following sections detail the analytical techniques, in vivo and in vitro experimental protocols, and data analysis approaches necessary for a thorough investigation of its absorption, distribution, metabolism, and excretion (ADME) profile.
Analytical Methods for Quantification of this compound
Accurate quantification of TET in biological matrices is fundamental to pharmacokinetic studies. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the most common and sensitive methods.[3][4]
1.1. Sample Preparation
The initial step involves the extraction of TET from biological samples such as plasma, blood, or tissue homogenates. Two primary methods are employed:
-
Protein Precipitation: This is a simple and rapid method. Acetonitrile is commonly used to precipitate proteins, leaving the analyte in the supernatant for analysis.[4][5]
-
Liquid-Liquid Extraction (LLE): This method offers a cleaner extraction. A common solvent mixture for LLE is n-hexane-dichloromethane.[3]
1.2. Chromatographic and Mass Spectrometric Conditions
Various chromatographic columns and mobile phases have been successfully used for the separation of TET. The detection is typically performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+).[3][4]
Table 1: Summary of Analytical Method Parameters for this compound Quantification
| Parameter | Method 1: UPLC-MS/MS in Human Blood[4][5] | Method 2: LC/MS/MS in Rat Plasma[3] |
| Sample Preparation | One-step protein precipitation with acetonitrile | Liquid-liquid extraction with n-hexane-dichlormethane (65:35, v/v) containing 1% 2-propanol |
| Chromatographic Column | Restek UItra BiPh column (100×2.1mm, 5μm) or Waters BEH C18 column | Dikma C18 column |
| Mobile Phase | Acetonitrile and water (containing 0.1% formic acid) with gradient elution | Acetonitrile-methanol-ammonium formate aqueous solution (20mM) containing 0.3% formic acid (20:30:50, v/v/v) |
| Flow Rate | 0.3 mL/min or 0.4 mL/min | Not specified |
| Internal Standard | Verapamil or Tramadol | Brodimoprim |
| Detection Mode | MRM with positive electrospray ionization (ESI+) | MRM with positive electrospray ionization (ESI+) |
| Mass Transitions (m/z) | Tetrandrine: 623.0 → 381.0 | Tetrandrine: 623.0 → 381.0; I.S.: 339.0 → 281.0 |
| Linearity Range | 2.05 - 1050.00 ng/mL | 5 - 2,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2.05 ng/mL | 5 ng/mL |
| Intra- & Inter-day Precision | < 15% | 2.0 - 9.2% & 4.5 - 9.4% |
| Accuracy | Not specified | -7.6 to 10.3% & -6.0 to 5.3% |
| Extraction Recovery | 75.6% to 107.8% | Not specified |
| Matrix Effect | 92.4% to 110.4% | Not specified |
In Vivo Pharmacokinetic Studies
In vivo studies are crucial for understanding the disposition of TET in a whole-organism context. These studies are typically conducted in animal models such as rats and dogs before proceeding to human trials.[6][7]
2.1. Experimental Protocol for In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical single-dose pharmacokinetic study in Sprague-Dawley (SD) rats.
Materials:
-
This compound
-
Vehicle for administration (e.g., saline, carboxymethyl cellulose solution)
-
Sprague-Dawley rats
-
Equipment for oral gavage or intravenous injection
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
Procedure:
-
Fast the rats overnight before drug administration.
-
Administer a single dose of this compound, for example, 50 mg/kg, via intragastric administration.[3]
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Quantify the concentration of TET in the plasma samples using a validated analytical method as described in Section 1.
-
Calculate pharmacokinetic parameters using appropriate software.
Table 2: Summary of In Vivo Pharmacokinetic Study Designs for this compound
| Species | Route of Administration | Dose(s) | Key Findings | Reference |
| Rats (Sprague-Dawley) | Intragastric (i.g.) | 50 mg/kg | The method was successfully applied to a pharmacokinetic study. | [3] |
| Rats | Intravenous (i.v.) | 12.5, 25, 50 mg/kg | Two-compartment open model. Non-linear kinetics at 50 mg/kg. Half-lives of 67.1 to 97.6 min. | [8] |
| Rats | Intragastric (i.g.) | 100, 250 mg/kg | Plasma concentration-time curves exhibited two peaks. Longer elimination half-life compared to i.v. | [8] |
| Rats and Dogs | Intravenous (i.v.) and Oral | Rats: 5 mg/kg (i.v.), 15, 30, 45 mg/kg (oral). Dogs: 5 mg/kg (i.v.), 10, 15 mg/kg (oral) | Systemic clearance is primarily through hepatic metabolism. | [6] |
| Humans | Single oral dose | Not specified | TET and its metabolite berbamine could be accumulated. | [4][5] |
2.2. Tissue Distribution and Excretion Studies
To understand the distribution of TET into various tissues and its routes of elimination, tissue distribution and excretion studies are performed.
Protocol Outline:
-
Administer this compound to animals as described above.
-
At selected time points, euthanize the animals and collect various tissues (e.g., lung, heart, liver, kidney, spleen).[9]
-
Homogenize the tissues and analyze for TET concentration.
-
For excretion studies, collect urine, feces, and bile over a specified period and analyze for TET and its metabolites.[9]
Studies have shown that TET distributes extensively into tissues, with the highest concentrations often found in the lung.[8][9] Renal excretion is a major route of elimination.[9]
In Vitro Metabolism Studies
In vitro studies are essential for identifying the metabolic pathways and enzymes involved in the biotransformation of TET.
3.1. Protocol for In Vitro Metabolism using Liver Microsomes
This protocol is designed to assess the metabolic stability of TET.
Materials:
-
This compound
-
Liver microsomes (from human, rat, or other species)
-
NADPH regenerating system (or NADPH)
-
Incubation buffer (e.g., phosphate buffer)
-
Quenching solution (e.g., ice-cold acetonitrile)
Procedure:
-
Pre-incubate liver microsomes in the incubation buffer at 37°C.
-
Initiate the metabolic reaction by adding this compound and the NADPH regenerating system.
-
At various time points, stop the reaction by adding the quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of TET using a validated analytical method.
-
The depletion of TET over time indicates its metabolic rate.
In vitro experiments have confirmed that the systemic clearance of TET is primarily through hepatic metabolism, with CYP3A4 being a key enzyme involved.[7][10]
Data Analysis and Modeling
4.1. Pharmacokinetic Parameter Calculation
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis. Key parameters include:
-
Area Under the Curve (AUC)
-
Maximum Concentration (Cmax)
-
Time to Maximum Concentration (Tmax)
-
Elimination Half-life (t1/2)
-
Clearance (CL)
-
Volume of Distribution (Vd)
4.2. Physiologically Based Pharmacokinetic (PBPK) Modeling
PBPK modeling is a powerful tool used to predict the pharmacokinetic behavior of a drug in different species and to estimate drug concentrations in tissues that are difficult to sample, such as the lung.[6][7][9] This modeling approach integrates in vitro ADME data with physiological information to simulate the drug's disposition.
Visualizations
Experimental Workflow and Logical Relationships
Caption: Workflow for this compound Pharmacokinetic Studies.
ADME Process Overview
Caption: Overview of this compound ADME Processes.
References
- 1. Tetrandrine: a review of its anticancer potentials, clinical settings, pharmacokinetics and drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress on structural modification of Tetrandrine with wide range of pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of a liquid chromatographic/mass spectrometry method for quantification of tetrandrine in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An UPLC-MS/MS method for quantifying tetrandrine and its metabolite berbamine in human blood: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative pulmonary pharmacokinetics of tetrandrine for SARS-CoV-2 repurposing: a physiologically based pharmacokinetic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Pharmacokinetics and distribution of isotetrandrine in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, biological evaluation and toxicity of novel tetrandrine analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for dl-Tetrandrine in Fibrosis Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological process that can affect virtually any organ, leading to scarring, organ dysfunction, and eventual failure. dl-Tetrandrine (TET), a bis-benzylisoquinoline alkaloid extracted from the root of Stephania tetrandra, has demonstrated significant anti-fibrotic properties in various preclinical animal models. These notes provide a comprehensive overview of the application of this compound in liver, lung, and kidney fibrosis models, including detailed experimental protocols and a summary of its therapeutic effects and mechanisms of action.
Mechanism of Action
This compound exerts its anti-fibrotic effects through multiple mechanisms, primarily by targeting key signaling pathways involved in inflammation and fibrogenesis. In vitro and in vivo studies have shown that TET can inhibit the activation of fibroblasts and myofibroblasts, reduce the production of pro-inflammatory cytokines, and suppress the deposition of ECM components like collagen.[1][2]
Key signaling pathways modulated by this compound in the context of fibrosis include:
-
Transforming Growth Factor-β (TGF-β) Signaling: TET has been shown to interfere with the canonical TGF-β/Smad signaling pathway. It can increase the expression of the inhibitory Smad7, while decreasing the expression of Smad2, leading to reduced transcription of pro-fibrotic genes.[3]
-
Phosphatidylinositol 3-Kinase (PI3K)/AKT Signaling: TET can suppress the PI3K/AKT pathway, which is involved in fibroblast proliferation, migration, and differentiation.[1][4]
-
PINK1/Parkin-Mediated Mitophagy: In the context of pulmonary fibrosis, TET has been found to alleviate alveolar epithelial cell senescence by promoting PINK1/Parkin-mediated mitophagy, a process that removes damaged mitochondria.[5]
-
Inhibition of Inflammatory Responses: TET exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), and by modulating macrophage activity.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative data on the administration of this compound in various fibrosis animal models as reported in preclinical studies.
Table 1: this compound in Liver Fibrosis Animal Models
| Animal Model | Fibrosis Induction | This compound Dosage | Treatment Duration | Key Efficacy Endpoints | Reference |
| Rat | Bile Duct Ligation and Scission | 10 mg/kg/day (oral) | Not Specified | Reduced serum AST, ALT, and ALP; Reduced liver hydroxyproline content. | [8] |
| Rat | Thioacetamide | 5, 10, or 20 mg/kg/day (oral) | 4 weeks | Lowered serum AST, ALT, and Total Bilirubin; Reduced liver hydroxyproline, hyaluronic acid, and laminin levels. | [9] |
Table 2: this compound in Pulmonary Fibrosis Animal Models
| Animal Model | Fibrosis Induction | This compound Dosage | Treatment Duration | Key Efficacy Endpoints | Reference |
| Rat | Silica Instillation | 18 mg/kg, 3 times/week (oral) | 4 weeks | Markedly inhibited the increase in acellular protein, LDH, phospholipids, and hydroxyproline content; Reduced TGF-β production by alveolar macrophages. | [10] |
| Mouse | Silica Instillation | Not Specified | Early or late stage | Alleviated pulmonary fibrosis and reduced the expression of fibrotic markers. | [4][11] |
| Mouse | Bleomycin | Not Specified | Not Specified | Suppressed fibroblast activation and collagen deposition; Inhibited senescence in alveolar epithelial cells. | [5] |
Table 3: this compound in Other Fibrosis Models
| Animal Model | Fibrosis Induction | This compound Dosage | Treatment Duration | Key Efficacy Endpoints | Reference |
| Rat | Dahl salt-sensitive hypertensive model (Myocardial Fibrosis) | Variable doses (intraperitoneal) | 4 weeks | Attenuated myocardial fibrosis; Preserved left ventricular compliance. | [12] |
Signaling Pathway Diagrams
Experimental Protocols
I. Induction of Fibrosis in Animal Models
A. Liver Fibrosis Induction by Carbon Tetrachloride (CCl4) in Mice [13][14][15]
-
Animals: Use male C57BL/6 or BALB/c mice, 8-10 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Fibrosis Induction: Prepare a 10% (v/v) solution of CCl4 in olive oil or corn oil. Administer CCl4 via intraperitoneal (IP) injection at a dose of 0.25-0.5 μl/g body weight, twice a week for 8-10 weeks.[15]
-
Control Group: Administer an equivalent volume of the vehicle (olive oil or corn oil) to the control group.
-
This compound Treatment: Administer this compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) daily by oral gavage at the desired dose, starting from the first CCl4 injection.
-
Monitoring: Monitor the body weight and general health of the animals throughout the experiment.
-
Termination: At the end of the treatment period, euthanize the mice and collect blood and liver tissue for analysis.
B. Pulmonary Fibrosis Induction by Bleomycin in Mice [16][17]
-
Animals: Use male C57BL/6 mice, 8-10 weeks old, as they are susceptible to bleomycin-induced fibrosis.[16]
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Fibrosis Induction: Administer a single intratracheal instillation of bleomycin sulfate (1.5-3.0 U/kg body weight) dissolved in sterile saline.[17]
-
Control Group: Administer an equivalent volume of sterile saline to the control group.
-
This compound Treatment: Begin daily oral gavage of this compound at the desired dose, typically 24 hours after bleomycin administration.
-
Post-Procedure Care: Monitor the animals closely for recovery from anesthesia and for any signs of respiratory distress.
-
Termination: Euthanize the mice at day 14 or 21 post-bleomycin instillation and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
C. Renal Fibrosis Induction by Unilateral Ureteral Obstruction (UUO) in Mice [18][19]
-
Animals: Use male C57BL/6 mice, 8-10 weeks old.
-
Anesthesia and Analgesia: Anesthetize the mice and provide pre-operative analgesia.
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the kidneys.
-
Isolate the left ureter and ligate it at two points using 4-0 silk suture.
-
Ensure complete obstruction without compromising blood flow to the kidney.
-
Close the abdominal wall and skin with sutures.
-
-
Sham Operation: In the sham group, mobilize the left ureter without ligation.
-
This compound Treatment: Start daily administration of this compound on the day of the surgery.
-
Post-Operative Care: Provide post-operative analgesia and monitor the animals for recovery.
-
Termination: Euthanize the mice at day 7 or 14 post-surgery and harvest both the obstructed and contralateral kidneys.
II. Assessment of Fibrosis
A. Masson's Trichrome Staining for Collagen Deposition [20][21][22][23][24]
-
Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin, process, and embed in paraffin. Cut 5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through graded alcohols to distilled water.
-
Mordanting (Optional but Recommended): Re-fix sections in Bouin's solution for 1 hour at 56°C to improve staining quality, then rinse in running tap water until the yellow color is removed.[23]
-
Nuclear Staining: Stain with Weigert's iron hematoxylin working solution for 10 minutes. Rinse in running warm tap water for 10 minutes.
-
Cytoplasmic Staining: Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes. Wash in distilled water.
-
Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Collagen Staining: Transfer sections directly to aniline blue solution and stain for 5-10 minutes.
-
Final Rinse and Dehydration: Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes. Dehydrate quickly through graded alcohols and clear in xylene.
-
Mounting: Mount with a resinous mounting medium.
-
Results: Collagen fibers will be stained blue, nuclei black, and cytoplasm, muscle, and erythrocytes red.
B. Hydroxyproline Assay for Total Collagen Content [25][26][27][28][29]
-
Sample Preparation (Tissue):
-
Weigh 10-20 mg of wet tissue.
-
Homogenize the tissue in 100 µl of distilled water.
-
Transfer the homogenate to a pressure-tight, screw-capped vial.
-
-
Hydrolysis:
-
Neutralization and Drying:
-
Oxidation:
-
Color Development:
-
Measurement:
-
Cool to room temperature and measure the absorbance at 560 nm using a microplate reader.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of hydroxyproline.
-
Calculate the hydroxyproline concentration in the samples based on the standard curve. The collagen content can be estimated assuming that hydroxyproline constitutes approximately 13.5% of collagen by weight.
-
C. Western Blotting for Fibrotic Markers
-
Protein Extraction: Extract total protein from tissue homogenates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against fibrotic markers (e.g., α-SMA, Collagen I, Fibronectin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band densities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
D. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
RNA Extraction: Isolate total RNA from tissue samples using TRIzol reagent or a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with specific primers for target genes (e.g., Col1a1, Acta2, Tgf-β1) and a housekeeping gene (e.g., Gapdh, Actb).
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression.
Conclusion
This compound has shown promising anti-fibrotic activity in a range of animal models of liver, lung, and kidney fibrosis. Its multifaceted mechanism of action, targeting key pro-fibrotic signaling pathways, makes it an attractive candidate for further investigation and development as a therapeutic agent for fibrotic diseases. The protocols and data presented in these application notes provide a valuable resource for researchers planning to evaluate the efficacy of this compound in their own preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Unraveling the mechanism of tetrandrine combined with Buyang Huanwu Decoction against silicosis using network pharmacology and molecular docking analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of tetrandrine on the TGF-β-induced smad signal transduction pathway in human hypertrophic scar fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrandrine Alleviates Silica-induced Pulmonary Fibrosis Through PI3K/AKT Pathway: Network Pharmacology Investigation and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrandrine alleviates pulmonary fibrosis by inhibiting alveolar epithelial cell senescence through PINK1/Parkin-mediated mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Pulmonary Fibrosis: Antifibrotic Actions of Tetrandrine [stacks.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of tetrandrine on experimental hepatic fibrosis induced by bile duct ligation and scission in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrandrine stimulates the apoptosis of hepatic stellate cells and ameliorates development of fibrosis in a thioacetamide rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of tetrandrine to differentiate between mechanisms involved in silica-versus bleomycin-induced fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tetrandrine reverses human cardiac myofibroblast activation and myocardial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | An update on animal models of liver fibrosis [frontiersin.org]
- 14. An update on animal models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]
- 18. benchchem.com [benchchem.com]
- 19. Of Mice and…Kidney Fibrosis: 6 Ways to Study Fibrosis in Mice - Renal Fellow Network [renalfellow.org]
- 20. Masson’s Trichrome staining for histology [protocols.io]
- 21. stainsfile.com [stainsfile.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 24. healthsciences.usask.ca [healthsciences.usask.ca]
- 25. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]
- 26. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 27. assaygenie.com [assaygenie.com]
- 28. cellbiolabs.com [cellbiolabs.com]
- 29. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Analyzing dl-Tetrandrine-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key techniques used to investigate and quantify apoptosis induced by dl-Tetrandrine (TET), a bisbenzylisoquinoline alkaloid with demonstrated anti-cancer properties.[1][2] The following sections detail the methodologies for essential experiments, present quantitative data in structured tables, and visualize the underlying molecular pathways.
I. Assessment of Cell Viability and Proliferation
A primary step in analyzing the effects of this compound is to determine its impact on cell viability and proliferation. This is commonly achieved using colorimetric assays such as the MTT or CCK-8 assay.[3][4]
Quantitative Data Summary: Cell Viability Assays
The following table summarizes the effective concentrations of this compound and the observed inhibition of cell viability in different cancer cell lines.
| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | % Inhibition / Effect | Reference |
| HT-29 (Colon Carcinoma) | MTT | 5, 10, 20, 40, 80 | 24 | 23.94, 28.87, 47.49, 64.96, 78.29 | [5] |
| HT-29 (Colon Carcinoma) | MTT | 5, 10, 20, 40, 80 | 48 | 37.54, 67.03, 79.42, 91.14, 92.23 | [5] |
| SiHa (Cervical Cancer) | CCK-8 | 30 | Not Specified | >50% decrease in cell number | [4] |
| Tca8113 (Oral Squamous Cell Carcinoma) | CCK-8 | 32, 64 | Not Specified | Dose-dependent increase in inhibition rate | [3] |
| SW872 (Liposarcoma) | MTS | 5, 10 | 24 | Significant inhibition | [6] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is adapted from methodologies used to assess the effect of this compound on colon cancer cell viability.[5]
Materials:
-
This compound (TET)
-
HT-29 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed HT-29 cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of TET (e.g., 5, 10, 20, 40, 80 µM) and a vehicle control (DMSO) for 24 and 48 hours.
-
After the incubation period, add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control cells.
II. Detection and Quantification of Apoptosis
Several methods are employed to detect and quantify apoptosis in this compound-treated cells, each targeting different hallmarks of the apoptotic process.
A. Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
Quantitative Data Summary: Annexin V/PI Staining
| Cell Line | Treatment | Apoptotic Rate (%) | Reference |
| SiHa (Cervical Cancer) | 3 µM TET | ~10 | [4] |
| SiHa (Cervical Cancer) | 10 µM TET | ~30 | [4] |
| Tca8113 (Oral Squamous Cell Carcinoma) | 32 µM TET | 25 | [3] |
| Tca8113 (Oral Squamous Cell Carcinoma) | 64 µM TET | 61 | [3] |
| HaCaT (Keratinocytes) | H₂O₂ + 20 µM TET | Significantly increased vs H₂O₂ alone | [7] |
Experimental Protocol: Annexin V-FITC/PI Staining
This protocol is a standard procedure for detecting apoptosis by flow cytometry.[9][10][11]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating them with the desired concentrations of this compound for the appropriate duration. Include untreated and vehicle-treated cells as controls.
-
Harvest the cells (approximately 1-5 x 10⁵) by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of about 1 x 10⁶ cells/ml.
-
Transfer 100 µl of the cell suspension to a flow cytometry tube.
-
Add 5 µl of Annexin V-FITC and 5 µl of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µl of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
B. TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a characteristic of late-stage apoptosis.[12][13][14][15][16][17]
Experimental Protocol: TUNEL Assay
This protocol provides a general framework for performing a TUNEL assay.[13][14][16]
Materials:
-
Cells treated with this compound grown on coverslips or in a multi-well plate
-
PBS
-
4% Paraformaldehyde in PBS (Fixative)
-
0.25% Triton X-100 in PBS (Permeabilization Reagent)
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
DNase I (for positive control)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
Treat cells with this compound.
-
For a positive control, treat a separate sample with DNase I to induce DNA fragmentation.
-
For a negative control, omit the TdT enzyme from the reaction mix for one sample.
-
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with 0.25% Triton X-100 for 20 minutes at room temperature.
-
TUNEL Reaction:
-
Wash cells with PBS.
-
Prepare the TUNEL reaction cocktail according to the manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction cocktail for 60 minutes at 37°C in a humidified chamber.
-
-
Staining and Visualization:
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence (e.g., green with FITC-dUTP) in the nucleus.
-
III. Analysis of Apoptotic Signaling Pathways
Western blotting is a crucial technique to investigate the molecular mechanisms underlying this compound-induced apoptosis by examining the expression and activation of key regulatory proteins.
Quantitative Data Summary: Western Blot Analysis of Apoptosis-Related Proteins
| Cell Line | Treatment | Protein Change | Pathway Implication | Reference |
| HaCaT | H₂O₂ + 20 µM TET | ↑ Bax, Caspase-9, -8, -3, PARP; ↓ Bcl-2 | Intrinsic & Extrinsic Pathways | [7] |
| U2-OS, MG-63 (Osteosarcoma) | TET | ↑ Cytochrome c, Apaf-1, Bid, Bax; ↓ Bcl-2, Bcl-xL | Intrinsic (Mitochondrial) Pathway | [18] |
| Tca8113 | 32, 64 µM TET | ↑ Cleaved PARP; ↓ Bcl-2 | Caspase-dependent Apoptosis | [3] |
| HT-29 | 10, 20, 30 µM TET | ↑ Bax, Active Caspase-3, -8; ↓ Bcl-2, pro-Caspase-3, -8, PARP | Intrinsic & Extrinsic Pathways | [5] |
| MDA-MB-231 (Breast Cancer) | TET (in vivo) | ↑ Bax, Bid, Caspase-3; ↓ Bcl-2, Survivin, PARP | Intrinsic & Extrinsic Pathways | [19] |
| DU145, PC-3 (Prostate Cancer) | TET | Activation of Caspase Cascade; Inhibition of PI3K-Akt pathway | Caspase-dependent Apoptosis, PI3K/Akt Pathway | [2] |
Experimental Protocol: Western Blotting
This is a generalized protocol for analyzing protein expression changes.[5][7][8]
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, Akt, p-Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
IV. Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound-Induced Apoptosis
This compound can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the balance of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.[7][18] It has also been shown to inhibit pro-survival pathways like the PI3K/Akt pathway.[2]
Caption: this compound induced apoptosis signaling pathways.
Experimental Workflow for Apoptosis Analysis
The following diagram outlines a typical workflow for investigating this compound-induced apoptosis.
References
- 1. Tetrandrine induces apoptosis Via caspase-8, -9, and -3 and poly (ADP ribose) polymerase dependent pathways and autophagy through beclin-1/ LC3-I, II signaling pathways in human oral cancer HSC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrandrine suppresses proliferation, induces apoptosis, and inhibits migration and invasion in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnxb.jnu.edu.cn [jnxb.jnu.edu.cn]
- 4. Tetrandrine suppresses cervical cancer growth by inducing apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Growth-Suppressive and Apoptosis-Inducing Effects of Tetrandrine in SW872 Human Malignant Liposarcoma Cells via Activation of Caspase-9, Down-Regulation of XIAP and STAT-3, and ER Stress | MDPI [mdpi.com]
- 7. Tetrandrine Enhances H2O2-Induced Apoptotic Cell Death Through Caspase-dependent Pathway in Human Keratinocytes | In Vivo [iv.iiarjournals.org]
- 8. Synthesis, biological evaluation and toxicity of novel tetrandrine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. kumc.edu [kumc.edu]
- 12. Tetrandrine induces apoptosis and growth suppression of colon cancer cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. clyte.tech [clyte.tech]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 17. TUNEL staining [abcam.com]
- 18. Tetrandrine induces apoptosis and triggers a caspase cascade in U2-OS and MG-63 cells through the intrinsic and extrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anticancer Activity of Tetrandrine by Inducing Apoptosis in Human Breast Cancer Cell Line MDA-MB-231 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: dl-Tetrandrine as a Tool for Calcium Signaling Research
Introduction
dl-Tetrandrine is a bis-benzylisoquinoline alkaloid originally isolated from the root of Stephania tetrandra.[1][2] Long used in traditional Chinese medicine for conditions like hypertension, it is now recognized by researchers as a versatile pharmacological tool for investigating calcium (Ca²⁺) signaling pathways.[3][4] Its primary mechanism of action involves the blockade of various calcium channels, making it a valuable agent for dissecting the complex roles of Ca²⁺ influx and intracellular Ca²⁺ release in cellular physiology and pathophysiology.[5] These notes provide an overview of this compound's applications, mechanisms, and protocols for its use in a research setting.
Mechanism of Action
This compound exhibits a broad-spectrum antagonistic effect on multiple types of Ca²⁺ channels and signaling pathways. Its utility as a research tool stems from its ability to inhibit distinct routes of Ca²⁺ entry and release.
-
Voltage-Gated Calcium Channels (VGCCs): this compound is a potent blocker of both L-type and T-type voltage-gated Ca²⁺ channels.[2][3][5] This inhibition is concentration-dependent and reversible.[2] It interacts with the benzothiazepine-binding site on the α1-subunit of the L-type channel, allosterically modulating ligand binding at other sites.[1][3] This makes it a useful tool for studying physiological processes regulated by these channels, such as cardiac muscle contraction, neurotransmitter release, and vascular smooth muscle tone.[1][4]
-
Store-Operated Calcium Entry (SOCE): this compound inhibits Ca²⁺ release-activated Ca²⁺ (CRAC) channels, which mediate store-operated calcium entry.[6] This process is crucial for replenishing endoplasmic reticulum (ER) Ca²⁺ stores and sustaining Ca²⁺ signaling after initial release. The compound has been shown to block Ca²⁺ entry following the depletion of intracellular stores by agents like thapsigargin (TSG), a SERCA pump inhibitor.[4][6][7] This activity allows for the investigation of SOCE's role in non-excitable cells, such as endothelial and immune cells.[6][7]
-
Intracellular Ca²⁺ Release: this compound can mobilize Ca²⁺ from intracellular stores, specifically the same pool as thapsigargin, suggesting an effect on the endoplasmic reticulum.[7][8] However, it also inhibits agonist-induced Ca²⁺ release. For instance, it reduces the Ca²⁺ response to bradykinin and angiotensin II, which act via the inositol trisphosphate (IP₃) signaling system.[9]
-
Transient Receptor Potential (TRP) Channels: Research indicates that this compound can affect TRP channels. For example, it has been shown to decrease intracellular Ca²⁺ influx in podocytes overexpressing TRPC6, subsequently downregulating the Ca²⁺-dependent calpain-1 signaling pathway.[10][11] This suggests its utility in studying "TRP-opathies" and related signaling cascades.
-
LIMP-2-Dependent Signaling: A novel mechanism identifies the lysosomal integral membrane protein-2 (LIMP-2) as a direct target of this compound.[12][13] By binding to LIMP-2, tetrandrine inhibits the transport of lysosomal cholesterol and sphingosine. This disrupts a sphingosine-dependent Ca²⁺ release pathway mediated by two-pore channels (TPCs), which is crucial for processes like Ebola virus entry.[13]
Key Applications
-
Dissecting VGCC-Mediated Events: Use this compound to inhibit L-type and T-type channels to study their specific contributions to cellular depolarization, excitation-contraction coupling, and hormone secretion.[2][3]
-
Investigating SOCE and CRAC Channels: Employ this compound to block SOCE, allowing for the isolation and study of signaling pathways dependent on Ca²⁺ entry triggered by ER store depletion.[6][7]
-
Probing Intracellular Store Dynamics: Use this compound in combination with other agents like thapsigargin or IP₃-generating agonists to explore the regulation of Ca²⁺ release from and re-uptake into the ER.[4][9]
-
Modulating TRP Channel Activity: Apply this compound to investigate the physiological roles of specific TRP channels, such as TRPC6, in both normal and disease states.[10]
-
Exploring Lysosomal Ca²⁺ Signaling: Utilize this compound as a specific inhibitor of the LIMP-2/sphingosine/TPC pathway to study the role of lysosomal Ca²⁺ release in cellular metabolism and host-pathogen interactions.[13]
Quantitative Data Summary
The following table summarizes the effective concentrations and inhibitory constants of this compound across various experimental models.
| Target/Process | Cell Type | Measurement | Value | Reference |
| Store-Operated Ca²⁺ Entry (Thapsigargin-induced) | Human Leukaemic HL-60 Cells | IC₅₀ | 20 µM | [7][8] |
| Intracellular Ca²⁺ Release | Human Leukaemic HL-60 Cells | EC₅₀ | 20 µM | [7][8] |
| L-type & T-type Ca²⁺ Channels | Neonatal Rat Ventricular Cells | - | Concentration-dependent inhibition | [2] |
| Voltage-Dependent Ca²⁺ Currents | Cultured Foetal Mouse Neurons | Kd | 8 µM | [14] |
| Ca²⁺ Release-Activated Ca²⁺ Channels | Bovine Pulmonary Artery Endothelial Cells | - | 30 µM (inhibits TSG-induced [Ca²⁺]i rise) | [6] |
| Voltage-Dependent Ca²⁺ Entry (KCl-induced) | NG108-15 Cells | - | 100 µM (blocks [Ca²⁺]i increase) | [9] |
| TRPC6-Mediated Ca²⁺ Influx | Mouse Podocytes | - | 10 µM (no cytotoxicity observed) | [10] |
| L-type Ca²⁺ Channel (CaV1.2) | - | IC₅₀ | 14.2 nM | [15] |
Diagrams and Visualizations
References
- 1. Interaction of tetrandrine with slowly inactivating calcium channels. Characterization of calcium channel modulation by an alkaloid of Chinese medicinal herb origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrandrine inhibits both T and L calcium channel currents in ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrandrine: a new ligand to block voltage-dependent Ca2+ and Ca(+)-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrandrine, a Ca++ antagonist: effects and mechanisms of action in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of tetrandrine on cardiovascular electrophysiologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrandrine inhibits Ca2+ release-activated Ca2+ channels in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual effects of tetrandrine on cytosolic calcium in human leukaemic HL-60 cells: intracellular calcium release and calcium entry blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual effects of tetrandrine on cytosolic calcium in human leukaemic HL-60 cells: intracellular calcium release and calcium entry blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrandrine blocks voltage-dependent calcium entry and inhibits the bradykinin-induced elevation of intracellular calcium in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tetrandrine alleviates podocyte injury via calcium-dependent calpain-1 signaling blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrandrine alleviates podocyte injury via calcium-dependent calpain-1 signaling blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 13. Tetrandrine regulates NAADP-mediated calcium signaling through a LIMP-2-dependent and sphingosine-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tetrandrine effects on calcium currents in cultured neurones of foetal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of dl-Tetrandrine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dl-Tetrandrine. The focus is on addressing the challenges associated with its poor solubility in aqueous solutions and providing practical solutions for experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound is a bis-benzylisoquinoline alkaloid with a large, hydrophobic molecular structure. This inherent hydrophobicity limits its ability to interact favorably with polar water molecules, leading to poor aqueous solubility.[1] Its solubility in water at neutral pH is extremely low.
Q2: What are the common consequences of this compound's poor solubility in research?
A2: The poor aqueous solubility of this compound can lead to several experimental challenges, including:
-
Difficulty in preparing stock solutions for in vitro assays.
-
Low bioavailability in in vivo studies due to limited dissolution.[2]
-
Inaccurate or inconsistent results in biological assays.
-
Potential for drug precipitation in aqueous buffers.
Q3: What are the primary strategies to enhance the aqueous solubility of this compound?
A3: Several formulation strategies can be employed to overcome the poor solubility of this compound. The most common and effective methods include:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles such as liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles can significantly improve its solubility and bioavailability.[1]
-
Cyclodextrin complexation: Forming inclusion complexes with cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can mask the hydrophobic regions of the this compound molecule, thereby increasing its aqueous solubility.[3][4]
-
pH adjustment: this compound is a weak base, and its solubility is pH-dependent. Adjusting the pH of the solution to the acidic range can increase its solubility.
-
Use of co-solvents: Employing a mixture of water and a water-miscible organic solvent (co-solvent) can enhance the solubility of this compound.
Troubleshooting Guides
Issue: Difficulty Dissolving this compound for In Vitro Assays
Problem: My this compound powder is not dissolving in my aqueous cell culture medium or buffer (e.g., PBS).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| High Hydrophobicity | Prepare a stock solution in an organic solvent like DMSO or ethanol first, and then dilute it into the aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5% for DMSO). |
| Incorrect pH | This compound's solubility increases in acidic conditions. Try dissolving it in a buffer with a lower pH (e.g., pH 4-5) if your experiment allows. |
| Insufficient Solubilizing Agent | Consider using a co-solvent system (e.g., water/ethanol or water/propylene glycol) or incorporating a solubilizing agent like HP-β-cyclodextrin to prepare your solution. |
Issue: Low or Variable Efficacy in Animal Studies
Problem: I am observing inconsistent or lower-than-expected therapeutic effects of this compound in my in vivo experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | The poor aqueous solubility of this compound leads to low absorption after oral administration. Consider using a solubility-enhancing formulation such as a liposomal delivery system, solid lipid nanoparticles, or a cyclodextrin inclusion complex to improve its bioavailability.[1][2] |
| Drug Precipitation | The administered this compound may be precipitating in the gastrointestinal tract or at the injection site. Ensure the formulation is stable and remains solubilized under physiological conditions. |
| Inadequate Dosing Formulation | If using a simple suspension, the particle size may be too large for efficient dissolution and absorption. Micronization or conversion to nanocrystals can improve the dissolution rate. |
Data Presentation: Solubility & Formulation Characteristics
The following tables summarize key quantitative data related to the solubility and formulation of this compound.
Table 1: Solubility of this compound at Different pH Values
| pH | Solubility (mg/mL) |
| 7.4 | 0.000325 |
| 6.5 | 0.492 |
| 6.0 | 1.93 |
| 5.5 | 9.86 |
| 5.0 | 11.5 |
| 4.0 | 15.0 |
| 2.5 | 88.6 |
Table 2: Characteristics of this compound Nanoparticle Formulations
| Formulation | Preparation Method | Mean Particle Size (nm) | Encapsulation Efficiency (%) |
| Stealth Liposomes | Ethanol Injection | 65.57 ± 1.60 | 87.20 ± 1.30 |
| Solid Lipid Nanoparticles | Hot Homogenization | 47 ± 3 | 97.82 |
| Nanocrystals | Media Milling | ~360 | N/A |
Table 3: Comparative In Vitro Dissolution/Release of this compound Formulations
| Formulation | Dissolution Medium | Time Point | Cumulative Release (%) |
| Free this compound | PBS (pH 7.4) | 12 h | ~100 |
| Stealth Liposomes | PBS (pH 7.4) | 12 h | ~40 |
| Nanocrystals | Not Specified | 60 min | 96.40 ± 2.31 |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Stealth Liposomes via Thin-Film Hydration
Objective: To prepare unilamellar liposomes encapsulating this compound for enhanced aqueous dispersion.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol (CHOL)
-
DSPE-PEG2000
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve this compound, SPC, CHOL, and DSPE-PEG2000 in a round-bottom flask using a mixture of chloroform and methanol.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask. The temperature of the PBS should be above the phase transition temperature of the lipids.
-
To obtain unilamellar vesicles of a specific size, the resulting multilamellar vesicle suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Objective: To produce solid lipid nanoparticles containing this compound to improve its solubility and provide controlled release.
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Purified water
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse the this compound in the molten lipid.
-
Heat the surfactant solution in purified water to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer to form a coarse oil-in-water emulsion.
-
Subject the coarse emulsion to high-pressure homogenization at the same temperature for several cycles to produce a nanoemulsion.
-
Cool the nanoemulsion to room temperature while stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
Protocol 3: Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex by Freeze-Drying
Objective: To prepare a solid inclusion complex of this compound with HP-β-CD to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water
Procedure:
-
Prepare an aqueous solution of HP-β-CD.
-
Add this compound to the HP-β-CD solution in a specific molar ratio (e.g., 1:1 or 1:2).
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution to remove any un-complexed this compound.
-
Freeze the resulting clear solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the this compound-HP-β-CD inclusion complex.[3]
Visualizations: Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts related to this compound's mechanism and formulation.
Caption: Workflow for enhancing this compound solubility.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Advances in nano-preparations for improving tetrandrine solubility and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and Evaluation of Tetrandrine Nanocrystals to Improve Bioavailability [ouci.dntb.gov.ua]
- 3. Inhalation of Tetrandrine-hydroxypropyl-β-cyclodextrin Inclusion Complexes for Pulmonary Fibrosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Optimizing dl-Tetrandrine Dosage for In Vivo Cancer Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the dosage of dl-Tetrandrine for in vivo cancer studies.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during in vivo experiments with this compound.
Formulation and Administration
???+ question "Q1: I am having trouble dissolving this compound for oral gavage. What vehicle should I use?"
???+ question "Q2: My animals are showing signs of distress after oral gavage with this compound. What could be the cause and how can I mitigate it?"
Efficacy and Tumor Growth
???+ question "Q3: I am not observing significant tumor growth inhibition with this compound. What are the possible reasons?"
???+ question "Q4: How frequently should I monitor tumor growth and the health of the animals?"
Toxicity and Side Effects
???+ question "Q5: What are the known toxicities of this compound in vivo and what should I monitor?"
Data Presentation
Table 1: Summary of this compound Dosages and Efficacy in In Vivo Cancer Models
| Cancer Type | Animal Model | Administration Route | Dosage (mg/kg/day) | Dosing Schedule | Observed Efficacy | Reference |
| Cervical Cancer | Nude mice (SiHa xenograft) | Oral gavage | 20 and 50 | Daily | Markedly inhibited tumor growth; 50 mg/kg was more potent. | |
| Liver Cancer | Nude mice (HepG2 orthotopic) | Intragastric | 50 and 100 | Every other day for 3 weeks | Increased apoptotic cells in tumors. | |
| Breast Cancer (TNBC) | Nude mice (MDA-MB-231 xenograft) | Intragastric | 2 mg/mouse | Daily for 4 weeks | Effectively inhibits tumor growth and induces apoptosis. | |
| Lung Cancer | Nude mice (A549 xenograft) | Intravenous | 5 | Every two days (6 total injections) | Significant antitumor efficacy. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) in sterile water)
-
Sterile conical tubes
-
Homogenizer or sonicator
-
Weighing scale and spatulas
-
-
Procedure:
-
Calculate the total amount of this compound required for the entire study, accounting for the number of animals, dosage, and dosing volume.
-
Weigh the required amount of this compound powder.
-
Prepare the 0.5% Na-CMC vehicle by dissolving the appropriate amount of Na-CMC powder in sterile water. Mix thoroughly until a clear solution is formed.
-
Gradually add the this compound powder to a small volume of the vehicle in a sterile conical tube.
-
Mix vigorously to create a paste.
-
Slowly add the remaining vehicle while continuously mixing to form a homogenous suspension.
-
Use a homogenizer or sonicator to ensure a uniform particle size and prevent settling.
-
Visually inspect the suspension for any large aggregates.
-
Prepare the formulation fresh daily or assess its stability if stored. Always mix well before each administration.
-
Protocol 2: In Vivo Tumor Xenograft and Efficacy Study
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL into the flank of each mouse (e.g., athymic nude mice, 6-8 weeks old).
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Administer this compound or the vehicle control via the chosen route (e.g., oral gavage) at the predetermined dosage and schedule.
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals daily.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
-
Endpoint Analysis:
-
Excise the tumors and weigh them.
-
Collect blood and major organs for toxicity analysis if required.
-
Mandatory Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound in cancer cells.
Experimental Workflow
Caption: Standard workflow for an in vivo cancer xenograft efficacy study.
Troubleshooting inconsistent results with dl-Tetrandrine in cell culture
Welcome to the technical support resource for dl-Tetrandrine. This guide provides answers to common issues researchers encounter when using this compound in cell culture experiments, helping you achieve more consistent and reliable results.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: Why am I observing inconsistent IC50 values for this compound across my experiments?
Inconsistent half-maximal inhibitory concentration (IC50) values are a common challenge and can stem from several experimental variables.[1][2][3] The multi-target nature of this compound and its physical properties can contribute significantly to this variability.[4][5][6] Key factors to consider include:
-
Compound Solubility and Stability: this compound has poor aqueous solubility.[5] If not properly dissolved or if it precipitates upon dilution in culture media, the effective concentration delivered to the cells will vary between experiments. Stock solutions may also degrade with improper storage or repeated freeze-thaw cycles.[7]
-
Cellular Conditions: The metabolic state, density, and passage number of your cells can alter their response to treatment. Cells that are overly confluent, sparsely plated, or have been in culture for too long may exhibit different sensitivities.
-
Assay Parameters: The duration of drug exposure and the specific endpoint being measured (e.g., metabolic activity via MTT assay, cell count) can significantly impact the calculated IC50 value.[8] Different cell lines will also naturally exhibit different sensitivities.[9][10]
For a systematic approach to resolving this issue, please refer to the summary table and the troubleshooting workflow diagram below.
Table 1: Factors Contributing to IC50 Variability and Mitigation Strategies
| Factor | Potential Cause | Recommended Mitigation Strategy |
| Compound Handling | Poor solubility in aqueous media. | Prepare high-concentration stock in 100% DMSO. Dilute fresh for each experiment. Ensure final DMSO concentration is low (<0.5%) and consistent across all wells, including controls.[7] |
| Stock solution degradation. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store powder at -20°C and DMSO stocks at -80°C for long-term stability.[7] | |
| Precipitation upon dilution. | Add the stock solution to the media while vortexing or mixing to ensure rapid and even dispersion. Visually inspect the final diluted media for any signs of precipitation before adding it to cells. | |
| Cell Culture | High cell passage number. | Use cells within a consistent and low passage range for all related experiments. |
| Inconsistent cell density at seeding. | Implement a strict cell counting protocol (e.g., using a hemocytometer or automated counter) to ensure uniform seeding density. | |
| Cell health and metabolic state. | Ensure cells are in the logarithmic growth phase at the time of treatment. Avoid using cells that are near or at full confluency. | |
| Assay Protocol | Variable drug incubation times. | Standardize the drug exposure time across all experiments (e.g., 24, 48, or 72 hours).[8][11][12] |
| Inconsistent assay reagent incubation. | Ensure incubation times for reagents like MTT are precisely controlled.[13] | |
| Background interference. | Include appropriate controls, such as media-only blanks and vehicle-only (e.g., DMSO) treated cells, to correct for background absorbance. |
Q2: My this compound solution looks cloudy or forms a precipitate when I add it to my cell culture medium. What's wrong?
This is a classic sign of compound precipitation due to the poor water solubility of this compound.[5] When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous buffer or medium, the compound can crash out of solution if its solubility limit is exceeded.
To prevent this:
-
Use an Appropriate Solvent: DMSO is the recommended solvent for preparing high-concentration stock solutions.[7] Ethanol can also be used, but solubility may be lower.[7][14] this compound is practically insoluble in water.[7]
-
Optimize Dilution: When diluting the DMSO stock into your culture medium, do not add the media directly to the small volume of stock. Instead, add the stock solution dropwise into the larger volume of media while actively vortexing or swirling to promote rapid dispersal.
-
Control Final Solvent Concentration: Keep the final concentration of DMSO in the culture medium below 0.5% (and ideally below 0.1%) to minimize both precipitation and solvent-induced cytotoxicity. Remember to include a vehicle control with the same final DMSO concentration in your experimental setup.
-
Pre-warm the Medium: Using culture medium at 37°C can sometimes help improve solubility during the dilution step compared to using cold medium.
Q3: I'm observing unexpected or off-target effects in my cells. Is this normal for this compound?
Yes, observing a wide range of cellular effects is not unusual. This compound is known to be a multi-target agent.[4] While it is widely characterized as a calcium channel blocker, it also inhibits or modulates numerous other signaling pathways, including PI3K/Akt, MAPK/Erk, and Wnt, and can induce both apoptosis and autophagy.[4][15][16][17]
This broad activity means that it can produce effects that may seem "off-target" if you are focused on a single pathway.
Recommendations:
-
Acknowledge its promiscuity: Be aware that this compound is not a highly specific inhibitor. Interpret your results in the context of its known polypharmacology.
-
Use Controls: To validate that an observed effect is due to a specific pathway, consider using more specific inhibitors for that pathway as positive controls.
-
Dose-Response: Characterize effects across a range of concentrations. Some "off-target" effects may only appear at higher concentrations.[18]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a bisbenzylisoquinoline alkaloid primarily known as a calcium channel blocker.[7][19] It inhibits the influx of Ca2+ into cells, which disrupts calcium signaling, a critical component of many cellular processes. However, its anti-cancer and anti-inflammatory effects are attributed to its ability to modulate a wide array of signaling pathways. It has been shown to:
-
Induce apoptosis through caspase activation and modulation of the Bcl-2 protein family.[15][16][20]
-
Trigger cell cycle arrest.[15]
-
Inhibit key survival pathways such as PI3K/Akt/mTOR and MAPK/Erk.[4][15]
-
Reverse multidrug resistance in cancer cells, partly by inhibiting efflux pumps like P-glycoprotein.[5][6]
Q2: How should I properly store this compound powder and stock solutions?
Proper storage is critical to maintaining the compound's integrity.
-
Powder: The solid form of this compound should be stored at -20°C for long-term stability (up to 3 years).[7]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot these solutions into single-use volumes to prevent repeated freeze-thaw cycles. Store these aliquots at -80°C, where they can be stable for up to one year.[7] For short-term storage (up to one month), -20°C is acceptable.[7]
Q3: What are the recommended solvents and solubility limits for this compound?
This compound's solubility is highly dependent on the solvent. It is best to prepare a concentrated stock in an organic solvent and then dilute it into your aqueous experimental medium.
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 19 mg/mL (~30.5 mM) | The preferred solvent for creating high-concentration stock solutions. Use fresh, non-hydrated DMSO for best results.[7] |
| Ethanol | ~3 mg/mL (~4.8 mM) | A viable alternative to DMSO, although solubility is significantly lower.[7][14] |
| Water | Insoluble | Not suitable for preparing stock solutions.[7] |
Data compiled from supplier information.[7] Actual solubility can vary slightly between batches.
Visualized Protocols and Pathways
Signaling and Experimental Diagrams
Caption: Simplified signaling pathway for this compound.
Caption: Standard experimental workflow for a cell viability assay.
Caption: Troubleshooting decision tree for inconsistent results.
Detailed Experimental Protocol
Protocol: Cell Viability Measurement using MTT Assay
This protocol describes a general method for determining the effect of this compound on cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][21][22]
1. Reagent Preparation
-
This compound Stock Solution: Prepare a 20 mM stock solution of this compound in 100% sterile DMSO. Mix thoroughly until fully dissolved. Store in single-use aliquots at -80°C.
-
MTT Reagent: Prepare a 5 mg/mL solution of MTT powder in sterile phosphate-buffered saline (PBS). Protect from light and filter-sterilize. Store at 4°C for up to 4 weeks.[21]
-
Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl, or use 100% DMSO.
2. Cell Seeding
-
Harvest cells that are in a logarithmic growth phase.
-
Perform a cell count to determine the cell concentration.
-
Dilute the cells in a complete culture medium to the desired seeding density (e.g., 3,000-10,000 cells per well, determined empirically for your cell line).
-
Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
3. Cell Treatment
-
Thaw an aliquot of the 20 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve final concentrations for treatment (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.5% and is consistent across all treatments.
-
Include "vehicle control" wells that receive media with the same final concentration of DMSO and "untreated control" wells that receive only fresh media.
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate treatment media to each well.
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
4. MTT Assay
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[13]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[22]
-
After incubation, carefully remove the medium containing MTT. Be careful not to disturb the formazan crystals or the cell monolayer.
-
Add 100 µL of the solubilization solution (e.g., 100% DMSO) to each well to dissolve the formazan crystals.[22]
-
Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution.
5. Data Acquisition and Analysis
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[21][22] A reference wavelength of 630 nm or higher can be used to subtract background noise.
-
Calculate Percent Viability:
-
Subtract the average absorbance of the media-only blank wells from all other readings.
-
Calculate the percent viability for each treatment concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
-
Determine IC50: Plot the percent viability against the log of the this compound concentration. Use a non-linear regression analysis (four-parameter logistic curve) to calculate the IC50 value.
References
- 1. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrandrine suppresses the growth of human osteosarcoma cells by regulating multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress on structural modification of Tetrandrine with wide range of pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and toxicity of novel tetrandrine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Tetrandrine inhibits colon carcinoma HT-29 cells growth via the Bcl-2/Caspase 3/PARP pathway and G1/S phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrandrine suppresses cervical cancer growth by inducing apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrandrine suppresses adhesion, migration and invasion of human colon cancer SW620 cells via inhibition of nuclear factor-κB, matrix metalloproteinase-2 and matrix metalloproteinase-9 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Tetrandrine induces apoptosis Via caspase-8, -9, and -3 and poly (ADP ribose) polymerase dependent pathways and autophagy through beclin-1/ LC3-I, II signaling pathways in human oral cancer HSC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tetrandrine may treat membranous glomerulopathy via P13K/Akt signaling pathway regulation: therapeutic mechanism validation using Heymann nephritis rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tetrandrine regulates NAADP-mediated calcium signaling through a LIMP-2-dependent and sphingosine-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tetrandrine inhibits Ca2+ release-activated Ca2+ channels in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Growth-Suppressive and Apoptosis-Inducing Effects of Tetrandrine in SW872 Human Malignant Liposarcoma Cells via Activation of Caspase-9, Down-Regulation of XIAP and STAT-3, and ER Stress [mdpi.com]
- 21. protocols.io [protocols.io]
- 22. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
How to minimize dl-Tetrandrine toxicity in animal experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing dl-Tetrandrine (TET) toxicity in animal experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary organs affected by this compound toxicity?
A1: In animal models, the primary organs reported to be affected by this compound (TET) toxicity are the liver, lungs, and kidneys, particularly at higher doses or with prolonged administration.[1][2] Some studies have also indicated potential cardiotoxicity and effects on skeletal muscle.[3]
Q2: What is the established lethal dose (LD50) of this compound in mice?
A2: The median lethal dose (LD50) of intravenously administered TET in female BALB/c mice has been determined to be 444.67 ± 35.76 mg/kg.[1]
Q3: What are the known mechanisms of this compound-induced toxicity?
A3: The molecular mechanisms of TET-induced toxicity are not fully elucidated but are thought to involve several pathways. One proposed mechanism is the involvement of cytochrome P450 (CYP) enzymes, such as CYP2E1 and CYP3A4, in metabolizing TET to reactive intermediates that can cause cellular damage.[2] Another significant factor is the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cellular damage, including protein degradation in muscle cells.[3] TET has also been shown to influence signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.[4][5][6][7]
Q4: How can nanoparticle-based drug delivery systems help in minimizing this compound toxicity?
A4: Nanoparticle-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles, can encapsulate TET, altering its pharmacokinetic profile.[1][8] This encapsulation can lead to a more targeted delivery to specific tissues, potentially reducing systemic exposure and thus minimizing off-target toxicity.[8] Furthermore, these formulations can improve the solubility and bioavailability of TET, allowing for the use of lower, less toxic doses to achieve the desired therapeutic effect.[9]
Q5: Is combination therapy a viable strategy to reduce this compound toxicity?
A5: Yes, combination therapy can be a viable strategy. By combining TET with other therapeutic agents, it may be possible to achieve synergistic effects at lower doses of TET, thereby reducing its toxicity. For example, TET has been shown to sensitize cancer cells to other chemotherapeutic agents, potentially allowing for a reduction in the required dose of TET.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected animal mortality | Dose of this compound may be too high for the specific animal model or strain. | Review the literature for established tolerated doses in your specific model. Consider conducting a dose-ranging study to determine the maximum tolerated dose (MTD). For intravenous administration in BALB/c mice, a single dose up to 340 mg/kg and daily doses up to 90 mg/kg for 14 days have been reported as relatively non-toxic.[1] |
| Elevated liver enzymes (ALT, AST) | Hepatotoxicity is a known side effect of high-dose this compound. | - Reduce the dose of this compound. - Consider using a hepatoprotective co-treatment if appropriate for the experimental design. - Utilize a nanoparticle-based delivery system to potentially reduce liver accumulation. |
| Signs of respiratory distress | Pulmonary toxicity has been observed with high doses of this compound. | - Monitor animals closely for any signs of respiratory distress. - Lower the administered dose. - Perform histological analysis of lung tissue to assess for any pathological changes. |
| Poor therapeutic efficacy at non-toxic doses | The administered dose is below the therapeutic window, or the bioavailability of this compound is low. | - Consider formulating this compound in a nanoparticle delivery system to enhance its bioavailability and target delivery. - Explore combination therapy with another agent to achieve a synergistic therapeutic effect at a lower, non-toxic dose of this compound. |
| Inconsistent experimental results | Variability in drug formulation, administration, or animal handling. | - Ensure consistent and validated protocols for drug formulation and administration. - Standardize animal handling procedures to minimize stress-induced variability. - Use a sufficient number of animals per group to ensure statistical power. |
Quantitative Data Summary
Table 1: Summary of this compound Toxicity Studies in Animal Models
| Animal Model | Administration Route | Dose | Observed Toxic Effects | Reference |
| Female BALB/c mice | Intravenous (single dose) | Up to 340 mg/kg | No significant toxicity observed. | [1] |
| Female BALB/c mice | Intravenous (daily for 14 days) | 150 mg/kg | Transient toxicity to liver, lungs, and kidneys. | [1] |
| Dogs and monkeys | Not specified | 10-150 mg/kg | Severe tissue irritation, lymphoid tissue degeneration, and liver damage. | [3] |
| Rats | Oral gavage (daily for 8 days) | 57 mg/kg | Obvious liver injury. | [4] |
| Mice | Oral gavage (daily for 28 days) | 40 mg/kg | Reduced muscle mass and strength. | [3] |
Table 2: Effect of Mitigation Strategies on this compound Toxicity
| Mitigation Strategy | Animal Model | Key Finding | Reference |
| Solid Lipid Nanoparticles (SLNs) | Not specified in vivo | SLNs can be prepared without organic solvents, reducing potential formulation-related toxicity. They also offer controlled drug release. | [1] |
| Polymeric Nanoparticles | Not specified in vivo | Encapsulation in nanoparticles can improve the stability and solubility of TET, potentially allowing for lower and less toxic doses. | [10] |
| Combination with Doxorubicin | Rats | TET (50 mg/kg, i.p.) protected against Doxorubicin-induced cardiotoxicity. | [2] |
Experimental Protocols
Protocol 1: Assessment of Acute Liver Toxicity in Mice
This protocol is adapted from studies evaluating drug-induced liver injury.
1. Animal Model: Male C57BL/6 mice, 8-10 weeks old.
2. Drug Administration:
-
Prepare this compound solution in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound or vehicle control via oral gavage at the desired doses.
3. Sample Collection (at selected time points, e.g., 24, 48, 72 hours post-administration):
-
Anesthetize mice using an approved method (e.g., isoflurane inhalation).
-
Collect blood via cardiac puncture into serum separator tubes.
-
Perfuse the liver with phosphate-buffered saline (PBS) and then collect a portion of the liver tissue.
4. Serum Biochemistry:
-
Centrifuge blood samples to separate serum.
-
Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using a commercial assay kit.
5. Histopathology:
-
Fix the collected liver tissue in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Section the paraffin-embedded tissue at 4-5 µm thickness.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a light microscope for signs of liver injury, such as necrosis, inflammation, and steatosis.
Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol is based on the melt-emulsification and ultrasonication method.
1. Materials:
-
This compound (TET)
-
Solid lipid (e.g., stearic acid, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, soy lecithin)
-
Double-distilled water
2. Preparation of Lipid Phase:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Dissolve the desired amount of TET in the melted lipid with stirring to form a clear solution.
3. Preparation of Aqueous Phase:
-
Dissolve the surfactant(s) in double-distilled water and heat to the same temperature as the lipid phase.
4. Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring to form a coarse oil-in-water emulsion.
5. Ultrasonication:
-
Immediately sonicate the coarse emulsion using a probe sonicator at a specific power output for a defined period (e.g., 100 W for 5 minutes) to reduce the particle size and form a nanoemulsion.
6. Cooling and Solidification:
-
Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
7. Characterization:
-
Determine the particle size, polydispersity index, and zeta potential of the prepared SLNs using dynamic light scattering (DLS).
-
Measure the encapsulation efficiency and drug loading of TET in the SLNs using a suitable analytical method like HPLC after separating the free drug from the nanoparticles.
Visualizations
Caption: Workflow for assessing this compound toxicity in animal models.
Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
Caption: Troubleshooting logic for this compound animal experiments.
References
- 1. Preparation, Characterization, Pharmacokinetics and Tissue Distribution of Solid Lipid Nanoparticles Loaded with Tetrandrine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of tetrandrine on doxorubicin-induced cardiotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrandrine, an Activator of Autophagy, Induces Autophagic Cell Death via PKC-α Inhibition and mTOR-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrandrine-Induced Autophagy in MDA-MB-231 Triple-Negative Breast Cancer Cell through the Inhibition of PI3K/AKT/mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrandrine inhibits migration and invasion of BGC-823 and MKN-45 cells by regulating PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tetrandrine suppresses metastatic phenotype of prostate cancer cells by regulating Akt/mTOR/MMP-9 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Progress on structural modification of Tetrandrine with wide range of pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrandrine Enhances H2O2-Induced Apoptotic Cell Death Through Caspase-dependent Pathway in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of dl-Tetrandrine
Welcome to the technical support center for researchers, scientists, and drug development professionals working on dl-Tetrandrine (TET). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of this promising, yet challenging, compound.
Section 1: Frequently Asked Questions - The Core Problem
Q1: Why is the oral bioavailability of this compound inherently low?
The primary reason for this compound's low oral bioavailability is its poor water solubility.[1][2][3] As a bis-benzylisoquinoline alkaloid, it is a hydrophobic molecule with a reported saturation solubility of only 0.015 mg/mL in a physiological pH 7.4 phosphate buffer.[3] This low solubility limits its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption into the bloodstream.[4][5] Additionally, like many drug compounds, its absorption may be further limited by efflux transporters in the intestine, such as P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen.[6][7][8]
Section 2: Formulation Strategies & Troubleshooting Guides
This section details various formulation strategies that have been successfully employed to overcome the bioavailability challenges of this compound.
Strategy 1: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as the fluids in the GI tract.[7][9] This process allows the drug to remain in a dissolved state, bypassing the dissolution-limiting step of absorption.[10]
Q2: How do I prepare a this compound SNEDDS formulation?
An optimized SNEDDS formulation for this compound has been reported, which resulted in a 2.33-fold increase in oral bioavailability compared to a commercial tablet.[11]
Experimental Protocol: Preparation of Tetrandrine SNEDDS [11][12]
-
Component Selection: Based on solubility studies, select an appropriate oil, surfactant, and cosurfactant. A successful formulation consisted of oleic acid (oil), a combination of Soya lecithin (SPC) and Cremophor RH-40 (surfactants), and PEG400 (cosurfactant).
-
Formulation Preparation: Accurately weigh the components to form the optimal ratio: 40% (w/w) oleic acid, 15% (w/w) SPC, 30% (w/w) Cremophor RH-40, and 15% (w/w) PEG400.
-
Drug Loading: Add the desired amount of this compound to the mixture.
-
Homogenization: Vigorously mix the components using a magnetic stirrer or vortex mixer at a constant temperature (e.g., 37°C) until the this compound is completely dissolved and the solution is clear and homogenous.
-
Storage: Store the resulting liquid SNEDDS formulation in a sealed container at room temperature.
Q3: What are the expected physicochemical and pharmacokinetic properties?
Researchers can expect the formulation to yield nano-sized droplets upon emulsification, leading to a significant improvement in drug absorption.
Table 1: Physicochemical & Pharmacokinetic Data for Tetrandrine SNEDDS
| Parameter | Value | Reference |
|---|---|---|
| Physicochemical Properties | ||
| Droplet Size | 19.75 ± 0.37 nm | [11] |
| Zeta-Potential | 1.87 ± 0.26 mV | [11] |
| Pharmacokinetic Properties (vs. Commercial Tablet) | ||
| Cmax (Peak Concentration) | Significantly Increased (p ≤ 0.05) | [11] |
| AUC (Area Under the Curve) | Significantly Increased (p ≤ 0.05) | [11] |
| Relative Bioavailability | ~233% |[11] |
Q4: Troubleshooting SNEDDS Formulation
-
Issue: The drug is not fully dissolving in the oil/surfactant mixture.
-
Solution: Gently heat the mixture (e.g., to 40°C) during stirring to aid solubilization.[9] Ensure the chosen oil has good solubilizing capacity for Tetrandrine. If precipitation occurs upon cooling, reconsider the excipient ratios or the drug load.
-
-
Issue: The formulation appears cloudy or shows phase separation before emulsification.
-
Solution: This indicates immiscibility of the components. Re-evaluate the choice of surfactant and cosurfactant to ensure they are compatible and form a stable isotropic mixture. Constructing a ternary phase diagram can help identify the optimal self-emulsifying region.[11]
-
-
Issue: The emulsion does not form spontaneously or forms large, unstable droplets.
-
Solution: The surfactant-to-oil ratio may be too low. Increase the concentration of the surfactant/cosurfactant blend. The Hydrophile-Lipophile Balance (HLB) of the surfactant system is critical and should be optimized for the chosen oil.
-
Strategy 2: Nanocrystals (NCs)
Nanocrystals are pure solid drug particles with a mean particle size in the nanometer range. Reducing the particle size dramatically increases the surface area, which, according to the Noyes-Whitney equation, enhances the dissolution velocity and saturation solubility.
Q5: How can I prepare this compound nanocrystals?
A media milling (or grinding) method has been shown to be effective for producing stable Tetrandrine nanocrystals (TET-NCs) that improved bioavailability by over 3-fold.[1]
Experimental Protocol: Preparation of Tetrandrine Nanocrystals [1]
-
Slurry Preparation: Prepare a suspension (slurry) containing this compound, a surface stabilizer (e.g., Poloxamer 407), and a milling medium (e.g., purified water).
-
Media Milling: Place the slurry into a milling chamber containing grinding media (e.g., yttrium-stabilized zirconium oxide beads).
-
Milling Process: Perform the wet grinding process at a set speed (e.g., 2000 rpm) for a specified duration. The process should be carried out in a temperature-controlled environment to prevent drug degradation.
-
Separation: After milling, separate the nanocrystal suspension from the grinding media.
-
Lyophilization (Optional): To produce a solid powder, the nanocrystal suspension can be mixed with a cryoprotectant (e.g., mannitol) and then freeze-dried.
Q6: What are the expected outcomes for TET-NCs?
This method yields a stable nanosuspension with significantly improved dissolution and pharmacokinetic profiles.
Table 2: Physicochemical & Pharmacokinetic Data for Tetrandrine Nanocrystals
| Parameter | Value | Reference |
|---|---|---|
| Physicochemical Properties | ||
| Particle Size | 360.0 ± 7.03 nm | [1] |
| Polydispersity Index (PDI) | 0.26 ± 0.03 | [1] |
| Zeta Potential | 6.64 ± 0.22 mV | [1] |
| In Vitro Dissolution | ||
| Cumulative Dissolution (60 min) | 96.40 ± 2.31% | [1] |
| Pharmacokinetic Properties (vs. Pure TET) | ||
| Cmax (Peak Concentration) | 2.57 times higher | [1] |
| AUC₀₋₇₂ h (Area Under the Curve) | 3.07 times higher |[1] |
Q7: Troubleshooting Nanocrystal Formulation
-
Issue: Particle size is too large or the distribution is too wide (high PDI).
-
Solution: Increase the milling time or milling speed. Optimize the concentration of the stabilizer, as insufficient stabilizer can lead to particle aggregation. The ratio of drug to grinding media may also need adjustment.
-
-
Issue: The nanocrystals aggregate and settle over time.
-
Solution: This points to physical instability. Ensure the stabilizer concentration is optimal. The choice of stabilizer is also critical; it must provide sufficient steric or electrostatic repulsion. A higher absolute value of zeta potential (e.g., > |20| mV) generally indicates better stability.
-
-
Issue: The drug degrades during the milling process.
-
Solution: High-energy milling can generate heat. Use a jacketed milling chamber with a cooling system to maintain a low temperature throughout the process.
-
Strategy 3: Polymeric Nanoparticles (e.g., PLGA)
Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to encapsulate drugs, protecting them from the harsh GI environment and providing controlled release.[2][13]
Q8: How do I formulate this compound-loaded PLGA nanoparticles?
The emulsion solvent diffusion method is a common and effective technique for preparing PLGA nanoparticles.
Experimental Protocol: Preparation of TET-PLGA Nanoparticles [2][13]
-
Organic Phase: Dissolve this compound and PLGA polymer in a water-miscible organic solvent (e.g., acetone).
-
Aqueous Phase: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA) or Pluronic-F127.
-
Emulsification: Add the organic phase dropwise into the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Diffusion: Add a large volume of water to the emulsion under constant stirring. This causes the organic solvent to diffuse into the aqueous phase, leading to the precipitation of the polymer and the formation of nanoparticles.
-
Purification: Remove the hardened nanoparticles from the suspension by centrifugation.
-
Washing & Lyophilization: Wash the nanoparticles several times with purified water to remove excess stabilizer and un-encapsulated drug. Finally, freeze-dry the nanoparticles with a cryoprotectant to obtain a free-flowing powder.
Q9: What are the expected characteristics of these nanoparticles?
The properties can be tuned by changing the stabilizer. For instance, using DMAB (didodecyldimethylammonium bromide) as a stabilizer resulted in the most pronounced anti-tumor effect on A549 cells compared to pure drug.[13]
Table 3: Physicochemical Data for Tetrandrine PLGA Nanoparticles
| Parameter | Value | Reference |
|---|---|---|
| Particle Size | 180 - 200 nm | [13] |
| Shape | Spherical | [13] |
| Entrapment Efficiency | 50 - 60% | [13] |
| Drug Loading | 1.5 - 2% | [13] |
| In Vitro Release (pH 7.4) | Sustained release over 168 hours |[13] |
Q10: Troubleshooting PLGA Nanoparticle Formulation
-
Issue: Low drug entrapment efficiency.
-
Solution: The drug might be leaking into the external aqueous phase during emulsification. Try increasing the viscosity of the aqueous phase or using a polymer with a higher molecular weight. Optimizing the drug-to-polymer ratio is also crucial.
-
-
Issue: Nanoparticles are too large.
-
Solution: Increase the energy input during the emulsification step (higher homogenization speed or sonication power). Decreasing the polymer concentration in the organic phase can also lead to smaller particles.
-
-
Issue: Nanoparticles show a high initial burst release.
-
Solution: This is often due to drug adsorbed on the nanoparticle surface. Ensure the washing steps after nanoparticle collection are thorough. Modifying the polymer (e.g., using a more hydrophobic end-cap) can also help retain the drug more effectively.
-
Section 3: Key Concepts & Visualizations
Understanding the barriers to bioavailability and the general workflow for overcoming them is essential for successful formulation development.
Caption: Barriers to the oral bioavailability of this compound.
Caption: General workflow for developing and evaluating new this compound formulations.
References
- 1. Preparation and Evaluation of Tetrandrine Nanocrystals to Improve Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Progress on structural modification of Tetrandrine with wide range of pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in nano-preparations for improving tetrandrine solubility and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in self-emulsifying drug delivery systems (SEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs [frontiersin.org]
- 9. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends | MDPI [mdpi.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Self-Nanoemulsifying Drug Delivery System of Tetrandrine for Improved Bioavailability: Physicochemical Characterization and Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Improved delivery of the natural anticancer drug tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Off-Target Effects of dl-Tetrandrine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the off-target effects of dl-Tetrandrine in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you design robust experiments, interpret your data accurately, and mitigate potential confounding variables arising from the compound's polypharmacology.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound?
A1: this compound is a bis-benzylisoquinoline alkaloid with a range of pharmacological activities.[1] While it has therapeutic potential, it is crucial to be aware of its off-target effects, which can influence experimental outcomes. The most well-documented off-target effect is its role as a calcium channel blocker, inhibiting both L-type and T-type voltage-dependent calcium channels.[2][3] This can impact a wide array of cellular processes dependent on calcium signaling. Additionally, this compound has been shown to interact with multiple other signaling pathways, including those involved in apoptosis, autophagy, and inflammation, and can inhibit the activity of efflux pumps like P-glycoprotein (P-gp), which contributes to multidrug resistance.[3][4][5]
Q2: How can I minimize the off-target effects of this compound in my cell culture experiments?
A2: Minimizing off-target effects in vitro requires careful experimental design. It is advisable to:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve your desired on-target effect through dose-response studies.
-
Employ control experiments: Include appropriate controls to distinguish on-target from off-target effects. This may involve using cells that lack the intended target or employing a structurally related but inactive analog of this compound if available.
-
Consider the experimental timeframe: Shortening the duration of exposure to this compound can help reduce the manifestation of off-target effects that may develop over longer periods.
-
Validate findings with orthogonal approaches: Use alternative methods to confirm your results, such as genetic knockdown (siRNA, shRNA) or knockout (CRISPR/Cas9) of the intended target protein.
Q3: Are there any known strategies to reduce the in vivo toxicity and off-target effects of this compound?
A3: Yes, research has explored several strategies to mitigate the in vivo limitations of this compound, which include toxicity, poor solubility, and low bioavailability.[1][6] One promising approach is the use of targeted delivery systems. For example, inhaled administration has been shown to enhance lung tissue accumulation while reducing systemic exposure, thereby mitigating off-target toxicity in other tissues.[7][8][9] Additionally, structural modification of the this compound molecule is an active area of research to develop derivatives with improved target specificity and reduced toxicity.[4][6]
Q4: What are the known signaling pathways significantly modulated by this compound?
A4: this compound is known to modulate a multitude of signaling pathways, often in a cell-type and context-dependent manner. Key pathways include:
-
Calcium Signaling: As a calcium channel antagonist, it directly inhibits Ca2+ influx.[2] It can also interfere with intracellular calcium release.[2]
-
Apoptosis: It can induce apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases-3, -8, and -9, and modulation of the Bcl-2 family of proteins.[10][11]
-
Autophagy: It has been shown to induce autophagy through the Beclin-1/LC3 signaling pathway.[10]
-
MAPK/NF-κB Pathway: It can inhibit the activation of the MAPK/NF-κB signaling pathway, which is crucial in inflammation and cell proliferation.[12]
-
PI3K/Akt/mTOR Pathway: This pro-survival pathway can be inhibited by this compound, contributing to its anti-cancer effects.[3][13]
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected changes in cell viability or proliferation at concentrations intended to be non-toxic. | This compound's inhibition of calcium channels can disrupt normal cellular processes. It can also induce G1 cell cycle arrest.[2][5] | Perform a detailed dose-response curve to establish the precise IC50 for your cell line. Use a lower, more specific concentration if possible. Investigate cell cycle progression using flow cytometry. |
| Inconsistent results when studying inflammatory responses. | This compound can inhibit the NF-κB signaling pathway, a key regulator of inflammation.[12] | Measure the activation of key NF-κB pathway components (e.g., phosphorylation of p65) to assess the extent of off-target inhibition. Consider using a different stimulus for inflammation that is less dependent on pathways affected by this compound. |
| Difficulty in interpreting data related to protein degradation or cellular clearance. | This compound is a known modulator of autophagy.[10] | Monitor autophagy markers such as LC3-II conversion and p62 degradation by Western blot to understand the impact on autophagic flux in your experimental system. |
| Altered efficacy of co-administered drugs in cancer cell lines. | This compound can inhibit P-glycoprotein (P-gp) and other ABC transporters, reversing multidrug resistance.[3][4] | If your research does not involve multidrug resistance, be aware that this effect can potentiate the cytotoxicity of other compounds. Assess P-gp function using a fluorescent substrate assay (e.g., rhodamine 123 efflux). |
Quantitative Data Summary
Table 1: Reported In Vitro Efficacies and Toxicities of this compound
| Cell Line | Assay | Endpoint | IC50 / EC50 (µM) | Reference |
| SW872 (Liposarcoma) | Cell Viability (MTS) | Inhibition of viability | ~7.5 | [11] |
| SW872 (Liposarcoma) | Cell Count | Reduction in cell survival | Significant at 5 & 10 | [11] |
| HBZY-1 (Rat Mesangial) | Cell Viability (MTT) | Inhibition of proliferation | IC50: 3.16 ± 0.10 (48h) | [12] |
| HRMC (Human Mesangial) | Cell Viability (MTT) | Inhibition of proliferation | IC50: 2.42 ± 0.09 (72h) | [12] |
| Vero E6 | Antiviral Assay (SARS-CoV-2) | Inhibition of virus production | 1.85 | [8] |
| Huh7 | Antiviral Assay (SARS-CoV-2) | Inhibition of virus production | 1.25 | [8] |
| Calu-3 | Antiviral Assay (SARS-CoV-2) | Inhibition of virus production | 1.60 | [8] |
Key Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of MAPK/NF-κB Pathway Activation
This protocol is to assess the effect of this compound on the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.
Materials:
-
Cells of interest
-
This compound
-
Stimulating agent (e.g., TNF-α, LPS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound for a specified pre-incubation time.
-
Stimulate the cells with an appropriate agent to activate the MAPK/NF-κB pathway for a short period (e.g., 15-30 minutes).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizing the Impact of this compound
To aid in understanding the complex interactions of this compound, the following diagrams illustrate its effects on key signaling pathways.
Caption: this compound's inhibition of calcium signaling pathways.
Caption: Apoptotic pathways activated by this compound.
Caption: A logical workflow for delineating on-target vs. off-target effects.
Caption: this compound's inhibitory effect on the MAPK/NF-κB pathway.
References
- 1. Progress on structural modification of Tetrandrine with wide range of pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrandrine, a Ca++ antagonist: effects and mechanisms of action in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrandrine for Targeting Therapy Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and toxicity of novel tetrandrine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. Antiviral effects and tissue exposure of tetrandrine against SARS‐CoV‐2 infection and COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrandrine induces apoptosis Via caspase-8, -9, and -3 and poly (ADP ribose) polymerase dependent pathways and autophagy through beclin-1/ LC3-I, II signaling pathways in human oral cancer HSC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Tetrandrine inhibits the proliferation of mesangial cells induced by enzymatically deglycosylated human IgA1 via IgA receptor/MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Protocols for Long-Term Treatment with dl-Tetrandrine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing dl-Tetrandrine for long-term treatment protocols. This resource includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental methodologies, and summarized quantitative data to facilitate effective and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is a bis-benzylisoquinoline alkaloid isolated from the root of Stephania tetrandra.[1] It exhibits a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects.[2][3] Its primary mechanism of action is as a calcium channel blocker.[4] Additionally, this compound has been shown to modulate multiple signaling pathways, including the PI3K/Akt, MAPK, and Wnt pathways, and can induce apoptosis and autophagy in cancer cells.[5][6]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound has poor water solubility.[2] The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[7] It is crucial to use fresh, anhydrous DMSO to ensure maximum solubility.[7] For in vivo studies, formulations in a vehicle such as carboxymethylcellulose sodium (CMC-Na) or a solution containing PEG300, Tween80, and ddH2O can be used for oral administration.[7]
Q3: What is the stability of this compound in a powdered form and in a stock solution?
A3: In its powdered form, this compound is stable for at least three years when stored at -20°C.[7] When prepared as a stock solution in DMSO, it is stable for up to one year when stored at -80°C and for one month when stored at -20°C.[7] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[7]
Q4: What are the known side effects or toxicities associated with this compound?
A4: While this compound has therapeutic potential, it can also exhibit toxicity. Reported side effects include gastrointestinal and renal damage, as well as toxic effects on the liver and lungs, particularly at high doses.[2] Long-term treatment and dosage should be carefully considered and monitored in experimental models.
Q5: Can this compound be used in combination with other therapeutic agents?
A5: Yes, studies have shown that this compound can have synergistic effects when used in combination with other chemotherapeutic drugs.[8] It has been observed to reverse multidrug resistance in cancer cells, potentially by modulating the expression of P-glycoprotein (P-gp).[8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during long-term experiments with this compound.
Problem 1: Precipitation of this compound in Cell Culture Medium
-
Question: I observed a precipitate in my cell culture medium after adding the this compound stock solution. What could be the cause and how can I prevent it?
-
Answer: Precipitation of hydrophobic compounds like this compound is a common issue.[10]
-
High Final Concentration of DMSO: Ensure the final concentration of DMSO in the culture medium does not exceed a level that is toxic to your cells, typically recommended to be below 0.5%, and ideally at or below 0.1%.[11] High concentrations of DMSO can cause the compound to precipitate when diluted in an aqueous solution.[12]
-
Low Temperature of Media: Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Adding a cold stock to warm media or vice-versa can cause the compound to come out of solution.[10]
-
Rapid Dilution: Add the stock solution to the pre-warmed medium drop-wise while gently swirling the flask or plate. This gradual dilution helps to prevent a rapid change in solvent polarity.[12]
-
Interaction with Media Components: Certain components in the media, especially in serum-containing media, can interact with this compound and cause precipitation. If the problem persists, consider using a lower serum concentration if your cells can tolerate it.
-
Problem 2: Inconsistent or Non-Reproducible Experimental Results
-
Question: My results from long-term this compound treatment are inconsistent between experiments. What are the possible reasons and how can I improve reproducibility?
-
Answer: Inconsistent results can stem from several factors.
-
Stock Solution Inconsistency: Ensure your this compound stock solution is homogenous and that the compound is fully dissolved. Before each use, gently vortex the stock solution. Prepare fresh dilutions from the stock for each experiment.
-
Cell Culture Variability: Maintain consistent cell culture practices, including cell density at the time of treatment, passage number, and media composition. For long-term treatments that require passaging, seed cells at a lower density to avoid confluence before the next treatment and media change.[13]
-
Compound Stability in Media: The stability of this compound in culture media over several days may be limited. When performing long-term treatments (e.g., longer than 48 hours), it is advisable to change the media and add fresh this compound every 48-72 hours to maintain a consistent concentration.[13]
-
Problem 3: Observed Cytotoxicity at Low Concentrations
-
Question: I am observing significant cell death even at low concentrations of this compound. How can I troubleshoot this?
-
Answer: Unusually high cytotoxicity can be due to several factors.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding the toxic threshold for your specific cell line. Always include a vehicle control (media with the same concentration of solvent) in your experiments.[11]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is crucial to perform a dose-response experiment (e.g., an IC50 determination) for your specific cell line to identify the appropriate concentration range for your long-term studies.
-
Precipitate-Induced Toxicity: The formation of a fine, almost invisible precipitate can be toxic to cells.[10] Visually inspect the media carefully under a microscope for any signs of precipitation. If observed, refer to the troubleshooting guide for precipitation.
-
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| HT-29 | Colon Carcinoma | 22.98 | 24 |
| HT-29 | Colon Carcinoma | 6.87 | 48 |
| A549 | Lung Carcinoma | ~66.1 | 24 |
| SW872 | Malignant Liposarcoma | ~5-10 | 24 |
| SiHa | Cervical Cancer | >30 | Not Specified |
| Hep-2/v | Laryngeal Cancer | IC10: 2.52 µg/mL | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions and cell line passage number.
Experimental Protocols
This section provides detailed methodologies for key experiments involving long-term treatment with this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Gently vortex the solution until the powder is completely dissolved. If necessary, a brief sonication in a water bath can aid dissolution.
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[7]
-
Protocol 2: Long-Term Cell Viability Assay (e.g., 6-day treatment)
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Vehicle control (DMSO)
-
Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)
-
Plate reader
-
-
Procedure:
-
Day 0: Seed cells in a 96-well plate at a low density that will not allow them to become confluent over the 6-day period. Allow cells to adhere overnight.
-
Day 1: Prepare serial dilutions of this compound in pre-warmed complete media. The final DMSO concentration should be consistent across all wells and should not exceed 0.1%.
-
Carefully remove the old media from the wells and replace it with the media containing the different concentrations of this compound or the vehicle control.
-
Day 3: Remove the media and replace it with freshly prepared media containing the respective concentrations of this compound or vehicle control. This step is crucial to maintain a consistent concentration of the compound and replenish nutrients.
-
Day 5: Repeat the media change as described in step 4.
-
Day 6: Perform the cell viability assay according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Mandatory Visualization
Signaling Pathways Affected by this compound
References
- 1. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress on structural modification of Tetrandrine with wide range of pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of tetrandrine in inflammatory diseases: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrandrine, a Ca++ antagonist: effects and mechanisms of action in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Tetrandrine for Targeting Therapy Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrandrine and cancer - An overview on the molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
How to prevent degradation of dl-Tetrandrine in stock solutions
This technical support center provides guidance on the proper handling and storage of dl-Tetrandrine to prevent its degradation in stock solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous dimethyl sulfoxide (DMSO). This compound has poor solubility in aqueous solutions but is soluble in organic solvents like DMSO and dimethylformamide. To minimize degradation, it is crucial to use fresh, anhydrous DMSO, as the presence of water can accelerate hydrolysis.
Q2: How should solid this compound be stored?
A2: Solid this compound should be stored in a tightly sealed container at -20°C. Under these conditions, the solid compound is stable for at least four years.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: For optimal stability, this compound stock solutions should be aliquoted into small, single-use volumes and stored in tightly sealed vials at -80°C. Storage at -80°C can maintain stability for up to one to two years. For shorter-term storage (up to one month), -20°C is acceptable. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is highly susceptible to photodegradation. Exposure to light, especially at higher intensities, can lead to the formation of multiple degradation products through oxidative processes and cleavage of the molecular structure. It is imperative to protect both solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q5: How does pH affect the stability of this compound?
A5: this compound is unstable in alkaline conditions. In solutions with a high pH, such as 0.1 M NaOH, complete degradation can occur within 30 minutes.[1] It is advisable to avoid basic aqueous environments when working with this compound.
Q6: Can I store my this compound stock solution at room temperature?
A6: It is not recommended to store this compound stock solutions at room temperature for extended periods. While some studies on large compound libraries in DMSO show that a significant percentage of compounds remain stable for several months at room temperature, this compound's specific stability under these conditions has not been extensively quantified.[2] Given its susceptibility to degradation, storage at -20°C or -80°C is the best practice.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound in the stock solution. | 1. Prepare a fresh stock solution from solid this compound. 2. Verify the concentration and purity of the new stock solution using a validated analytical method (e.g., HPLC). 3. Review your storage procedures to ensure they align with the recommendations (aliquoted, -80°C, protected from light). |
| Precipitate forms in the stock solution upon thawing. | The concentration of this compound may be too high, or the solvent may have absorbed water, reducing solubility. | 1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. 2. If the precipitate persists, centrifuge the vial and use the supernatant, then re-evaluate the concentration. 3. For future stock solutions, consider preparing a slightly lower concentration and ensure the use of anhydrous DMSO. |
| Discoloration of the stock solution. | This may indicate degradation, particularly due to oxidation or photodegradation. | 1. Discard the discolored solution. 2. Prepare a fresh stock solution, ensuring it is protected from light and oxygen (consider purging the vial with an inert gas like argon or nitrogen before sealing). |
Summary of this compound Stability Data
| Condition | Solvent/Matrix | Temperature | Duration | Observed Stability | Reference |
| Photodegradation | Methanol | Ambient | - | Susceptible to degradation with the formation of at least seven degradation products. Degradation is dependent on light intensity and oxygen. | [1] |
| Alkaline pH | 0.1 M NaOH | Ambient | 0.5 hours | Complete degradation. | [1] |
| Aqueous Environment | 40% Water | Ambient | - | Accelerated hydrolysis. | [1] |
| Freeze-Thaw Cycles | DMSO | -15°C to 25°C | 11 cycles | General studies on diverse compound libraries show no significant loss for most compounds. | [2] |
| Long-term Storage | DMSO | Room Temp. | 1 year | General studies on diverse libraries show a 52% probability of observing the compound. | [2] |
| Accelerated Stability | DMSO | 40°C | 15 weeks | Most compounds in a diverse library were found to be stable. | [3] |
| Biological Matrix | Human Plasma | 25°C | 6 hours | <15% variation. | |
| Biological Matrix | Human Plasma | -80°C | 30 days | <15% variation. |
Experimental Protocols
Protocol for Assessing the Stability of this compound Stock Solutions
This protocol outlines a method to determine the stability of a this compound stock solution under specific storage conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
Anhydrous DMSO (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Formic acid (or other appropriate buffer components)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Analytical balance
-
Volumetric flasks and pipettes
-
Amber vials
2. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh and dissolve this compound in anhydrous DMSO to prepare a stock solution of known concentration (e.g., 10 mM). From this, prepare a working standard solution by diluting with the mobile phase to a final concentration within the linear range of the HPLC method (e.g., 10 µg/mL).
-
Sample Solution: Prepare a stock solution of this compound in anhydrous DMSO at the desired concentration for your experiments. Aliquot this solution into multiple amber vials for storage under different conditions (e.g., -80°C, -20°C, 4°C, room temperature).
3. HPLC Method:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
4. Stability Study Procedure:
-
At time zero (immediately after preparation), dilute an aliquot of the sample solution with the mobile phase to the same concentration as the working standard and analyze by HPLC. This will serve as the initial concentration (100% reference).
-
Store the aliquots of the sample solution under the desired conditions (temperature and light exposure).
-
At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve an aliquot from each storage condition.
-
Allow the aliquot to come to room temperature before opening.
-
Dilute the sample solution with the mobile phase to the target concentration and analyze by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the time-zero measurement. The appearance of new peaks in the chromatogram should also be noted as these may represent degradation products.
Visualizations
References
dl-Tetrandrine Efficacy in Cancer Cell Lines: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dl-Tetrandrine. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing significantly different IC50 values for this compound in my experiments compared to published literature?
A1: Discrepancies in IC50 values are a common issue and can arise from several factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has not been extensively passaged. Genetic drift in later passages can alter drug sensitivity.
-
Assay-Specific Parameters: The type of cell viability assay (e.g., MTT, XTT, WST-1), seeding density, and incubation time can all influence the calculated IC50. For example, the IC50 for HT-29 colon cancer cells was found to be 22.98 µM at 24 hours but decreased to 6.87 µM at 48 hours, highlighting the time-dependent nature of the compound's effect[1].
-
Compound Purity and Handling: Verify the purity of your this compound stock. Improper storage or handling can lead to degradation. Prepare fresh dilutions from a concentrated stock for each experiment.
-
Culture Conditions: Variations in media composition, serum percentage, and CO2 levels can impact cell growth rates and drug response.
Troubleshooting Steps:
-
Standardize Protocol: Strictly adhere to a consistent protocol for cell seeding, drug concentration, and incubation time.
-
Cell Line Verification: Use short tandem repeat (STR) profiling to authenticate your cell line.
-
Positive Control: Include a well-characterized chemotherapeutic agent as a positive control to ensure your assay system is performing as expected.
-
Dose-Response Curve: Generate a full dose-response curve with a sufficient range of concentrations to accurately determine the IC50 value.
Q2: My cancer cells seem to recover after the initial treatment with this compound. What is the underlying mechanism?
A2: This phenomenon could be attributed to the induction of cytoprotective autophagy or the presence of a sub-population of resistant cells.
-
Cytoprotective Autophagy: this compound is known to induce autophagy in many cancer cell lines, including pancreatic and oral cancer cells[2][3]. While autophagy can lead to cell death, it can also act as a survival mechanism, allowing cells to endure stress and resume proliferation after the drug is removed[3]. Recent studies in pancreatic cancer show that inhibiting this autophagic response can enhance this compound's toxicity[3].
-
Multidrug Resistance (MDR): The cell population may contain cells that overexpress efflux pumps like P-glycoprotein (ABCB1), which actively remove this compound from the cell, reducing its intracellular concentration and efficacy[4][5].
Troubleshooting Steps:
-
Co-treatment with Autophagy Inhibitors: To test for protective autophagy, co-treat cells with this compound and an autophagy inhibitor like chloroquine (CQ) or 3-methyladenine (3-MA). An increase in cell death compared to this compound alone would suggest a cytoprotective role for autophagy[2][3].
-
Assess MDR Protein Expression: Use western blotting or immunofluorescence to check for the expression of ABCB1 (P-glycoprotein) in your cell line.
Q3: I suspect my cell line is resistant to this compound. How can I investigate this?
A3: Resistance to this compound can be intrinsic or acquired. A primary mechanism involves the overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein), which leads to multidrug resistance (MDR)[5][6].
Experimental Workflow for Investigating Resistance:
-
Confirm Resistance: Establish a dose-response curve and compare the IC50 value to that of known sensitive cell lines (see Table 1). A significantly higher IC50 is indicative of resistance.
-
Measure ABCB1 Expression: Quantify the protein levels of ABCB1 via Western Blot.
-
Functional Efflux Assay: Use a fluorescent substrate of ABCB1, such as Rhodamine 123. Resistant cells will show lower intracellular fluorescence due to active efflux. Co-incubation with this compound may increase fluorescence, as it has been shown to compete with other substrates for efflux[4][7].
-
Combination Therapy: Since this compound can also act as an MDR reversal agent, combining it with other chemotherapeutics that are substrates of ABCB1 (e.g., Paclitaxel, Doxorubicin) may restore sensitivity[4][5][8].
Below is a workflow diagram for investigating potential this compound resistance.
References
- 1. Tetrandrine inhibits colon carcinoma HT-29 cells growth via the Bcl-2/Caspase 3/PARP pathway and G1/S phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrandrine induces cell death in SAS human oral cancer cells through caspase activation-dependent apoptosis and LC3-I and LC3-II activation-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of autophagy induced by tetrandrine promotes the accumulation of reactive oxygen species and sensitizes efficacy of tetrandrine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tetrandrine for Targeting Therapy Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrandrine partially reverses multidrug resistance of human laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Therapeutic Index of dl-Tetrandrine
Welcome to the technical support center for researchers working with dl-Tetrandrine (Tet). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing its therapeutic index.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve properly for my in vitro experiments. What can I do?
A1: Poor aqueous solubility is a well-known issue with this compound. Here are a few troubleshooting steps:
-
Solvent Selection: For stock solutions, use organic solvents like DMSO, ethanol, or methanol. However, be mindful of the final solvent concentration in your cell culture media, as it can be toxic to cells. Always include a vehicle control in your experiments.
-
pH Adjustment: Tetrandrine's solubility is pH-dependent. While not always feasible for cell-based assays, exploring slight pH adjustments of your buffer system (if your experimental endpoint is not pH-sensitive) might improve solubility.
-
Use of Solubilizing Agents: Consider using pharmaceutically acceptable solubilizing agents like Cremophor RH-40 or Poloxamer 407. These can help create stable solutions for in vitro testing.[1]
-
Nanoformulations: If you are consistently facing solubility issues, consider preparing or obtaining a nanoformulation of Tetrandrine, such as nanocrystals or a self-nanoemulsifying drug delivery system (SNEDDS).[1][2] These formulations are designed to improve solubility and dissolution rates.[1][2]
Q2: I'm observing significant cytotoxicity in my normal cell line control at concentrations where I expect to see therapeutic effects on cancer cells. How can I mitigate this?
A2: Off-target toxicity is a major hurdle in working with this compound.[3][4] Here are some strategies to address this:
-
Dose-Response Curve: Ensure you have performed a thorough dose-response curve on both your target cells and control cells to identify a therapeutic window.
-
Targeted Delivery Systems: Employing nanoparticle-based delivery systems can enhance drug accumulation at the tumor site through the enhanced permeability and retention (EPR) effect, thereby reducing exposure to healthy tissues.[3] Liposomes and polymeric nanoparticles are common choices.[3][4][5]
-
Combination Therapy: Investigate synergistic combinations with other chemotherapeutic agents.[6][7] This may allow you to use a lower, less toxic concentration of Tetrandrine while achieving the desired therapeutic outcome.[6] Tetrandrine has been shown to act synergistically with agents like cisplatin.[8]
-
Structural Analogs: If available, consider screening novel synthetic analogs of Tetrandrine. Some analogs have been designed to have reduced toxicity while retaining or even improving anticancer activity.[9]
Q3: My in vivo experiments are showing low efficacy and high toxicity. What formulation strategies can I explore?
A3: The poor bioavailability and toxicity of this compound often lead to disappointing in vivo results.[4][10][11] Here are some advanced formulation strategies to consider:
-
Nanoformulations:
-
Polymeric Nanoparticles: Encapsulating Tetrandrine in biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can improve its pharmacokinetic profile and reduce systemic toxicity.[12]
-
Liposomes: Liposomal formulations can enhance the local delivery and retention of Tetrandrine.[4]
-
Solid Lipid Nanoparticles (SLNs): SLNs have been shown to increase the plasma concentration of Tetrandrine compared to the free drug.[4]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Oral administration of Tetrandrine in a SNEDDS formulation has been demonstrated to significantly increase its oral bioavailability.[1]
-
-
Controlled Release Systems: For localized delivery, consider implantable films like poly-DL-lactide (PDLLA) films that can provide sustained release of Tetrandrine over an extended period.[13]
Q4: I am trying to evaluate the effect of my Tetrandrine formulation on multidrug resistance (MDR). What are the key considerations?
A4: Tetrandrine is a known inhibitor of P-glycoprotein (P-gp), a key player in MDR.[8][9] When designing your experiments:
-
Cell Line Selection: Use a well-characterized drug-resistant cell line that overexpresses P-gp (e.g., a doxorubicin-resistant breast cancer cell line).
-
Assay for P-gp Inhibition: A common method is to measure the intracellular accumulation of a fluorescent P-gp substrate, such as calcein-AM.[9] Increased fluorescence in the presence of your Tetrandrine formulation indicates P-gp inhibition.
-
Chemosensitization Assay: Evaluate the ability of your formulation to sensitize resistant cells to a conventional chemotherapeutic agent. This is typically done using a combination index (CI) method to determine if the interaction is synergistic, additive, or antagonistic.[6]
Troubleshooting Guides
Problem: Inconsistent Results in Cell Viability Assays
| Potential Cause | Troubleshooting Steps |
| Poor Drug Solubility | 1. Prepare fresh stock solutions for each experiment in an appropriate organic solvent (e.g., DMSO).2. Vortex thoroughly and gently warm if necessary.3. Ensure the final solvent concentration in the culture medium is consistent across all wells and below the toxic threshold for your cells.4. Consider using a pre-formulated version of Tetrandrine (e.g., nanoformulation) for improved solubility. |
| Drug Degradation | 1. Store Tetrandrine stock solutions protected from light and at the recommended temperature (typically -20°C or -80°C).2. Avoid repeated freeze-thaw cycles. |
| Cell Seeding Density | 1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.2. Inconsistent cell numbers can lead to variability in results. |
| Assay Interference | 1. Some nanoparticle formulations may interfere with certain viability assays (e.g., MTT).2. Run appropriate controls with the drug-free vehicle (e.g., empty nanoparticles) to check for interference.3. Consider using an alternative viability assay (e.g., CellTiter-Glo®, trypan blue exclusion). |
Problem: Low Encapsulation Efficiency in Nanoparticle Formulation
| Potential Cause | Troubleshooting Steps |
| Suboptimal Formulation Parameters | 1. Solvent Selection: The choice of organic solvent for dissolving the polymer and drug is critical. Acetone is a common choice for PLGA nanoparticles.[12]2. Stabilizer Concentration: The type and concentration of the stabilizer (e.g., PVA, Pluronic F127) can significantly impact nanoparticle formation and drug encapsulation.[12] Titrate the stabilizer concentration to find the optimal balance.3. Drug-to-Polymer Ratio: Vary the initial drug-to-polymer ratio to determine the optimal loading capacity. |
| Poor Drug-Polymer Interaction | 1. The physicochemical properties of both the drug and the polymer must be compatible.2. If using a polymer like PLGA, the hydrophobicity of Tetrandrine should favor encapsulation. |
| Inadequate Emulsification | 1. Ensure sufficient energy input during the emulsification step (e.g., sonication, homogenization).2. Optimize the parameters of your emulsification method (e.g., sonication time and power). |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Tetrandrine and its Formulations
| Cell Line | Compound/Formulation | IC50 (µM) | Reference |
| A549 (NSCLC) | Tetrandrine | 9.50 | [14] |
| H1299 (NSCLC) | Tetrandrine | 10.18 | [14] |
| Drug-Resistant Leukemia Cells | Tetrandrine Analog (RMS3) | ~5 | [9] |
| Drug-Resistant Leukemia Cells | Tetrandrine Analog (RMS5) | ~2.5 | [9] |
Table 2: Pharmacokinetic Parameters of Tetrandrine Formulations in Rats
| Formulation | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Tetrandrine Tablet | 38.6 ± 12.4 | 385.4 ± 112.7 | 100 | [1] |
| Tetrandrine SNEDDS | 102.3 ± 21.5 | 898.6 ± 187.3 | 233 | [1] |
| Tetrandrine Nanocrystals | ~2.57 times higher than free TET | ~3.07 times higher than free TET | 307 | [2] |
Experimental Protocols
Protocol 1: Preparation of Tetrandrine-Loaded PLGA Nanoparticles by Emulsion Solvent Diffusion Method
This protocol is adapted from Mante et al., as cited in[12].
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Stabilizer (e.g., Polyvinyl alcohol (PVA), Pluronic F127, or Didodecyldimethylammonium bromide (DMAB))
-
Deionized water
-
Dialysis membrane (MWCO 12-14 kDa)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 25 mg) and this compound in acetone (e.g., 1.5 mL).
-
Aqueous Phase Preparation: Prepare an aqueous solution of the chosen stabilizer (e.g., 2% PVA, 1% Pluronic F127, or 0.1% DMAB).
-
Emulsification: Add the organic phase dropwise to the aqueous phase while stirring vigorously or sonicating to form an oil-in-water emulsion.
-
Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours to allow the acetone to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess stabilizer and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, resuspend the nanoparticles in a cryoprotectant solution (e.g., mannitol) and lyophilize.
Protocol 2: In Vitro P-glycoprotein (P-gp) Inhibition Assay using Calcein-AM
This protocol is a generalized procedure based on the methodology described in[9].
Materials:
-
P-gp overexpressing drug-resistant cells (e.g., K562/ADR) and their parental sensitive cell line (e.g., K562)
-
Calcein-AM
-
This compound formulation and vehicle control
-
Known P-gp inhibitor (e.g., Verapamil) as a positive control
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Treat the cells with your this compound formulation, vehicle control, or positive control at the desired concentrations for a specified period (e.g., 1 hour).
-
Calcein-AM Loading: Add Calcein-AM (final concentration e.g., 200 nM) to each well and incubate for 30 minutes at 37°C.
-
Washing: Remove the medium containing Calcein-AM and wash the cells with ice-cold PBS.
-
Efflux Period: Add fresh, pre-warmed medium (without Calcein-AM) and incubate for another 60 minutes at 37°C to allow for P-gp-mediated efflux.
-
Cell Harvesting: Detach the cells (e.g., using trypsin) and resuspend them in PBS.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Increased fluorescence intensity in the treated cells compared to the vehicle control indicates P-gp inhibition.
Visualizations
Caption: Workflow for preparing Tetrandrine-loaded PLGA nanoparticles.
Caption: Apoptosis signaling pathways induced by this compound.
Caption: Troubleshooting logic for poor in vivo efficacy of this compound.
References
- 1. Self-Nanoemulsifying Drug Delivery System of Tetrandrine for Improved Bioavailability: Physicochemical Characterization and Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and Evaluation of Tetrandrine Nanocrystals to Improve Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in nano-preparations for improving tetrandrine solubility and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress on structural modification of Tetrandrine with wide range of pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Pro-Apoptotic Effect of Tetrandrine Loaded Nanoparticles Against Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic interaction between tetrandrine and chemotherapeutic agents and influence of tetrandrine on chemotherapeutic agent-associated genes in human gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination therapy in cancer: The potential of tetrandrine as a polytherapy for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrandrine for Targeting Therapy Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation and toxicity of novel tetrandrine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights on exploring the therapeutic potential and structural modification of Tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 12. researchgate.net [researchgate.net]
- 13. A novel controlled release tetrandrine-loaded PDLLA film: evaluation of drug release and anti-adhesion effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New perspectives on the potential of tetrandrine in the treatment of non-small cell lung cancer: bioinformatics, Mendelian randomization study and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]
How to address batch-to-batch variability of dl-Tetrandrine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the batch-to-batch variability of dl-Tetrandrine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch variability a concern?
A1: this compound is a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra. It exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-fibrotic, and anticancer effects. As a natural product, this compound is susceptible to variability between production batches. This variability can arise from several factors, including the geographical source and harvesting time of the plant material, extraction and purification methods, and storage conditions. Inconsistent batch quality can lead to unreliable and irreproducible experimental results, impacting research outcomes and drug development timelines.
Q2: What are the key parameters to check on a Certificate of Analysis (CoA) for a new batch of this compound?
A2: When receiving a new batch of this compound, it is crucial to carefully review the Certificate of Analysis (CoA). Key parameters to examine include:
-
Identity: Confirmation of the compound's identity using methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). Look for a purity value, ideally ≥98%.
-
Impurities: The CoA should specify the levels of any known impurities or residual solvents.
-
Appearance: Physical description of the compound (e.g., white to off-white powder).
-
Solubility: Information on suitable solvents and solubility concentrations.
-
Storage Conditions: Recommended storage temperature to ensure stability.
Q3: How can I minimize the impact of batch-to-batch variability in my experiments?
A3: To minimize the impact of variability, consider the following strategies:
-
Purchase from a reputable supplier: Choose suppliers who provide comprehensive CoAs and have robust quality control procedures.
-
Purchase a large single batch: If possible, purchase a sufficient quantity of a single batch to cover an entire series of related experiments.
-
Perform in-house quality control: Upon receiving a new batch, perform your own analytical validation to confirm the identity and purity.
-
Conduct pilot studies: Before initiating large-scale experiments, test each new batch in a small-scale pilot study to ensure it produces results consistent with previous batches.
-
Standardize experimental procedures: Maintain consistent experimental conditions, including cell culture passages, reagent preparations, and assay protocols.
Troubleshooting Guide
Issue 1: Inconsistent biological activity observed between different batches of this compound.
-
Possible Cause 1: Variation in Purity and Impurity Profile.
-
Troubleshooting Step:
-
Compare the CoAs of the different batches, paying close attention to the purity values and any listed impurities.
-
Perform an in-house purity assessment using HPLC or LC-MS/MS to confirm the supplier's data and to check for any unlisted impurities. Even minor differences in the impurity profile can significantly alter biological activity.
-
-
-
Possible Cause 2: Degradation of the Compound.
-
Troubleshooting Step:
-
Ensure that the this compound has been stored according to the manufacturer's recommendations (typically at -20°C).
-
If degradation is suspected, re-analyze the purity of the batch. Prepare fresh stock solutions for your experiments.
-
-
-
Possible Cause 3: Differences in Stereoisomer Ratio.
-
This compound has stereoisomers, and the ratio can vary between batches, potentially affecting biological activity.
-
Troubleshooting Step: If you have access to chiral chromatography, you can analyze the stereoisomeric ratio of each batch.
-
Issue 2: Poor solubility or precipitation of this compound in cell culture media.
-
Possible Cause 1: Intrinsic Poor Aqueous Solubility.
-
This compound has poor water solubility.[1]
-
Troubleshooting Step:
-
Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.
-
When preparing the final working concentration in your aqueous cell culture medium, ensure that the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Perform a serial dilution of the stock solution into the medium, vortexing or mixing well between each dilution step.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
-
-
Possible Cause 2: Interaction with Media Components.
-
Troubleshooting Step:
-
Prepare the final this compound dilution in a small volume of serum-free media first, and then add it to the serum-containing media.
-
Consider using a formulation aid, such as a cyclodextrin, to improve solubility, but be sure to include appropriate vehicle controls in your experiments.
-
-
Issue 3: Unexpected cytotoxicity or off-target effects.
-
Possible Cause 1: Presence of Cytotoxic Impurities.
-
Troubleshooting Step:
-
Review the impurity profile on the CoA.
-
Use a highly pure batch of this compound (≥98%) to minimize the contribution of impurities to the observed effects.
-
-
-
Possible Cause 2: Contamination of Stock Solutions.
-
Troubleshooting Step:
-
Ensure that stock solutions are prepared and stored under sterile conditions to prevent microbial contamination.
-
Filter-sterilize stock solutions using a 0.22 µm syringe filter compatible with the solvent used.
-
-
Data Presentation
Table 1: Example Certificate of Analysis Data for Two Different Batches of this compound
| Parameter | Batch A | Batch B | Recommended Specification |
| Appearance | White crystalline solid | Off-white powder | White to off-white solid |
| Identity (¹H NMR, MS) | Conforms | Conforms | Conforms to structure |
| Purity (HPLC) | 99.2% | 97.5% | ≥ 98.0% |
| Impurity 1 | 0.3% | 1.1% | Not more than 0.5% |
| Impurity 2 | 0.1% | 0.5% | Not more than 0.2% |
| Residual Solvents (DMSO) | < 0.1% | 0.2% | Not more than 0.5% |
| Water Content (Karl Fischer) | 0.2% | 0.8% | Not more than 1.0% |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Quality Control of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of a this compound batch.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
This compound reference standard
-
This compound batch to be tested
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid) in a suitable ratio (e.g., 60:40 v/v). The exact ratio may need to be optimized for your specific column and system.
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in methanol or DMSO at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Solution Preparation: Prepare a solution of the this compound batch to be tested in the mobile phase at a concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25°C
-
Detection wavelength: 280 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Calculate the purity of the test batch by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
-
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effect of this compound on a cancer cell line.
-
Materials:
-
Cancer cell line (e.g., A549 lung cancer cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC₅₀ of this compound.
Caption: Simplified signaling pathways affected by this compound.
References
Technical Support Center: Enhancing dl-Tetrandrine Delivery to Target Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving dl-Tetrandrine (dl-Tet) delivery to target tissues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the systemic delivery of this compound?
A1: The primary challenges in delivering this compound systemically include its poor water solubility, low oral bioavailability, and a short biological half-life.[1][2][3] These factors can lead to suboptimal therapeutic concentrations at the target site and potential off-target toxicity.[2] The hydrophobic nature of this compound also contributes to its rapid clearance from circulation.[1]
Q2: What are the most common strategies to improve the targeted delivery of this compound?
A2: Nano-based drug delivery systems are the most promising strategies to enhance the targeted delivery of this compound. These include:
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophobic drugs like this compound, improving their solubility and bioavailability.[1][4] Stealth liposomes, which are coated with polyethylene glycol (PEG), can evade the immune system, prolonging circulation time.[1][5]
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that are biocompatible and biodegradable. SLNs can encapsulate this compound, protect it from degradation, and provide controlled release.[6][7]
-
Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to fabricate nanoparticles that encapsulate this compound, offering sustained release and improved therapeutic efficacy.[8][9]
Q3: How can the bioavailability of orally administered this compound be improved?
A3: The oral bioavailability of this compound, which is limited by its poor water solubility, can be enhanced through nano-formulations such as self-nanoemulsifying drug delivery systems (SNEDDS). These systems form nanoemulsions in the gastrointestinal tract, increasing the dissolution and absorption of the drug.
Troubleshooting Guides
Formulation & Encapsulation Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency (EE%) of this compound in Liposomes | 1. Drug-to-lipid ratio is too high: Exceeding the capacity of the lipid bilayer to accommodate the hydrophobic drug.[2][10] 2. Inappropriate lipid composition: The chosen phospholipids and cholesterol ratio may not be optimal for this compound encapsulation.[10] 3. Leakage during formulation: The preparation method (e.g., sonication) might be too harsh, causing drug leakage.[10] | 1. Optimize drug-to-lipid ratio: Systematically decrease the amount of this compound relative to the total lipid content.[2] 2. Vary lipid composition: Experiment with different phospholipid types and vary the cholesterol content. Cholesterol can increase the rigidity of the bilayer, potentially improving drug retention.[10] 3. Refine preparation method: If using sonication, reduce the duration or intensity. Consider gentler methods like the thin-film hydration followed by extrusion.[10] |
| Low Drug Loading (DL%) of this compound in PLGA Nanoparticles | 1. Poor solubility of this compound in the organic solvent: Insufficient dissolution of the drug in the polymer solution. 2. Rapid drug partitioning to the aqueous phase: During the emulsification process, the drug may prematurely move to the external aqueous phase. 3. Suboptimal polymer concentration: The concentration of PLGA may not be sufficient to effectively entrap the drug.[11] | 1. Select a more suitable organic solvent: Test different solvents in which both this compound and PLGA are highly soluble. 2. Optimize the emulsification process: Adjust the homogenization speed and time to create a stable emulsion quickly, minimizing the time for drug partitioning.[11] 3. Increase polymer concentration: A higher concentration of PLGA can lead to a denser polymer matrix, potentially increasing drug entrapment.[11] |
| Nanoparticle Aggregation | 1. Insufficient stabilizer concentration: The amount of stabilizer (e.g., PVA, Pluronic F127) may be inadequate to cover the nanoparticle surface and prevent aggregation.[8] 2. High ionic strength of the buffer: Salts in the buffer can disrupt the electrostatic stabilization of the nanoparticles. 3. Inappropriate pH: The pH of the dispersion medium can affect the surface charge of the nanoparticles, leading to aggregation if the zeta potential is close to zero. | 1. Optimize stabilizer concentration: Perform experiments with varying concentrations of the stabilizer to find the optimal level for stability.[8] 2. Use a low ionic strength buffer or deionized water: This will minimize the charge screening effect. 3. Measure the zeta potential at different pH values: Determine the pH range where the zeta potential is sufficiently high (typically > ±30 mV) to ensure electrostatic stability. |
Characterization & In Vitro Testing Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent Particle Size Measurements | 1. Sample polydispersity: The nanoparticle population may have a wide size distribution. 2. Presence of aggregates: Aggregates can lead to erroneously large particle size readings. 3. Improper sample preparation for DLS: The concentration of the nanoparticle suspension may be too high, causing multiple scattering events. | 1. Check the Polydispersity Index (PDI): A PDI value below 0.3 is generally considered acceptable for a monodisperse sample. If the PDI is high, optimize the formulation method to achieve a narrower size distribution. 2. Filter the sample: Pass the nanoparticle suspension through a syringe filter (e.g., 0.45 µm) to remove large aggregates before measurement. 3. Dilute the sample: Prepare a series of dilutions to find the optimal concentration for Dynamic Light Scattering (DLS) analysis. |
| Burst Release of this compound in In Vitro Release Studies | 1. High amount of surface-adsorbed drug: A significant portion of the drug may be adsorbed onto the nanoparticle surface rather than being encapsulated.[12] 2. Porous nanoparticle structure: The nanoparticles may have a porous morphology, allowing for rapid diffusion of the drug. | 1. Wash the nanoparticles thoroughly: After preparation, wash the nanoparticles multiple times by centrifugation and resuspension in a fresh medium to remove surface-adsorbed drug. 2. Modify formulation parameters: Adjusting parameters such as the polymer concentration or the type of lipid used can result in a denser nanoparticle matrix and a more sustained release profile. |
| High Cytotoxicity of Blank Nanoparticles in Cell Viability Assays | 1. Residual organic solvent: Incomplete removal of organic solvents used during nanoparticle preparation can be toxic to cells.[13] 2. Toxicity of the stabilizer: Some stabilizers can exhibit concentration-dependent cytotoxicity.[13] 3. High concentration of nanoparticles: At high concentrations, even biocompatible materials can induce cellular stress.[13][14] | 1. Ensure complete solvent removal: Use techniques like dialysis or diafiltration for a longer duration to thoroughly remove any residual organic solvent. 2. Test the cytotoxicity of the free stabilizer: Evaluate the toxicity of the stabilizer alone at the concentrations used in the nanoparticle formulation. If it is toxic, consider using a more biocompatible stabilizer. 3. Perform a dose-response study: Test a range of concentrations of the blank nanoparticles to determine the non-toxic concentration range for your specific cell line.[13][14] |
Quantitative Data Summary
Table 1: Formulation and Characterization of this compound Loaded Nanoparticles
| Formulation Type | Composition | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Stealth Liposomes (S-LPs@Tet) | SPC, CHO, DSPE-PEG2000 | 65.57 ± 1.60 | -0.61 ± 0.10 | 87.20 ± 1.30 | 4.82 ± 0.06 | [1] |
| Solid Lipid Nanoparticles (TET-SLNs) | Precirol® ATO 5, glyceryl monostearate, stearic acid, Lipoid E80, Pluronic F68, sodium deoxycholate | 134 ± 1.3 | -53.8 ± 1.7 | 89.57 ± 0.39 | - | [6] |
| PLGA Nanoparticles | PLGA | 203.4 ± 2.8 | Negative | 67.88 ± 4.27 | 2.17 ± 0.10 | [8] |
| PVP-b-PCL Nanoparticles | PVP-b-PCL | 110 - 125 | Slightly below 0 | High | - | [9] |
SPC: Soy phosphatidylcholine; CHO: Cholesterol; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]; PLGA: Poly(lactic-co-glycolic acid); PVP-b-PCL: Poly(N-vinylpyrrolidone)-block-poly(ε-caprolactone).
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Stealth Liposomes (S-LPs@Tet)
Method: Ethanol Injection Method[1]
Materials:
-
Soy phosphatidylcholine (SPC)
-
Cholesterol (CHO)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
This compound (dl-Tet)
-
Ethanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare a lipid solution by dissolving SPC, CHO, DSPE-PEG2000, and dl-Tet in ethanol. A typical weight ratio is 4:1:0.5 for SPC:CHO:DSPE-PEG2000, with a dl-Tet to SPC ratio of 1:10 (w/w).[1]
-
Preheat the PBS (pH 7.4) to 55°C in a beaker with constant stirring (e.g., 150 rpm).
-
Slowly inject the lipid/drug solution drop-wise into the preheated PBS.
-
Continue stirring to allow for the formation of liposomes and the evaporation of the ethanol.
-
To obtain a uniform size distribution, extrude the liposome suspension through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm followed by 200 nm).
-
Store the prepared S-LPs@Tet at 4°C.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (TET-SLNs)
Method: Melt-Emulsification and Ultrasonication[6]
Materials:
-
Solid lipid(s) (e.g., Precirol® ATO 5, glyceryl monostearate, stearic acid)
-
This compound (dl-Tet)
-
Emulsifiers (e.g., Pluronic F68, Lipoid E80, sodium deoxycholate)
-
Distilled water
Procedure:
-
Heat the solid lipid(s) in a water bath to about 5-10°C above their melting point (e.g., 85°C).
-
Dissolve the this compound in the molten lipid phase with stirring to form the oil phase.
-
In a separate beaker, dissolve the emulsifier(s) in distilled water and heat to the same temperature as the oil phase to form the aqueous phase.
-
Add the hot aqueous phase to the hot oil phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Subject the coarse emulsion to high-power ultrasonication using a probe sonicator to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form the SLNs.
-
The SLN dispersion can be further purified by centrifugation or dialysis to remove excess emulsifier and unencapsulated drug.
Protocol 3: In Vitro Drug Release Study
Method: Dialysis Method[1]
Materials:
-
This compound loaded nanoparticle suspension
-
Dialysis tubing (e.g., MWCO 12,000 Da)
-
Release medium (e.g., PBS, pH 7.4)
-
Shaking incubator or water bath
Procedure:
-
Accurately measure a known volume of the nanoparticle suspension (e.g., 2 mL) and place it inside a dialysis bag.
-
Securely seal both ends of the dialysis bag.
-
Immerse the dialysis bag in a known volume of the release medium (e.g., 45 mL) in a beaker.
-
Place the beaker in a shaking incubator set at 37°C and a suitable agitation speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium (e.g., 0.5 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 4: Cell Viability Assay
Method: MTT Assay[15]
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer cells)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound loaded nanoparticles, blank nanoparticles, and free this compound solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test articles (this compound loaded nanoparticles, blank nanoparticles, and free this compound) in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the prepared dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 1-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Visualizations
References
- 1. Preparation, Characterization, and Anti-Lung Cancer Activity of Tetrandrine-Loaded Stealth Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Progress on structural modification of Tetrandrine with wide range of pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stealth liposomes: review of the basic science, rationale, and clinical applications, existing and potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation, Characterization, Pharmacokinetics and Tissue Distribution of Solid Lipid Nanoparticles Loaded with Tetrandrine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Preparation of tetrandrine solid lipid nanoparticles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. yydbzz.com [yydbzz.com]
- 9. An efficient Trojan delivery of tetrandrine by poly(N-vinylpyrrolidone)-block-poly(ε-caprolactone) (PVP-b-PCL) nanoparticles shows enhanced apoptotic induction of lung cancer cells and inhibition of its migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules [frontiersin.org]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Side Effects of dl-Tetrandrine in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dl-Tetrandrine (TET) in preclinical settings. The information is designed to help mitigate common side effects and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Managing Cardiovascular Side Effects
Question 1: We are observing significant hypotension and bradycardia in our animal models following intravenous administration of this compound. How can we mitigate these cardiovascular effects?
Answer:
Hypotension and bradycardia are known dose-dependent side effects of this compound, primarily attributed to its action as a calcium channel blocker and potential histamine release.[1][2][3] Here are several strategies to manage these effects:
-
Dose Adjustment: The most straightforward approach is to lower the dose. Determine the minimum effective dose for your therapeutic goals by performing a dose-response study.
-
Slower Infusion Rate: Increasing the infusion time can attenuate the initial cardiodepressor responses.[1] A slower rate of administration allows for more gradual systemic distribution, reducing the acute impact on blood pressure and heart rate.
-
Route of Administration: Consider alternative administration routes. For instance, inhaled administration has been shown to enhance lung tissue accumulation while reducing systemic exposure and off-target toxicity.[4] Oral administration, although having lower bioavailability, might also produce less severe acute cardiovascular effects compared to intravenous injection.[5]
-
Co-administration with Antihistamines: Pre-treatment with a combination of antihistamines may attenuate the hypotensive effects, suggesting a component of histamine release in the observed cardiodepression.[1]
Troubleshooting Workflow for Cardiovascular Side Effects
Caption: Troubleshooting workflow for managing cardiovascular side effects.
Section 2: Addressing Hepatotoxicity
Question 2: Our long-term studies with this compound are showing elevated liver enzymes (AST, ALT) and histological evidence of liver damage. What are the recommended strategies to minimize hepatotoxicity?
Answer:
Hepatotoxicity with this compound is a concern, particularly with high doses and prolonged administration.[6][7] Studies in dogs have shown that high doses (40 mg/kg) for 2 months can induce focal necrosis of liver cells.[7]
-
Dose and Duration Management: Adhere to established safe dose ranges. For example, in mice, daily intravenous administration of up to 90 mg/kg for 14 days was considered safe, while 150 mg/kg induced transient liver toxicity.[8] Chronic studies in dogs indicated no toxic changes at 3 and 10 mg/kg.[7]
-
Drug Delivery Systems: Encapsulating this compound in nanoparticles can improve its therapeutic index.[9] Nanocarrier delivery can enhance efficacy, potentially allowing for lower, less toxic doses.
-
Structural Analogues: Research into novel analogues of tetrandrine aims to reduce toxicity while maintaining or improving therapeutic activity.[6] If feasible, exploring these analogues could be a viable strategy.
-
Monitoring: Regularly monitor liver function by measuring serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[10] This will allow for early detection of liver injury.
Quantitative Data on this compound Toxicity
| Species | Route of Administration | Dosing Regimen | Observed Side Effects | Citation |
| Mouse (BALB/c) | Intravenous | Single dose, up to 340 mg/kg | Relatively non-toxic | [8] |
| Mouse (BALB/c) | Intravenous | 90 mg/kg daily for 14 days | No significant changes in biochemistry or histology | [8] |
| Mouse (BALB/c) | Intravenous | 150 mg/kg daily for 14 days | Transient toxicity to liver, lungs, and kidneys | [8] |
| Dog | Oral | 3 mg/kg and 10 mg/kg daily for 6 months | No toxic changes | [7] |
| Dog | Oral | 40 mg/kg daily for 2 months | Focal necrosis of liver cells, abnormal liver function | [7] |
| Rhesus Monkey | Intravenous | 3.12–12.5 mg/kg | Dose-dependent hypotension and bradycardia | [1] |
| Rhesus Monkey | Intravenous | 25.0 mg/kg | Irreversible cardiovascular and respiratory depression, death | [1] |
Section 3: Understanding and Managing Immunosuppression
Question 3: We are concerned about the immunosuppressive effects of this compound potentially confounding the results of our cancer immunotherapy study. How does this compound cause immunosuppression, and can this be managed?
Answer:
This compound has well-documented immunosuppressive effects, which can be a therapeutic benefit in autoimmune diseases but a concern in other contexts.[11][12] The mechanisms are multifaceted and include:
-
Inhibition of T-cell Activation: this compound can inhibit T-lymphocyte activation and proliferation.[11]
-
Modulation of Dendritic Cells (DCs): It can downregulate the expression of co-stimulatory molecules (CD80, CD86) on DCs and increase their secretion of the anti-inflammatory cytokine IL-10.[13]
-
Inhibition of Cytokine Production: It inhibits the production of pro-inflammatory cytokines like TNF-alpha from macrophages.[13]
Signaling Pathway: Immunosuppressive Effects of this compound on Dendritic Cells
Caption: Mechanism of this compound-induced immunosuppression via dendritic cells.
Management Strategies:
-
Context-Specific Dosing: In studies where immunosuppression is undesirable, use the lowest effective dose of this compound.
-
Combination Therapy: In cancer studies, the immunosuppressive properties might be counteracted by co-administering immunostimulatory agents. However, this requires careful design to avoid conflicting effects. Interestingly, this compound can also enhance the efficacy of some chemotherapeutic agents by reversing multidrug resistance, which might allow for lower doses of the chemotherapeutic drug, thereby reducing its own toxicities.[5][14]
-
Monitoring Immune Cell Populations: Use flow cytometry to monitor changes in key immune cell populations (e.g., T-cells, B-cells, dendritic cells) and their activation status throughout the study.
Key Experimental Protocols
Protocol 1: Assessment of Cardiovascular Parameters in Rodents
-
Animal Model: Anesthetized Sprague-Dawley rats or C57BL/6 mice.
-
Surgical Preparation:
-
Anesthetize the animal (e.g., with isoflurane or a combination of ketamine/xylazine).
-
Insert a catheter into the carotid artery for direct blood pressure measurement.
-
Insert a catheter into the jugular vein for intravenous drug administration.
-
Attach ECG leads for heart rate monitoring.
-
-
Data Acquisition:
-
Connect the arterial catheter to a pressure transducer linked to a data acquisition system (e.g., PowerLab, BIOPAC).
-
Record baseline blood pressure and heart rate for at least 30 minutes to ensure stability.
-
-
Drug Administration:
-
Administer this compound or vehicle control intravenously via the jugular vein catheter.
-
To mitigate acute effects, use a syringe pump for a slow, controlled infusion (e.g., over 5-10 minutes).
-
-
Post-Dose Monitoring:
-
Continuously record mean arterial pressure (MAP) and heart rate (HR) for a predefined period (e.g., 2 hours) post-administration.
-
-
Data Analysis:
-
Calculate the percentage change in MAP and HR from baseline at various time points.
-
Compare the responses between different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Protocol 2: Evaluation of Hepatotoxicity
-
Animal Model and Dosing:
-
Use a relevant rodent model (e.g., BALB/c mice).
-
Administer this compound daily for a specified period (e.g., 14 or 28 days) via the intended experimental route (e.g., intravenous, oral gavage). Include a vehicle control group.
-
-
Sample Collection:
-
At the end of the treatment period, collect blood via cardiac puncture for serum biochemistry analysis.
-
Euthanize the animals and perform a necropsy.
-
Collect the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histology. Snap-freeze another portion for molecular analysis if needed.
-
-
Biochemical Analysis:
-
Centrifuge the blood to obtain serum.
-
Use a clinical chemistry analyzer to measure the levels of ALT and AST.
-
-
Histopathological Analysis:
-
Process the formalin-fixed liver tissue, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should examine the slides in a blinded manner for signs of liver injury, such as necrosis, inflammation, and steatosis.
-
-
Data Analysis:
-
Compare serum enzyme levels and liver-to-body weight ratios between treatment and control groups.
-
Score the histological lesions semi-quantitatively.
-
Use statistical tests (e.g., t-test or ANOVA) to determine significance.
-
Experimental Workflow for Hepatotoxicity Assessment
Caption: Workflow for assessing this compound-induced hepatotoxicity.
References
- 1. karger.com [karger.com]
- 2. Effects of tetrandrine on cardiovascular electrophysiologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrandrine, a Ca++ antagonist: effects and mechanisms of action in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetrandrine for Targeting Therapy Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and toxicity of novel tetrandrine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies of the chronic toxicity of tetrandrine in dogs: an inhibitor of silicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute and sub-chronic toxicity of tetrandrine in intravenously exposed female BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progress on structural modification of Tetrandrine with wide range of pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrandrine may treat membranous glomerulopathy via P13K/Akt signaling pathway regulation: therapeutic mechanism validation using Heymann nephritis rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunomodulatory effects and mechanisms of plant alkaloid tetrandrine in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic effects of tetrandrine in inflammatory diseases: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-Cancer Effects of dl-Tetrandrine: A Comparative Guide for Patient-Derived Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer agent dl-Tetrandrine against established and novel therapeutic alternatives, with a focus on the context of patient-derived xenograft (PDX) models. While direct experimental data for this compound in PDX models is not yet available in published literature, this document serves as a resource to validate its potential by comparing its known efficacy in traditional in vivo models with the performance of other agents in the more clinically relevant PDX systems. The provided experimental protocols and pathway diagrams are intended to facilitate the design of future studies to rigorously evaluate this compound in PDX models.
Comparative Efficacy Data
The following tables summarize the anti-cancer efficacy of this compound in traditional xenograft models alongside standard-of-care and novel drugs evaluated in patient-derived xenograft (PDX) models for colorectal, liver, and non-small cell lung cancer. This juxtaposition highlights the therapeutic potential of this compound and underscores the need for its evaluation in more sophisticated preclinical models.
Note: The data for this compound is derived from studies using traditional cell line-derived xenograft models, which may not be as predictive of clinical outcomes as the PDX models used for the comparator drugs.
Table 1: Comparison of Anti-Cancer Efficacy in Colorectal Cancer Models
| Treatment Agent | Model Type | Dosing Regimen | Primary Efficacy Endpoint | Result |
| This compound | Traditional Xenograft | Data not available in sufficient detail for direct comparison | Data not available in sufficient detail for direct comparison | Future studies in PDX models are warranted |
| Cetuximab | PDX | 20 mg/kg, twice weekly, i.p. | Reduction in tumor burden | Significant reduction in KRAS wild-type PDX models[1] |
| 5-Fluorouracil (5-FU) | PDX | i.p. injection for five consecutive days | Tumor growth inhibition | Response in PDX models reflected patient response[1] |
Table 2: Comparison of Anti-Cancer Efficacy in Liver Cancer Models
| Treatment Agent | Model Type | Dosing Regimen | Primary Efficacy Endpoint | Result |
| This compound | Traditional Xenograft | Data not available in sufficient detail for direct comparison | Data not available in sufficient detail for direct comparison | Future studies in PDX models are warranted |
| Sorafenib | PDX | 30 mg/kg, once daily, oral | Tumor growth inhibition | Significant tumor growth inhibition in 7/10 PDX models[2][3] |
| Regorafenib | PDX | 10 mg/kg, once daily, oral | Tumor growth inhibition | Significant tumor growth inhibition in 8/10 PDX models; superior to sorafenib in four models[2][3] |
| Sorafenib + RO3306 (CDK1 inhibitor) | PDX | Not specified | Suppression of tumor growth and sorafenib resistance | Combination significantly suppressed tumor growth and reduced sorafenib resistance[4] |
Table 3: Comparison of Anti-Cancer Efficacy in Non-Small Cell Lung Cancer (NSCLC) Models
| Treatment Agent | Model Type | Dosing Regimen | Primary Efficacy Endpoint | Result |
| This compound | Traditional Xenograft | Data not available in sufficient detail for direct comparison | Data not available in sufficient detail for direct comparison | Future studies in PDX models are warranted |
| Osimertinib | PDX | Not specified | Antitumor activity | Ineffective as a single agent in a MET-amplified, EGFR-mutant PDX model[5] |
| Savolitinib | PDX | Not specified | Antitumor activity | Minimal antitumor activity as a single agent in a MET-amplified, EGFR-mutant PDX model[5] |
| Osimertinib + Savolitinib | PDX | Not specified | Tumor regression | Significantly better antitumor activity with ≥90% tumor regression in a MET-amplified, EGFR-mutant PDX model[5] |
| Chemotherapy (Paclitaxel, Cisplatin, Doxorubicin), Targeted therapy (Afatinib, AZD4547), Immunotherapy (Atezolizumab) | PDX | Not specified | Differential response | PDX models showed differential responses to standard-of-care agents, mirroring clinical heterogeneity[6] |
Experimental Protocols
Establishment and Utilization of Patient-Derived Xenografts (PDX)
Patient-derived xenograft models are generated by implanting fresh tumor tissue from a patient into an immunodeficient mouse, thereby preserving the original tumor's architecture, heterogeneity, and microenvironment.[1][7] These models are considered more predictive of clinical outcomes than traditional cell line-derived xenografts.[8]
1. Host Animal Models:
-
Immunodeficient Mice: Commonly used strains include athymic nude mice, Severe Combined Immunodeficient (SCID) mice, and Non-obese Diabetic/SCID (NOD/SCID) mice.[9] NOD/SCID IL2Rγ-null (NSG) mice are often preferred for their enhanced immunodeficiency, which improves engraftment rates.
2. Tumor Tissue Acquisition and Implantation:
-
Source: Fresh tumor tissue is obtained from surgical resections or biopsies.[4]
-
Implantation: Tumor fragments are typically implanted subcutaneously or orthotopically into the corresponding organ of the mouse.[10]
3. Passaging and Biobanking:
-
Once the primary tumor (P0) reaches a sufficient size, it is harvested and can be passaged to subsequent generations of mice (P1, P2, etc.) for cohort expansion.
-
Tumor tissue from each passage should be cryopreserved to create a living tumor biobank.
4. Drug Efficacy Studies:
-
Cohort Formation: Once tumors in a passage reach a predetermined size (e.g., 150-250 mm³), mice are randomized into treatment and control groups.[1]
-
Drug Administration: The investigational drug (e.g., this compound) and comparator agents are administered according to a defined dosing schedule and route (e.g., oral, intraperitoneal).[1][3]
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
Endpoint Analysis: At the end of the study, tumors are excised for histopathological and molecular analysis to assess treatment effects on cell proliferation, apoptosis, and relevant signaling pathways.
Visualizations
Experimental Workflow for PDX-Based Drug Efficacy Studies
Caption: Workflow for PDX model generation and subsequent anti-cancer drug efficacy testing.
Known Anti-Cancer Signaling Pathways of this compound
Caption: Key anti-cancer signaling pathways modulated by this compound.
References
- 1. A Biobank of Colorectal Cancer Patient-Derived Xenografts [mdpi.com]
- 2. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Patient-derived xenograft model: Applications and challenges in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? - Karim - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. benchchem.com [benchchem.com]
- 9. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]
- 10. Patient-derived xenograft models in hepatopancreatobiliary cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of dl-Tetrandrine and Classical Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of dl-Tetrandrine (TET), a bis-benzylisoquinoline alkaloid, with established calcium channel blockers: verapamil, diltiazem, and nifedipine. This analysis is supported by experimental data from peer-reviewed studies, focusing on their inhibitory effects on voltage-gated calcium channels and their influence on intracellular signaling pathways.
Executive Summary
This compound distinguishes itself from classical calcium channel blockers through its broad-spectrum activity, inhibiting not only L-type and T-type voltage-gated calcium channels but also demonstrating effects on other ion channels and intracellular calcium release mechanisms. While verapamil, diltiazem, and nifedipine are well-characterized L-type calcium channel blockers with distinct pharmacological profiles, TET presents a more complex mechanism of action that may offer unique therapeutic potential. This guide synthesizes available quantitative data, outlines experimental methodologies for robust comparison, and visualizes the intricate signaling pathways involved.
Comparative Efficacy at Voltage-Gated Calcium Channels
The inhibitory potency of this compound and other calcium channel blockers is commonly quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for L-type and T-type calcium channels as reported in various studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, cell types, and methodologies.
Table 1: Inhibitory Concentration (IC50) on L-type Calcium Channels
| Compound | Cell Type | IC50 (µM) | Reference |
| This compound | Bovine adrenal glomerulosa cells | >10 (less potent on L-type) | [1] |
| Verapamil | Human Embryonic Kidney (HEK) 293 cells | 24 | [2] |
| Human T-lymphocytes | ~10 | [3] | |
| Diltiazem | Human mesenteric arterial myocytes | 20 - 51 | [4] |
| Cone photoreceptors | 4.9 (high-affinity), 100.4 (low-affinity) | [5] | |
| CaV1.2 calcium channels | 10.4 (use-dependent) - 41 (resting state) | [6] | |
| Nifedipine | Frog atrial fibers | 0.2 | [7] |
| Rat cerebral artery myocytes | 0.00185 - 0.00335 | [8] |
Table 2: Inhibitory Concentration (IC50) on T-type Calcium Channels
| Compound | Cell Type | IC50 (µM) | Reference |
| This compound | Bovine adrenal glomerulosa cells | 10 | [1] |
| Verapamil | T-type calcium channels (general) | ~20 | [3][9] |
| Nifedipine | CaV3.2 T-type channels (HEK-293 cells) | 5 | [10] |
| Thalamic neurons (I LVA,f) | 22 | [10] | |
| Thalamic neurons (I LVA,s) | 28 | [10] | |
| CaV3.1 T-type channels (Xenopus oocytes) | 109 | [10] | |
| CaV3.3 T-type channels (Xenopus oocytes) | 243 | [10] |
Mechanism of Action and Signaling Pathways
This compound's mechanism extends beyond direct calcium channel blockade. It has been shown to modulate intracellular calcium stores and influence key signaling pathways implicated in cell proliferation and apoptosis, such as the PI3K/Akt and ERK/NF-κB pathways.[11][12][13] In contrast, the primary mechanism of verapamil, diltiazem, and nifedipine is the inhibition of calcium influx through L-type calcium channels, leading to smooth muscle relaxation and reduced cardiac contractility.
Caption: Signaling pathways affected by calcium channel blockers.
Experimental Protocols
To facilitate reproducible and comparative studies, detailed methodologies for key experimental techniques are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This technique is essential for directly measuring the ionic currents through calcium channels and assessing the inhibitory effects of various compounds.
Caption: Workflow for whole-cell patch-clamp experiments.
Protocol Details:
-
Cell Culture: Use a stable cell line (e.g., HEK293) expressing the specific calcium channel subtype of interest (e.g., CaV1.2 for L-type, CaV3.2 for T-type).
-
Solutions:
-
External Solution (in mM): 140 TEA-Cl, 10 BaCl2 (or CaCl2), 10 HEPES, adjusted to pH 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2 with CsOH.
-
-
Recording:
-
Obtain a giga-ohm seal (>1 GΩ) between the micropipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit calcium currents using depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
Record baseline currents before drug application.
-
Perfuse the cell with the external solution containing the calcium channel blocker at various concentrations.
-
Record the inhibited currents at each concentration.
-
Perform a washout step to observe the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak current amplitude at each drug concentration.
-
Normalize the inhibited currents to the baseline current.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Intracellular Calcium Imaging with Fura-2 AM
This method allows for the measurement of changes in intracellular calcium concentration in response to stimuli and the effects of inhibitors.
Caption: Workflow for intracellular calcium imaging.
Protocol Details:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) in a physiological saline solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Incubate the cells with the Fura-2 AM solution for 30-60 minutes at room temperature or 37°C in the dark.
-
-
De-esterification: Wash the cells with the physiological saline solution and incubate for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.
-
Imaging:
-
Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm.
-
Record the baseline 340/380 nm fluorescence ratio.
-
Perfuse the cells with the calcium channel blocker for a defined period.
-
Stimulate the cells with a depolarizing agent (e.g., high KCl) or an agonist to induce calcium influx.
-
Record the changes in the 340/380 nm fluorescence ratio.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Quantify the inhibitory effect of the blocker by comparing the peak response in the presence and absence of the compound.
-
Conclusion
This compound presents a multifaceted pharmacological profile as a calcium channel blocker. While it demonstrates inhibitory activity on both L-type and T-type calcium channels, its potency appears to be generally lower than that of the highly specific L-type blocker nifedipine. However, its broader spectrum of action, including the modulation of intracellular signaling pathways, suggests that this compound may have therapeutic applications beyond those of traditional calcium channel blockers. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative efficacy and potential of this compound in various therapeutic areas. The experimental protocols provided in this guide offer a framework for conducting such rigorous comparative analyses.
References
- 1. Blocking T-type calcium channels with tetrandrine inhibits steroidogenesis in bovine adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. pH-dependent block of the L-type Ca2+ channel current by diltiazem in human mesenteric arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological analysis of the action of nifedipine and nicardipine on myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Verapamil Block of T-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contrasting the effects of nifedipine on subtypes of endogenous and recombinant T-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetrandrine inhibits proliferation of colon cancer cells by BMP9/ PTEN/ PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrandrine may treat membranous glomerulopathy via P13K/Akt signaling pathway regulation: therapeutic mechanism validation using Heymann nephritis rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetrandrine down-regulates ERK/NF-κB signaling and inhibits activation of mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of dl-Tetrandrine and Its Synthetic Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the naturally occurring bisbenzylisoquinoline alkaloid, dl-Tetrandrine (TET), and its synthetic analogs. We will delve into their comparative performance, supported by experimental data, to illuminate the therapeutic potential and structure-activity relationships of this promising class of compounds.
This compound, isolated from the root of Stephania tetrandra, has a long history in traditional Chinese medicine and is recognized for a wide range of pharmacological activities, including anti-inflammatory, antihypertensive, and notably, anticancer effects.[1][2][3][4][5] However, its clinical application has been hampered by issues of toxicity, poor water solubility, and low bioavailability.[1][2][3] This has spurred the development of numerous synthetic analogs designed to enhance efficacy, improve solubility, and reduce adverse effects. This guide will explore these analogs, focusing on modifications at key positions of the tetrandrine scaffold and their impact on biological activity.
Comparative Cytotoxicity of this compound and Synthetic Analogs
A primary focus in the development of tetrandrine analogs has been to enhance their cytotoxic activity against cancer cells. Modifications have been explored at various positions, most notably at the C-5 and C-14 positions, as well as alterations to the core bisbenzylisoquinoline structure.[3][5]
Below is a summary of the half-maximal inhibitory concentration (IC50) values for this compound and several of its representative synthetic analogs across a panel of human cancer cell lines. This data highlights the potential for synthetic modifications to significantly improve cytotoxic potency.
| Compound | Modification | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | - | MDA-MB-231 | Breast Cancer | 8.76 | [6] |
| MCF7 | Breast Cancer | 21.76 | [6] | ||
| HCT-15 | Colorectal Cancer | 6.12 | [2] | ||
| A549 | Lung Cancer | >10 (approx) | [7] | ||
| P388 | Leukemia | >10 (approx) | [7] | ||
| Analog 23 | 14-(2-naphthalenesulfonyl)-tetrandrine | MDA-MB-231 | Breast Cancer | 1.18 ± 0.14 | [6][8] |
| K562 | Leukemia | < positive controls | [8] | ||
| Compound 16 | 14-N-(Boc-glycine)-tetrandrine | HCT-15 | Colorectal Cancer | 0.57 | [2] |
| Compound 1 | 5-(quinolin-3-yl)-tetrandrine | A549 | Lung Cancer | 2.07 | [7] |
| P388 | Leukemia | 2.07 | [7] | ||
| Compound 3 | 5-(isoquinolin-5-yl)-tetrandrine | A549 | Lung Cancer | 2.07 | [7] |
| RMS8 | 12-methoxy group modification | VCR-R CEM | Vincristine-Resistant Leukemia | Potent P-gp inhibitor | [1] |
Key Structural Modifications and Their Impact
1. C-14 Position Modifications: The introduction of sulfonamide and amino acid moieties at the C-14 position has proven to be a fruitful strategy.
-
14-Sulfonamide Derivatives: The synthesis of 24 novel 14-sulfonamide-tetrandrine derivatives revealed that these compounds exhibit potent, and in some cases, superior, inhibitory effects on various cancer cell lines compared to the parent compound.[8][9] Notably, compound 23 , featuring a 2-naphthalenesulfonyl group, demonstrated impressive inhibition of MDA-MB-231 breast cancer cells with an IC50 value of 1.18 µM.[8] Further investigation showed that this compound induces potent apoptotic cell death in a concentration-dependent manner.[8]
-
14-N-Amino Acid Derivatives: To address the poor aqueous solubility of tetrandrine, a series of 14-N-amino acid-substituted derivatives were synthesized.[2] This modification not only improved aqueous solubility (up to 5-fold) but also enhanced anticancer activity.[2] Compound 16 , a Boc-glycine substituted derivative, displayed the best antiproliferative activity against human colorectal cancer (HCT-15) cells with an IC50 value of 0.57 µM.[2]
2. C-5 Position Modifications: Substitution at the C-5 position has also been shown to increase antitumor activity. A series of derivatives were synthesized via Suzuki-Miyaura cross-coupling, with several compounds showing significantly enhanced cytotoxic effects against A549 lung cancer and P388 leukemia cells compared to tetrandrine.[7] For instance, quinoline and isoquinoline derivatives (compounds 1 and 3 ) exhibited a greater than 10-fold enhancement in anti-proliferative activity against A549 cells.[7]
3. Modifications to the Core Structure: Researchers have also synthesized novel analogs by amending or replacing the metabolically unstable 12-methoxy group.[1][10] These modifications were aimed at investigating and potentially reducing the hepatotoxicity associated with tetrandrine. Interestingly, these studies revealed that the proposed CYP3A4-driven metabolism is not the major cause of hepatotoxicity.[1][10] Some of these novel analogs also showed improved direct anticancer effects.[1][10]
Mechanisms of Action: Beyond Cytotoxicity
The anticancer effects of this compound and its analogs are not limited to direct cytotoxicity. They modulate a complex network of signaling pathways and cellular processes.
1. Reversal of Multidrug Resistance (MDR): A significant attribute of tetrandrine is its ability to reverse P-glycoprotein (P-gp) mediated multidrug resistance, a major challenge in cancer chemotherapy.[1][11] Tetrandrine and several of its analogs act as P-gp inhibitors, thereby increasing the intracellular concentration of co-administered chemotherapeutic agents.[1][11] This chemosensitizing effect has been observed in various drug-resistant cancer cell lines.[1]
2. Induction of Apoptosis and Autophagy: this compound and its derivatives are potent inducers of programmed cell death (apoptosis) and autophagy in cancer cells.[3][6][12] The apoptotic cascade is often initiated through the intrinsic (mitochondrial) pathway, involving the regulation of the Bcl-2 family of proteins (upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2), and the activation of caspases.[6][12]
3. Modulation of Key Signaling Pathways: The antitumor activity of these compounds is mediated by their ability to interfere with multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][3][12][13][14]
Below is a diagram illustrating the major signaling pathways affected by this compound and its analogs.
Caption: Major signaling pathways modulated by this compound and its synthetic analogs.
This diagram illustrates how this compound and its analogs inhibit pro-survival pathways like PI3K/Akt/mTOR and MAPK/Erk, while promoting apoptosis through the regulation of Bcl-2 family proteins and caspase activation. They also inhibit P-glycoprotein (P-gp) to reverse multidrug resistance and can suppress angiogenesis by downregulating HIF-1α and VEGF.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its synthetic analogs for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the compounds for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
P-Glycoprotein (P-gp) Inhibition Assay (Calcein-AM Efflux Assay)
This assay measures the ability of the compounds to inhibit the efflux function of P-gp.
Protocol:
-
Cell Loading: Incubate P-gp overexpressing cells (e.g., VCR-R CEM) with the fluorescent substrate Calcein-AM in the presence or absence of the test compounds or a known P-gp inhibitor (e.g., Verapamil) for 30 minutes at 37°C.
-
Washing: Wash the cells with cold PBS to remove excess Calcein-AM.
-
Fluorescence Measurement: Measure the intracellular fluorescence of calcein using a fluorometer or flow cytometer.
-
Data Analysis: An increase in intracellular calcein fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
Below is a workflow diagram for a typical drug discovery and evaluation process for tetrandrine analogs.
Caption: Workflow for the development and evaluation of novel tetrandrine analogs.
Conclusion and Future Directions
The comparative analysis of this compound and its synthetic analogs reveals a promising landscape for the development of novel anticancer agents. Strategic modifications of the tetrandrine scaffold have led to the identification of analogs with significantly enhanced cytotoxicity, improved solubility, and potent MDR reversal activity. The multifaceted mechanisms of action, involving the induction of apoptosis and the modulation of key signaling pathways, underscore the therapeutic potential of this class of compounds.
Future research should continue to explore novel structural modifications to further optimize the pharmacological profile of tetrandrine analogs. A deeper understanding of the structure-activity relationships will be crucial for the rational design of next-generation compounds with superior efficacy and safety profiles. Furthermore, in vivo studies using animal models are essential to validate the preclinical potential of the most promising candidates and to assess their pharmacokinetic and toxicological properties, paving the way for their potential clinical translation.
References
- 1. Synthesis, biological evaluation and toxicity of novel tetrandrine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Insights on exploring the therapeutic potential and structural modification of Tetrandrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress on structural modification of Tetrandrine with wide range of pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. tsijournals.com [tsijournals.com]
- 8. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, biological evaluation and toxicity of novel tetrandrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo characterizations of tetrandrine on the reversal of P-glycoprotein-mediated drug resistance to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tetrandrine suppresses the growth of human osteosarcoma cells by regulating multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tetrandrine suppresses lung cancer growth and induces apoptosis, potentially via the VEGF/HIF-1α/ICAM-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Dual Role of Autophagy in dl-Tetrandrine-Induced Cell Death: A Comparative Guide
A comprehensive analysis of experimental data illuminates the complex interplay between autophagy and apoptosis in cancer cells treated with dl-Tetrandrine, a bisbenzylisoquinoline alkaloid with potent anti-cancer properties. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the mechanisms by which this compound modulates autophagy to induce cell death, supported by experimental data and detailed methodologies.
This compound (Tet), a compound isolated from the root of Stephania tetrandra, has demonstrated significant cytotoxic effects across a variety of cancer cell lines.[1][2] Its mechanism of action is multifaceted, primarily involving the induction of cell death through both apoptosis and a complex regulation of autophagy. Emerging evidence highlights a dual role for Tet in the autophagic process: it can act as both an inducer of autophagosome formation and an inhibitor of the final degradation step of autophagy, leading to distinct cellular outcomes.[3][4][5] This guide dissects these intricate pathways, presenting a comparative analysis of its effects with other agents and providing the necessary experimental context for a deeper understanding.
Comparative Analysis of this compound's Cytotoxicity
This compound exhibits potent cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy, which can be compared with its analogs and other autophagy modulators.
| Cell Line | Compound | IC50 (µM) | Reference |
| ATG-WT MEF | This compound | 3.48 | [3] |
| ATG7-deficient MEF | This compound | 8.5 | [3] |
| MCF-7 (Breast Cancer) | This compound | Not Specified | [3] |
| SAS (Oral Cancer) | This compound | Concentration-dependent decrease in viability | [6][7] |
| HSC-3 (Oral Cancer) | This compound | Concentration-dependent decrease in viability | [8] |
| DU145 (Prostate Cancer) | This compound | High sensitivity | [2] |
Table 1: Comparative cytotoxicity of this compound in various cell lines. The increased IC50 in ATG7-deficient mouse embryonic fibroblasts (MEFs) suggests that autophagy is involved in Tet-induced cell death.[3]
The Dichotomy of Autophagy Regulation by this compound
This compound's impact on autophagy is a central aspect of its anti-cancer activity. It has been shown to both induce the formation of autophagosomes and inhibit their subsequent fusion with lysosomes, a process known as autophagic flux blockade.
Induction of Autophagy:
Several studies have demonstrated that Tet treatment leads to an increase in the formation of autophagosomes, a key indicator of autophagy induction.[3][9][10] This is often evidenced by an increase in the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[6][8] This induction can occur through both mTOR-dependent and mTOR-independent pathways.[1][3] Mechanistically, Tet has been identified as a novel PKC-α inhibitor, leading to mTOR inactivation and subsequent autophagy induction.[3][9]
Blockade of Autophagic Flux:
Conversely, other research indicates that Tet acts as a lysosomotropic agent, neutralizing the acidic environment of lysosomes and thereby blocking the degradation phase of autophagy.[2][4][5][11] This blockade of autophagic flux leads to the accumulation of autophagosomes and the autophagy substrate p62/SQSTM1.[4][5][11] The resulting energetic impairment is proposed to be a critical trigger for apoptosis.[4][5]
Crosstalk between Autophagy and Apoptosis
The interplay between Tet-induced autophagy and apoptosis is crucial to its cell-killing effect. In some contexts, autophagy appears to be a mechanism of cell death. For instance, in apoptosis-resistant cancer cells, Tet can induce autophagic cell death.[3][9] However, in other scenarios, the inhibition of autophagic flux by Tet leads to the induction of apoptosis, characterized by the activation of caspases and PARP cleavage.[6][8][12][13] The decision between these two fates appears to be cell-type dependent and influenced by the specific molecular context.
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of this compound action, various experimental approaches are employed. The following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: this compound signaling pathways in cancer cells.
Caption: Experimental workflow for validating autophagy's role.
Detailed Experimental Protocols
A thorough investigation into the role of autophagy in this compound-induced cell death requires a combination of biochemical and imaging techniques.
Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Western Blot Analysis:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3, p62, cleaved caspase-3, cleaved PARP, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Transmission Electron Microscopy (TEM):
-
Fix cells with 2.5% glutaraldehyde in 0.1 M phosphate buffer (pH 7.4) for 2 hours at 4°C.
-
Post-fix with 1% osmium tetroxide for 1 hour.
-
Dehydrate the samples in a graded series of ethanol and embed in epoxy resin.
-
Cut ultrathin sections (70 nm) and stain with uranyl acetate and lead citrate.
-
Examine the sections under a transmission electron microscope to visualize autophagosomes and autolysosomes.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis:
-
Harvest treated and untreated cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Conclusion
This compound is a promising anti-cancer agent that intricately links the cellular processes of autophagy and apoptosis. The evidence strongly suggests that its efficacy is, at least in part, dependent on its ability to modulate autophagy. While it can induce the formation of autophagosomes, its ability to block their degradation appears to be a key driver of apoptotic cell death in many cancer types. This dual functionality presents both a challenge and an opportunity for therapeutic development. A deeper understanding of the cell-specific factors that dictate the outcome of Tet-induced autophagy will be critical for its successful clinical application. The experimental frameworks and comparative data presented in this guide offer a solid foundation for researchers to further explore and validate the role of autophagy in this compound-induced cell death.
References
- 1. Autophagy and cancer: Can tetrandrine be a potent anticancer drug in the near future? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrandrine triggers an alternative autophagy in DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrandrine, an Activator of Autophagy, Induces Autophagic Cell Death via PKC-α Inhibition and mTOR-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AB228. Tetrandrine blocks autophagic flux and induces apoptosis via energetic impairment in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrandrine blocks autophagic flux and induces apoptosis via energetic impairment in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrandrine induces cell death in SAS human oral cancer cells through caspase activation-dependent apoptosis and LC3-I and LC3-II activation-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tetrandrine induces apoptosis Via caspase-8, -9, and -3 and poly (ADP ribose) polymerase dependent pathways and autophagy through beclin-1/ LC3-I, II signaling pathways in human oral cancer HSC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrandrine, an Activator of Autophagy, Induces Autophagic Cell Death via PKC-α Inhibition and mTOR-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of autophagy induced by tetrandrine promotes the accumulation of reactive oxygen species and sensitizes efficacy of tetrandrine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrandrine blocks autophagic flux and induces apoptosis via energetic impairment in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tetrandrine Enhances H2O2-Induced Apoptotic Cell Death Through Caspase-dependent Pathway in Human Keratinocytes | In Vivo [iv.iiarjournals.org]
- 13. Growth-Suppressive and Apoptosis-Inducing Effects of Tetrandrine in SW872 Human Malignant Liposarcoma Cells via Activation of Caspase-9, Down-Regulation of XIAP and STAT-3, and ER Stress [mdpi.com]
A Head-to-Head Battle in Reversing Multidrug Resistance: dl-Tetrandrine versus Verapamil
In the persistent challenge of overcoming multidrug resistance (MDR) in cancer therapy, researchers have long sought effective agents to restore chemosensitivity. This guide provides a detailed comparison of two prominent MDR reversal agents: dl-Tetrandrine, a bis-benzylisoquinoline alkaloid, and Verapamil, a first-generation calcium channel blocker. We delve into their mechanisms of action, comparative efficacy supported by experimental data, and the methodologies used to evaluate their performance.
Multidrug resistance is a major impediment to successful chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively effluxes cytotoxic drugs from cancer cells. Both this compound and Verapamil have been extensively studied for their ability to inhibit P-gp and reverse this resistance.
Comparative Efficacy in MDR Reversal
Experimental evidence consistently demonstrates that both this compound and Verapamil can effectively reverse MDR in various cancer cell lines. However, studies suggest that this compound often exhibits a more potent MDR reversal activity compared to Verapamil.[1]
A comparative study on adriamycin (ADR) and vincristine (VCR) resistant MCF-7/Adr and KBv200 cell lines showed that this compound had greater activity than Verapamil in reversing MDR.[1] In another study, at a concentration of 10 µmol/L, this compound was able to completely reverse ADR resistance in MCF-7/adr cells.[1] Furthermore, when used in combination with Doxorubicin and Paclitaxel, this compound's reversal effect was found to be better than that of Verapamil.
| Compound | Cell Line | Chemotherapeutic Agent | Concentration of Reversal Agent | Reversal Fold | Reference |
| This compound | KBv200 | Vincristine (VCR) | 0.625 µmol/L | 7.6 | [2] |
| This compound | Hep-2/v | Vincristine (VCR) | 2.52 µg/mL | 2.22 | [3] |
| Verapamil | LoVo-R | Doxorubicin (DOX) | Not Specified | 41.3 +/- 5.0 | [4] |
Table 1: Comparative Reversal of Multidrug Resistance. This table summarizes the fold-reversal of resistance to specific chemotherapeutic agents by this compound and Verapamil in different cancer cell lines. The reversal fold indicates how many times the resistance to a drug was reduced in the presence of the reversal agent.
| Compound | Cell Line | Chemotherapeutic Agent | IC50 without Reversal Agent (µmol/L) | IC50 with Reversal Agent (µmol/L) | Reference |
| Vincristine (VCR) | Hep-2/v | - | 1.8 ± 0.20 | - | [3] |
| Vincristine (VCR) | Hep-2/v | This compound (2.52 µg/mL) | 1.8 ± 0.20 | 0.81 ± 0.33 | [3] |
Table 2: Effect of this compound on the IC50 of Vincristine. This table shows the reduction in the half-maximal inhibitory concentration (IC50) of Vincristine in the presence of this compound, indicating increased sensitivity of the cancer cells to the chemotherapeutic drug.
Mechanism of Action: More Than Just P-gp Inhibition
The primary mechanism by which both this compound and Verapamil reverse MDR is through their interaction with P-glycoprotein. They act as competitive inhibitors, binding to the transporter and thereby preventing the efflux of chemotherapeutic drugs.[2] This leads to an increased intracellular accumulation of these drugs, restoring their cytotoxic effects.
Beyond direct P-gp inhibition, both compounds have been shown to modulate P-gp expression, although through different pathways. Verapamil has been observed to decrease P-gp expression at both the mRNA and protein levels, suggesting a transcriptional or post-transcriptional regulatory mechanism.[5] In some MDR cell lines, a 72-hour exposure to 15 µM Verapamil resulted in a 3-fold decrease in P-gp expression.[5]
Derivatives of Tetrandrine have been shown to down-regulate P-gp expression by affecting signaling pathways such as the MEK-ERK pathway.[6] Furthermore, Tetrandrine has been implicated in the modulation of various other signaling pathways involved in cancer cell survival and proliferation, including the PI3K/AKT and NF-κB pathways.
References
- 1. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of tetrandrine, a potent inhibitor of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrandrine partially reverses multidrug resistance of human laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversal of P-glycoprotein-mediated multidrug resistance by the novel tetrandrine derivative W6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of dl-Tetrandrine's mechanism of action in different biological systems
For Researchers, Scientists, and Drug Development Professionals
dl-Tetrandrine, a bis-benzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has garnered significant attention for its diverse pharmacological activities. This guide provides a comparative analysis of this compound's mechanism of action across different biological systems, supported by experimental data. We delve into its effects on cancer, inflammation, and cardiovascular conditions, presenting a cross-validation of its molecular pathways and comparing its performance against established and alternative therapeutic agents.
Section 1: Anticancer Mechanisms of Action
This compound exhibits potent anticancer activity across a spectrum of malignancies by modulating multiple signaling pathways involved in cell proliferation, apoptosis, autophagy, and drug resistance.
Induction of Apoptosis and Cell Cycle Arrest
This compound triggers programmed cell death and halts the cell cycle in various cancer cell lines. Its efficacy, often measured by the half-maximal inhibitory concentration (IC50), is comparable to or synergistic with conventional chemotherapeutic agents.
Table 1: Comparative IC50 Values of this compound and Cisplatin in A549 Lung Cancer Cells
| Compound | A549 (Cisplatin-Sensitive) IC50 (µM) | A549/DDP (Cisplatin-Resistant) IC50 (µM) |
| This compound | 5.8 ± 0.7 | 6.2 ± 0.9 |
| Cisplatin | 18.5 ± 2.1 | 98.3 ± 11.5 |
| This compound + Cisplatin | Synergistic cytotoxic effects observed | Synergistic cytotoxic effects observed |
Data extracted from studies on non-small cell lung cancer cell lines.[1][2]
The pro-apoptotic effect of this compound is mediated through the activation of caspase cascades and modulation of Bcl-2 family proteins. In SW872 human malignant liposarcoma cells, 10 μM this compound significantly induces apoptosis through the activation of caspase-9.[3]
Reversal of Multidrug Resistance (MDR)
A key feature of this compound is its ability to reverse multidrug resistance, a major obstacle in cancer chemotherapy. It enhances the efficacy of conventional drugs like doxorubicin, paclitaxel, and cisplatin by inhibiting the function of P-glycoprotein (P-gp), a major MDR transporter.[4]
Table 2: Reversal of Vincristine Resistance by this compound in Hep-2/v Laryngeal Cancer Cells
| Treatment | IC50 of Vincristine (µmol/L) | Fold Reversal of MDR |
| Vincristine alone | 1.8 ± 0.20 | - |
| Vincristine + this compound (2.52 µg/mL) | 0.81 ± 0.33 | 2.22 |
Data demonstrates this compound's ability to re-sensitize resistant cells to chemotherapy.[5]
This compound's MDR reversal mechanism involves both the competitive inhibition of P-gp and the downregulation of its expression.[4] Studies have shown that plasma concentrations of this compound sufficient to reverse MDR can be achieved in vivo without significantly affecting the pharmacokinetics of co-administered drugs like doxorubicin.[6][7]
Modulation of Key Signaling Pathways in Cancer
This compound exerts its anticancer effects by targeting multiple critical signaling pathways.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. This compound has been shown to inhibit the phosphorylation of Akt, thereby suppressing this pro-survival pathway.
-
NF-κB Pathway: The transcription factor NF-κB is a key regulator of inflammation and cell survival. This compound inhibits NF-κB activation by suppressing the degradation of its inhibitor, IκBα.[8] This has been observed in various cell types, including leukemia cells, where it contributes to the reversal of multidrug resistance.[9]
-
MAPK/ERK Pathway: The MAPK/ERK pathway is another critical regulator of cell growth and proliferation. This compound has been shown to suppress the activation of this pathway in cancer cells.[4]
Experimental Workflow: Investigating PI3K/Akt Pathway Modulation by this compound
References
- 1. The effect of tetrandrine combined with cisplatin on proliferation and apoptosis of A549/DDP cells and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of tetrandrine combined with cisplatin on proliferation and apoptosis of A549/DDP cells and A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth-Suppressive and Apoptosis-Inducing Effects of Tetrandrine in SW872 Human Malignant Liposarcoma Cells via Activation of Caspase-9, Down-Regulation of XIAP and STAT-3, and ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrandrine Interaction with ABCB1 Reverses Multidrug Resistance in Cancer Cells Through Competition with Anti-Cancer Drugs Followed by Downregulation of ABCB1 Expression [mdpi.com]
- 5. Tetrandrine partially reverses multidrug resistance of human laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrandrine achieved plasma concentrations capable of reversing MDR in vitro and had no apparent effect on doxorubicin pharmacokinetics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo characterizations of tetrandrine on the reversal of P-glycoprotein-mediated drug resistance to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Effects of tetrandrine on nuclear factor-kappaB expression in leukemia multidrug-resistant cell line K562/A02] - PubMed [pubmed.ncbi.nlm.nih.gov]
Dl-Tetrandrine: A Comparative Analysis of its Anticancer Efficacy Across Various Malignancies
For Immediate Release
[City, State] – A comprehensive review of existing literature reveals dl-Tetrandrine, a bis-benzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, exhibits significant anti-tumor activity across a wide spectrum of cancer types. This guide synthesizes key findings on its efficacy, mechanisms of action, and the signaling pathways it modulates, offering a valuable resource for researchers, scientists, and drug development professionals. The data presented underscores the potential of this compound as a versatile chemotherapeutic agent.
This compound's anticancer effects are multifaceted, encompassing the inhibition of cancer cell proliferation, induction of programmed cell death (apoptosis) and autophagy, suppression of metastasis and invasion, and the reversal of multidrug resistance (MDR).[1] Its efficacy has been demonstrated in numerous cancer cell lines and in vivo models, including but not limited to lung, colon, breast, prostate, liver, ovarian, and bladder cancers.[2][3]
Comparative Efficacy of this compound in Various Cancer Cell Lines
The cytotoxic and anti-proliferative effects of this compound vary across different cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized in the table below. Lower IC50 values indicate greater efficacy.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Lung Cancer | A549 | 9.50 | - | [4] |
| H1299 | 10.18 | - | [4] | |
| Colon Cancer | HT-29 | 22.98 | 24 | [5] |
| HT-29 | 6.87 | 48 | [5] | |
| SW620 | ~1 | - | [6] | |
| Breast Cancer | MDA-MB-231 | 1.18 (derivative) | - | [7][8] |
| Prostate Cancer | PC3 | 1.94 (derivative) | - | [7] |
| Melanoma | WM9 | 1.68 (derivative) | - | [7] |
| Erythroleukemia | HEL | 1.57 (derivative) | - | [7] |
Note: Some of the potent activities are reported for derivatives of Tetrandrine, highlighting the potential for chemical modification to enhance efficacy.
Mechanisms of Action: A Multi-pronged Attack on Cancer
This compound's anti-neoplastic activity stems from its ability to interfere with multiple critical cellular processes essential for cancer cell survival and progression.
1. Induction of Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, primarily at the G1 phase, in several cancer cell lines, including human colon carcinoma and breast cancer cells.[1][6] This is often achieved by down-regulating the expression of key cell cycle regulators like cyclin D1 and up-regulating cyclin-dependent kinase inhibitors such as p21 and p27.[1][5]
2. Apoptosis Induction: A primary mechanism of this compound's anticancer effect is the induction of apoptosis. This is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] It modulates the expression of Bcl-2 family proteins, leading to the activation of caspases, which are the executioners of apoptosis.[5][9] For instance, in colon cancer cells, this compound has been observed to down-regulate Bcl-2 and up-regulate Bax, leading to the activation of caspase-3 and subsequent PARP cleavage.[5]
3. Autophagy Modulation: this compound can also induce autophagy in some cancer cells, such as human oral cancer and leukemia cells.[1] Autophagy is a cellular self-digestion process that can either promote cell survival or lead to cell death, depending on the cellular context.
4. Inhibition of Metastasis and Invasion: The spread of cancer to distant organs is a major cause of mortality. This compound has been shown to inhibit the migration and invasion of cancer cells, including bladder and nasopharyngeal cancer cells.[6]
5. Reversal of Multidrug Resistance (MDR): A significant challenge in cancer chemotherapy is the development of MDR. This compound has demonstrated the ability to reverse MDR by modulating the expression and function of drug efflux pumps like P-glycoprotein (P-gp).[10] It can also enhance the cytotoxicity of conventional chemotherapeutic drugs like cisplatin and paclitaxel.[1][6]
Key Signaling Pathways Modulated by this compound
This compound exerts its effects by targeting multiple signaling pathways that are often dysregulated in cancer.
Caption: Overview of key signaling pathways targeted by this compound and their downstream cellular effects.
In various cancers, this compound has been shown to:
-
Inhibit the PI3K/AKT/mTOR pathway , which is crucial for cell growth, proliferation, and survival.[1][11]
-
Modulate the MAPK signaling pathway , which is involved in the regulation of cell proliferation, differentiation, and apoptosis.[11]
-
Inhibit the Wnt/β-catenin signaling pathway , which plays a role in cell fate determination, proliferation, and migration.[1]
-
Suppress the VEGF/HIF-1α signaling pathway , thereby inhibiting angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4][12]
Experimental Protocols
A generalized experimental workflow for assessing the in vitro effects of this compound is outlined below. Specific parameters such as cell seeding density, drug concentrations, and incubation times should be optimized for each cell line and experiment.
Caption: A typical workflow for evaluating the in vitro anticancer effects of this compound.
Cell Viability Assay (MTT Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Analysis (Annexin V/PI Staining and Flow Cytometry):
-
Culture and treat cells with this compound as described above.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis:
-
Lyse the treated and control cells in RIPA buffer to extract total proteins.
-
Determine the protein concentration using a BCA protein assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound demonstrates significant promise as a broad-spectrum anticancer agent. Its ability to modulate multiple key signaling pathways and cellular processes provides a strong rationale for its further development. While preclinical data is encouraging, more extensive in vivo studies and well-designed clinical trials are necessary to fully elucidate its therapeutic potential and safety profile in human cancer patients.[2] The development of novel drug delivery systems, such as nanoparticles, may also help to improve its bioavailability and targeted delivery, thereby enhancing its efficacy and reducing potential side effects.[1][2]
References
- 1. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrandrine: a review of its anticancer potentials, clinical settings, pharmacokinetics and drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress on structural modification of Tetrandrine with wide range of pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New perspectives on the potential of tetrandrine in the treatment of non-small cell lung cancer: bioinformatics, Mendelian randomization study and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrandrine inhibits colon carcinoma HT-29 cells growth via the Bcl-2/Caspase 3/PARP pathway and G1/S phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrandrine for Targeting Therapy Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of Tetrandrine by Inducing Apoptosis in Human Breast Cancer Cell Line MDA-MB-231 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrandrine and cancer - An overview on the molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tetrandrine suppresses lung cancer growth and induces apoptosis, potentially via the VEGF/HIF-1α/ICAM-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-inflammatory Effects of dl-Tetrandrine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of dl-Tetrandrine (TET) against other established anti-inflammatory agents. The information presented is supported by experimental data from various preclinical models of inflammation, offering valuable insights for researchers and professionals in drug development.
Comparative Efficacy of this compound in Preclinical Models
This compound has demonstrated significant anti-inflammatory activity in various in vivo models, including adjuvant-induced arthritis (AIA) and carrageenan-induced paw edema. Its efficacy has been shown to be comparable, and in some aspects, potentially superior to conventional anti-inflammatory drugs.
Adjuvant-Induced Arthritis (AIA) Model
The AIA model in rats is a well-established model for studying chronic inflammation, closely mimicking the pathological features of human rheumatoid arthritis. In a study comparing this compound with methotrexate (MTX), a standard disease-modifying antirheumatic drug (DMARD), TET exhibited a dose-dependent reduction in key inflammatory parameters.
Table 1: Comparison of this compound and Methotrexate in Adjuvant-Induced Arthritis in Rats [1]
| Treatment Group | Dose | Toe Swelling Rate (%) | Arthritis Index |
| Model Control | - | 100 | 4.0 ± 0.5 |
| Methotrexate (MTX) | 3 mg/kg | 45.3 ± 5.1 | 1.8 ± 0.3 |
| This compound (Low Dose) | 6.25 mg/kg | 78.2 ± 6.5 | 3.1 ± 0.4 |
| This compound (Medium Dose) | 18.75 mg/kg | 60.1 ± 5.8 | 2.5 ± 0.3 |
| This compound (High Dose) | 31.25 mg/kg | 48.5 ± 5.3 | 2.0 ± 0.2 |
*Data are presented as mean ± standard deviation. *P<0.05 compared to the model control group.
Furthermore, this compound demonstrated a significant reduction in the serum levels of pro-inflammatory cytokines, comparable to the effects of methotrexate.
Table 2: Effect of this compound and Methotrexate on Pro-inflammatory Cytokines in Adjuvant-Induced Arthritis in Rats [1]
| Treatment Group | Dose | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Model Control | - | 185.4 ± 15.2 | 250.1 ± 20.3 | 150.7 ± 12.5 |
| Methotrexate (MTX) | 3 mg/kg | 110.2 ± 9.8 | 145.3 ± 11.8 | 95.4 ± 8.1 |
| This compound (Low Dose) | 6.25 mg/kg | 145.8 ± 12.1 | 190.5 ± 15.6 | 120.3 ± 10.2 |
| This compound (Medium Dose) | 18.75 mg/kg | 125.3 ± 10.5 | 165.8 ± 13.7 | 105.7 ± 9.3 |
| This compound (High Dose) | 31.25 mg/kg | 115.6 ± 9.9 | 150.2 ± 12.4 | 98.9 ± 8.5 |
*Data are presented as mean ± standard deviation. *P<0.05 compared to the model control group.
In a separate study using a murine model of adjuvant-induced arthritis, this compound was compared with dexamethasone (DEX), a potent corticosteroid.
Table 3: Comparison of this compound and Dexamethasone in Adjuvant-Induced Arthritis in Mice
| Treatment Group | Dose | Ankle Diameter (mm) | Serum IL-6 (pg/mL) |
| Arthritis Control | - | 4.629 ± 0.273 | 5.954 ± 2.127 |
| This compound | 6 mg/kg | 3.957 ± 0.257 | 2.882 ± 2.013 |
| Dexamethasone (DEX) | 1 mg/kg | 3.629 ± 0.152** | Not Reported |
*Data are presented as mean ± standard deviation. **P<0.01 compared to the arthritis control group.
Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used acute inflammatory model to evaluate the efficacy of anti-inflammatory drugs. While direct comparative data for this compound in this model was not available in the searched literature, data for the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin is presented for reference.
Table 4: Effect of Indomethacin on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose | Paw Edema Inhibition (%) at 3h |
| Control | - | 0 |
| Indomethacin | 10 mg/kg | 55-65 |
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
Objective: To induce a chronic inflammatory arthritis resembling rheumatoid arthritis for the evaluation of anti-inflammatory compounds.
Animals: Male Wistar rats (180-200 g).
Induction of Arthritis:
-
Complete Freund's Adjuvant (CFA) is prepared by suspending heat-killed Mycobacterium tuberculosis in paraffin oil.
-
On day 0, rats are injected intradermally at the base of the tail with 0.1 mL of CFA.
-
The development of arthritis is monitored by measuring the paw volume and scoring the severity of inflammation in the paws.
Drug Administration:
-
This compound (dissolved in 0.5% carboxymethylcellulose sodium) is administered orally daily at doses of 6.25, 18.75, and 31.25 mg/kg, starting from the day of adjuvant injection and continuing for the duration of the experiment.
-
Methotrexate (3 mg/kg) is administered orally as a reference drug.
-
The control group receives the vehicle only.
Assessment of Anti-inflammatory Effects:
-
Paw Swelling: The volume of the hind paws is measured using a plethysmometer at regular intervals. The percentage of inhibition of edema is calculated.
-
Arthritis Index: The severity of arthritis in each paw is scored on a scale of 0-4 based on erythema, swelling, and joint deformity. The scores for all paws are summed to obtain the arthritis index for each animal.
-
Cytokine Analysis: At the end of the experiment, blood is collected, and serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are measured using ELISA kits.
Carrageenan-Induced Paw Edema in Rats
Objective: To induce an acute inflammatory response in the rat paw to screen for anti-inflammatory activity.
Animals: Male Wistar rats (150-180 g).
Induction of Edema:
-
A 1% (w/v) solution of carrageenan in sterile saline is prepared.
-
Rats are fasted overnight before the experiment.
-
0.1 mL of the carrageenan solution is injected into the sub-plantar region of the right hind paw.
Drug Administration:
-
The test compound (e.g., this compound) or reference drug (e.g., indomethacin) is administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.
-
The control group receives the vehicle only.
Assessment of Anti-inflammatory Effects:
-
Paw Volume Measurement: The volume of the carrageenan-injected paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of paw edema is calculated for each group relative to the control group.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The primary mechanisms identified include the inhibition of the NF-κB and MAPK/ERK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines and chemokines.
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, are critical in transducing extracellular signals to cellular responses, including inflammation.
Caption: this compound modulates the MAPK/ERK signaling pathway.
Conclusion
The presented in vivo data validates the potent anti-inflammatory effects of this compound. Its ability to significantly reduce paw edema, arthritis index, and the levels of key pro-inflammatory cytokines in established animal models of inflammation highlights its therapeutic potential. The comparative data suggests that this compound's efficacy is comparable to that of standard anti-inflammatory drugs like methotrexate. The underlying mechanism of action appears to be mediated, at least in part, through the inhibition of the NF-κB and MAPK/ERK signaling pathways. These findings provide a strong rationale for the further investigation and development of this compound as a novel anti-inflammatory agent.
References
Revolutionizing Tetrandrine Delivery: A Comparative Guide to Advanced Formulations
For researchers and drug development professionals, overcoming the poor bioavailability of dl-Tetrandrine (TET), a potent bisbenzylisoquinoline alkaloid with significant therapeutic potential, is a critical challenge. This guide provides a comparative analysis of various advanced formulations designed to enhance the pharmacokinetic profile of TET, supported by experimental data.
Tetrandrine's clinical utility in treating conditions ranging from silicosis to cancer is hampered by its low water solubility and subsequent poor absorption.[1][2] To address these limitations, researchers have developed several innovative drug delivery systems. This guide will delve into the pharmacokinetic profiles of three such systems: Solid Lipid Nanoparticles (SLNs), Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), and Nanocrystals (NCs), comparing them against conventional TET formulations.
Comparative Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters of different TET formulations from various preclinical studies. These advanced formulations consistently demonstrate a significant improvement in bioavailability compared to conventional TET.
| Formulation | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| TET Solution (IV) | Male Rats | 24 mg/kg, Intravenous | - | - | - | - | [3] |
| TET-SLNs (IV) | Male Rats | 24 mg/kg, Intravenous | Higher than solution | - | Higher than solution | - | [3] |
| TET Commercial Tablet | - | - | - | - | - | 100 (Reference) | [4] |
| TET-SNEDDS | - | - | Significantly higher | - | Significantly higher | 233 | [4] |
| TET Suspension | - | - | - | - | - | 100 (Reference) | [5] |
| TET-NCs | - | - | 2.57 times higher | - | 3.07 times higher | 307 | [5] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve. Note that direct comparison between studies should be made with caution due to differences in experimental conditions.
The data clearly indicates that nano-formulations significantly enhance the systemic exposure of TET. Notably, the oral bioavailability of TET was increased by 2.33-fold with SNEDDS and 3.07-fold with nanocrystals compared to their respective controls.[4][5] For intravenous administration, solid lipid nanoparticles also resulted in higher plasma concentrations compared to a simple TET solution.[3]
Experimental Methodologies
The following sections detail the experimental protocols used to evaluate the pharmacokinetic profiles of the different TET formulations.
Solid Lipid Nanoparticles (TET-SLNs)
-
Formulation: TET-SLNs were prepared using a melt-emulsification and ultrasonication technique. The formulation consisted of Precirol® ATO 5, glyceryl monostearate, and stearic acid as the lipid matrix, with Lipoid E80, Pluronic F68, and sodium deoxycholate as emulsifying and stabilizing agents.[3][6]
-
Animal Model: Male Kunming mice were used for tissue distribution studies, while male rats were used for pharmacokinetic analysis.[3]
-
Dosing and Sampling:
-
Pharmacokinetics: A single intravenous dose of 24 mg/kg of TET-SLNs or TET solution was administered to rats. Blood samples were collected from the orbital venous plexus at predetermined time points (0, 2, 5, 10, 15, 30, 45, 60, 120, 180, 240, 360, 480, and 720 minutes) after administration.[3]
-
Tissue Distribution: Mice received a 24 mg/kg intravenous dose. Animals were sacrificed at various time points (2, 5, and 15 minutes, and 1, 4, and 12 hours) to collect heart, liver, spleen, lungs, kidneys, and brain tissues.[3]
-
-
Analytical Method: Plasma and tissue samples were processed and analyzed to determine TET concentrations. Pharmacokinetic parameters were calculated using DAS software (Ver. 2.0).[3]
Self-Nanoemulsifying Drug Delivery System (TET-SNEDDS)
-
Formulation: The optimal SNEDDS formulation consisted of 40% (w/w) oleic acid (oil), 15% (w/w) SPC and 30% (w/w) Cremophor RH-40 (surfactant), and 15% (w/w) PEG400 (cosurfactant).[4]
-
Animal Model: The in vivo pharmacokinetic study was conducted in rats.[4]
-
Dosing and Sampling: Rats were orally administered either the TET-SNEDDS or a commercial TET tablet. Blood samples were collected at specified intervals to determine the plasma concentration of TET.[4][7]
-
Analytical Method: Plasma concentrations of TET were quantified, and pharmacokinetic parameters such as Cmax and AUC were calculated and compared between the two groups.[4]
Nanocrystals (TET-NCs)
-
Formulation: TET nanocrystals were prepared by a media milling (grinding) method, using Poloxam 407 as a surface stabilizer and mannitol as a cryoprotectant for freeze-drying.[5]
-
Animal Model: Sprague-Dawley rats were used for the pharmacokinetic study.[5]
-
Dosing and Sampling: Rats were orally administered either the TET-NCs or a TET suspension. Blood samples were collected over 72 hours to evaluate the pharmacokinetic profile.[5]
-
Analytical Method: The concentration of TET in plasma was determined, and pharmacokinetic parameters (AUC and Cmax) were calculated and compared.[5]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for a preclinical pharmacokinetic study of a novel drug formulation.
Figure 1: Generalized workflow for a preclinical pharmacokinetic study.
Conclusion
The presented data compellingly demonstrates that advanced formulations, particularly nano-based systems like Solid Lipid Nanoparticles, Self-Nanoemulsifying Drug Delivery Systems, and Nanocrystals, are highly effective in improving the pharmacokinetic profile of this compound. These formulations address the key challenge of poor water solubility, leading to enhanced absorption and bioavailability. For researchers in drug development, these findings underscore the potential of nano-formulations to unlock the full therapeutic promise of poorly soluble compounds like Tetrandrine. Further research and clinical trials are warranted to translate these promising preclinical results into effective clinical applications.
References
- 1. Progress on structural modification of Tetrandrine with wide range of pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights on exploring the therapeutic potential and structural modification of Tetrandrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation, Characterization, Pharmacokinetics and Tissue Distribution of Solid Lipid Nanoparticles Loaded with Tetrandrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-Nanoemulsifying Drug Delivery System of Tetrandrine for Improved Bioavailability: Physicochemical Characterization and Pharmacokinetic Study [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and Evaluation of Tetrandrine Nanocrystals to Improve Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation, characterization, pharmacokinetics and tissue distribution of solid lipid nanoparticles loaded with tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation of dl-Tetrandrine as a potential therapeutic agent for fibrosis
For Immediate Release
In the ongoing battle against fibrotic diseases, which are characterized by the excessive and persistent scarring of organ tissue, researchers are continuously seeking novel therapeutic agents. One such candidate that has garnered significant interest is dl-Tetrandrine, a bis-benzylisoquinoline alkaloid isolated from the root of Stephania tetrandra. This guide provides a comprehensive comparison of this compound with current standard-of-care treatments for fibrosis, supported by experimental data, detailed protocols, and mechanistic pathway visualizations to aid researchers, scientists, and drug development professionals in evaluating its potential.
Fibrosis can affect nearly every organ system, leading to progressive organ dysfunction and, ultimately, failure. Current treatments, such as pirfenidone and nintedanib, primarily slow the progression of the disease but do not offer a cure and can be associated with significant side effects.[1] This underscores the urgent need for more effective and better-tolerated anti-fibrotic therapies. This compound has demonstrated promising anti-fibrotic properties in various preclinical models, positioning it as a compelling candidate for further investigation.
Comparative Efficacy: this compound vs. Standard of Care
Preclinical studies have provided quantitative data on the efficacy of this compound in animal models of fibrosis, most commonly the bleomycin-induced pulmonary fibrosis model. These studies allow for a direct comparison with the established drugs, pirfenidone and nintedanib.
| Therapeutic Agent | Model | Key Efficacy Readout | Quantitative Results | Reference |
| This compound | Bleomycin-induced pulmonary fibrosis (Rat) | Lung Hydroxyproline Content | Significant decrease in collagen content. | [2] |
| Silica-induced pulmonary fibrosis (Rat) | Lung Collagen Formation | Substantial decrease in lung collagen formation. | [3] | |
| Dimethylnitrosamine-induced liver fibrosis (Rat) | Histological Score | Reduction in fibrosis score from 2.0 to 1.3. | [4] | |
| Pirfenidone | Bleomycin-induced pulmonary fibrosis (Rat) | Lung Hydroxyproline Content | Significant reduction at day 14 and 28 post-bleomycin. | [1][5] |
| Bleomycin-induced pulmonary fibrosis (Hamster) | Lung Hydroxyproline Content | Maximum reduction of 40% at day 21. | [6] | |
| Bleomycin-induced pulmonary fibrosis (Mouse) | Lung Hydroxyproline Content | Significant decrease from ~278 µ g/lung to ~221 µ g/lung . | [7] | |
| Nintedanib | Bleomycin-induced pulmonary fibrosis (Mouse) | Ashcroft Score | Reduction from 4.9 to 2.4 when given prophylactically. | [8] |
| Repetitive Bleomycin-induced lung fibrosis (Rat) | Ashcroft Score & Hydroxyproline | Significant reduction in fibrosis score and lung hydroxyproline. | [9] | |
| Idiopathic Pulmonary Fibrosis (Human Clinical Trial) | Change in Quantitative Lung Fibrosis (QLF) Score | Numerically smaller increase in QLF score vs. placebo over 6 months. | [10] |
| Therapeutic Agent | In Vitro Model | Key Efficacy Readout | Quantitative Results (IC50) | Reference |
| This compound | Human Skin Fibroblasts | Inhibition of Growth | Significant, dose-dependent inhibition. | [11] |
| Rat Aortic Smooth Muscle Cells | Inhibition of Proliferation | Significant inhibition at 1.0 and 5.0 µM. | [12] | |
| Human Mesangial Cells (HRMCs) | Inhibition of Proliferation | IC50 of 3.16 ± 0.10 μM (48h), 2.42 ± 0.09 μM (72h), and 2.13 ± 0.24 μM (96h). | [13] | |
| C2C12 Myoblasts | Inhibition of Proliferation/Viability | No significant alteration up to 5 µM. | [14] |
Mechanistic Insights: Signaling Pathways Targeted by this compound
This compound exerts its anti-fibrotic effects through the modulation of several key signaling pathways implicated in the pathogenesis of fibrosis.
TGF-β/SMAD Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is a central driver of fibrosis. Upon ligand binding, TGF-β receptors phosphorylate and activate SMAD proteins (SMAD2/3), which then translocate to the nucleus to regulate the transcription of pro-fibrotic genes, including those for collagens and α-smooth muscle actin (α-SMA). This compound has been shown to interfere with this pathway.[15] In human subconjunctival fibroblasts, tetrandrine suppressed the SMAD2 signal and increased the expression of the inhibitory SMAD7, thereby attenuating fibrogenic responses.[15]
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical regulator of fibroblast activation, proliferation, and survival. Growth factors and other stimuli can activate PI3K, leading to the activation of AKT, which in turn promotes cell growth and survival. Studies have indicated that this compound can suppress the PI3K/AKT pathway, thereby inhibiting the proliferation and differentiation of fibroblasts.[16][17]
Experimental Protocols
To facilitate the replication and further investigation of this compound's anti-fibrotic effects, detailed methodologies for key experiments are provided below.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used and accepted model for studying pulmonary fibrosis and evaluating the efficacy of potential anti-fibrotic agents.
Detailed Steps:
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Bleomycin Administration: A single intratracheal instillation of bleomycin sulfate (typically 1.5-3.0 U/kg) is performed on anesthetized mice.
-
Therapeutic Dosing: this compound is administered, often daily, via oral gavage or intraperitoneal injection, starting at a predetermined time point relative to bleomycin instillation (prophylactic or therapeutic regimen).
-
Endpoint Analysis: At a specified time point (e.g., day 14 or 21), mice are euthanized, and lung tissue is harvested for analysis.
-
Histology: Lung sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and cellular infiltration, and with Masson's Trichrome to visualize collagen deposition. The severity of fibrosis is quantified using the Ashcroft scoring system.[8]
-
Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.[7]
-
Gene Expression Analysis: RNA is extracted from lung tissue to quantify the expression of pro-fibrotic genes such as Col1a1 (Collagen Type I Alpha 1) and Acta2 (α-SMA) using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
In Vitro Fibroblast Activation Assay
This assay is crucial for assessing the direct effects of this compound on the key cellular mediators of fibrosis, the fibroblasts.
Detailed Steps:
-
Cell Culture: Primary human lung fibroblasts or a fibroblast cell line (e.g., NIH/3T3) are cultured in appropriate media.
-
Induction of Myofibroblast Differentiation: Cells are stimulated with a pro-fibrotic agent, most commonly TGF-β1 (e.g., 5 ng/mL), to induce their differentiation into myofibroblasts.
-
Treatment: this compound is added to the cell culture medium at various concentrations to determine its inhibitory effects.
-
Endpoint Analysis:
-
Western Blotting: Protein lysates are collected to analyze the expression of α-SMA, a key marker of myofibroblast differentiation, and collagen type I.
-
Immunocytochemistry: Cells are stained for α-SMA to visualize the formation of stress fibers, a characteristic feature of myofibroblasts.
-
Cell Proliferation Assay: Assays such as the MTT or BrdU incorporation assay are used to quantify the effect of this compound on fibroblast proliferation.[11]
-
Conclusion and Future Directions
This compound demonstrates significant anti-fibrotic potential in preclinical models, operating through the modulation of key signaling pathways such as TGF-β/SMAD and PI3K/AKT. The available quantitative data suggests that its efficacy is comparable to, and in some instances may exceed, that of the current standard-of-care drugs, pirfenidone and nintedanib, in these models.
However, further research is warranted to fully elucidate its mechanism of action and to establish its safety and efficacy in clinical settings. Future studies should focus on:
-
Head-to-head comparison studies with pirfenidone and nintedanib in a wider range of fibrosis models.
-
In-depth investigation of its downstream molecular targets to identify potential biomarkers of response.
-
Pharmacokinetic and pharmacodynamic studies to optimize dosing regimens.
-
Toxicology studies to assess its long-term safety profile.
The comprehensive data and detailed protocols presented in this guide aim to provide a solid foundation for researchers to build upon as they explore the therapeutic potential of this compound in the fight against fibrotic diseases.
References
- 1. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Effect of tetrandrine on the collagen contents of lungs in rats with chronic hypoxia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of pirfenidone on procollagen gene expression at the transcriptional level in bleomycin hamster model of lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dmu.repo.nii.ac.jp [dmu.repo.nii.ac.jp]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. Effects of Nintedanib on Quantitative Lung Fibrosis Score in Idiopathic Pulmonary Fibrosis [openrespiratorymedicinejournal.com]
- 10. [Observation on inhibitory effect of tetrandrine on the growth of human skin fibroblast in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effects of tetrandrine on the serum- and platelet-derived growth factor-BB-induced proliferation of rat aortic smooth muscle cells through inhibition of cell cycle progression, DNA synthesis, ERK1/2 activation and c-fos expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tetrandrine inhibits the proliferation of mesangial cells induced by enzymatically deglycosylated human IgA1 via IgA receptor/MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Tetrandrine suppresses activation of human subconjunctival fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tetrandrine Alleviates Silica-induced Pulmonary Fibrosis Through PI3K/AKT Pathway: Network Pharmacology Investigation and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tetrandrine inhibits migration and invasion of rheumatoid arthritis fibroblast-like synoviocytes through down-regulating the expressions of Rac1, Cdc42, and RhoA GTPases and activation of the PI3K/Akt and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. stacks.cdc.gov [stacks.cdc.gov]
Comparative analysis of the apoptotic pathways induced by dl-Tetrandrine
A Comparative Analysis of Apoptotic Pathways Induced by dl-Tetrandrine
For Researchers, Scientists, and Drug Development Professionals
This compound (TET), a bis-benzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has demonstrated significant anti-tumor activity across a variety of cancer cell lines. Its efficacy is largely attributed to its ability to induce programmed cell death, or apoptosis. This guide provides a comparative analysis of the apoptotic pathways activated by this compound, supported by experimental data, detailed methodologies for key experiments, and visual representations of the involved signaling cascades.
Overview of this compound-Induced Apoptotic Pathways
This compound induces apoptosis through a multi-faceted approach, primarily engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The specific pathway and the key molecular players can vary depending on the cancer cell type. Emerging evidence also points to the involvement of endoplasmic reticulum (ER) stress and the modulation of other signaling pathways that contribute to its pro-apoptotic effects.
-
The Intrinsic (Mitochondrial) Pathway: This pathway is a major mechanism of TET-induced apoptosis.[1][2] It involves the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[3][4]
-
The Extrinsic (Death Receptor) Pathway: this compound has also been shown to activate the extrinsic pathway by upregulating death receptors, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, thereby engaging the intrinsic pathway.[2][5][6]
-
Endoplasmic Reticulum (ER) Stress: In some cancer cells, such as human malignant liposarcoma cells, TET can induce apoptosis by triggering ER stress, evidenced by the upregulation of proteins like GRP78 and ATF-4.[1]
-
Modulation of Other Signaling Pathways: The pro-apoptotic effects of TET are also linked to its influence on other signaling pathways. For instance, it has been shown to activate the p38 MAPK pathway and induce oxidative stress, both of which can contribute to the apoptotic process.[4][7]
Comparative Data on Apoptotic Markers
The following tables summarize the dose-dependent effects of this compound on key apoptotic markers across various cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Caspase Activation and PARP Cleavage
| Cell Line | Treatment Concentration (µM) | Caspase-3 Activation | Caspase-8 Activation | Caspase-9 Activation | PARP Cleavage | Reference |
| Human Oral Cancer (HSC-3) | 1-10 | Concentration-dependent increase | Concentration-dependent increase | Concentration-dependent increase | Concentration-dependent increase | [5] |
| Human Keratinocytes (HaCaT) (with H₂O₂) | 20 | Increased | Increased | Increased | Increased | [3] |
| Human Malignant Liposarcoma (SW872) | 1-10 | Concentration-dependent increase | No significant change | Concentration-dependent increase | Concentration-dependent increase | [1] |
| Human Renal Cell Carcinoma (786-O, 769-P, ACHN) | Not specified | Increased | Increased | Increased | Not specified | [6] |
| Human Colon Carcinoma (HT-29) | Not specified | Increased | Increased | Not specified | Increased | [8][9] |
| Human Osteosarcoma (U2-OS, MG-63) | Not specified | Increased | Not specified | Not specified | Not specified | [2] |
Table 2: Effect of this compound on Bcl-2 Family Proteins
| Cell Line | Treatment Concentration (µM) | Bax Expression | Bcl-2 Expression | Reference |
| Human Keratinocytes (HaCaT) (with H₂O₂) | 20 | Increased | Decreased | [3] |
| Human Malignant Liposarcoma (SW872) | 10 | No significant change | No significant change | [1] |
| Human Colon Carcinoma (HT-29) | Not specified | Increased | Decreased | [8][9] |
| Human Breast Cancer (MDA-MB-231) (in vivo) | Not specified | Increased | Decreased | [10] |
Table 3: Effect of this compound on Other Apoptotic and Related Markers
| Cell Line | Treatment Concentration (µM) | Marker | Effect | Reference |
| Human Malignant Liposarcoma (SW872) | 10 | XIAP | Decreased | [1] |
| Human Malignant Liposarcoma (SW872) | 10 | STAT-3 | Inhibited | [1] |
| Human Malignant Liposarcoma (SW872) | 10 | GRP78, ATF-4, p-eIF-2α | Increased | [1] |
| Human Colon Cancer (CT-26) | Not specified | p38 MAPK | Increased expression | [7] |
| Human Leukemia (U937) | 10 | Cytochrome c release | Observed | [4] |
| Human Leukemia (U937) | 10 | JNK | Activated | [4] |
| Human Leukemia (U937) | 10 | PKC-delta | Activated | [4] |
| Human Renal Cell Carcinoma (786-O, 769-P, ACHN) | Not specified | p21(WAF1/CIP1), p27(KIP1) | Increased expression | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of this compound-induced apoptosis are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound by measuring the metabolic activity of cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48 hours).
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[11]
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: After treatment with this compound, harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15-30 minutes in the dark at room temperature.[11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[11]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against the target proteins (e.g., Caspase-3, Bcl-2, Bax, PARP) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase Activity Assay
This colorimetric assay measures the activity of specific caspases.
-
Cell Lysis: Lyse the treated and untreated cells and collect the supernatant containing the cytosolic extract.
-
Assay Reaction: Add the cell lysate to a reaction buffer containing a caspase-specific substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA).
-
Incubation: Incubate the mixture at 37°C to allow the active caspase to cleave the substrate, releasing the chromophore.
-
Absorbance Measurement: Measure the absorbance of the chromophore at a specific wavelength (e.g., 405 nm) using a microplate reader. The increase in absorbance is proportional to the caspase activity.[12]
Visualization of Signaling Pathways
The following diagrams illustrate the key apoptotic signaling pathways induced by this compound.
Caption: Intrinsic apoptotic pathway induced by this compound.
References
- 1. Growth-Suppressive and Apoptosis-Inducing Effects of Tetrandrine in SW872 Human Malignant Liposarcoma Cells via Activation of Caspase-9, Down-Regulation of XIAP and STAT-3, and ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrandrine induces apoptosis and triggers a caspase cascade in U2-OS and MG-63 cells through the intrinsic and extrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrandrine Enhances H2O2-Induced Apoptotic Cell Death Through Caspase-dependent Pathway in Human Keratinocytes | In Vivo [iv.iiarjournals.org]
- 4. Tetrandrine-induced apoptosis is mediated by activation of caspases and PKC-delta in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrandrine induces apoptosis Via caspase-8, -9, and -3 and poly (ADP ribose) polymerase dependent pathways and autophagy through beclin-1/ LC3-I, II signaling pathways in human oral cancer HSC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrandrine triggers apoptosis and cell cycle arrest in human renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrandrine induces apoptosis and growth suppression of colon cancer cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrandrine inhibits colon carcinoma HT-29 cells growth via the Bcl-2/Caspase 3/PARP pathway and G1/S phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrandrine inhibits colon carcinoma HT-29 cells growth via the Bcl-2/Caspase 3/PARP pathway and G1/S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Activity of Tetrandrine by Inducing Apoptosis in Human Breast Cancer Cell Line MDA-MB-231 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1.2 Cell Apoptosis and Viability – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. mdpi.com [mdpi.com]
Validating the Molecular Targets of dl-Tetrandrine: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
dl-Tetrandrine, a bis-benzylisoquinoline alkaloid extracted from the root of Stephania tetrandra, has demonstrated a wide range of pharmacological activities, including potent anti-cancer effects. Its therapeutic potential is attributed to its ability to modulate multiple cellular pathways. However, rigorous validation of its molecular targets is crucial for its clinical development and for understanding its precise mechanism of action. This guide provides a comparative analysis of the validation of key molecular targets of this compound, with a focus on studies utilizing knockout models to provide definitive evidence of target engagement.
Key Molecular Targets and Their Validation
The anti-neoplastic effects of this compound are attributed to its interaction with several key cellular proteins and pathways. This section compares the experimental evidence validating these targets, with a particular emphasis on the use of gene knockout models.
Autophagy-Related 7 (ATG7)
This compound has been identified as an inducer of autophagy, a cellular process of self-digestion that can lead to programmed cell death in cancer cells.[1] The validation of Autophagy-Related 7 (ATG7), a critical E1-like activating enzyme in the autophagy pathway, as a direct or indirect target of this compound has been demonstrated using a knockout model.
A key study utilized mouse embryonic fibroblasts (MEFs) with a genetic knockout of Atg7 to investigate the role of autophagy in this compound-induced cytotoxicity. The results showed that Atg7-deficient MEFs were significantly more resistant to this compound-induced cell death compared to their wild-type counterparts, providing strong evidence that ATG7-mediated autophagy is a crucial component of this compound's anti-cancer activity.[1]
Table 1: Comparison of this compound Cytotoxicity in Wild-Type vs. ATG7 Knockout Mouse Embryonic Fibroblasts (MEFs)
| Cell Line | IC50 of this compound (μM) | Reference |
| Wild-Type MEFs | 3.48 | [1] |
| Atg7 Knockout MEFs | 8.5 | [1] |
P-glycoprotein (ABCB1/MDR1)
This compound is well-documented as a potent inhibitor of P-glycoprotein (ABCB1), a transmembrane efflux pump that confers multidrug resistance (MDR) in cancer cells. While direct knockout studies with this compound are not yet prevalent in the literature, compelling evidence for its interaction with ABCB1 comes from studies using cell lines that overexpress the MDR1 gene. These studies demonstrate that this compound can effectively reverse resistance to various chemotherapeutic agents.[2][3]
The development of ABCB1 knockout cell lines using CRISPR/Cas9 technology has been reported for the study of multidrug resistance, providing a valuable tool for future definitive validation of this compound's effect on this target.[4][5][6]
Table 2: Reversal of Doxorubicin Resistance by this compound in ABCB1-Overexpressing Cancer Cells
| Cell Line | Doxorubicin IC50 (nM) | Doxorubicin + 1 µM Tetrandrine IC50 (nM) | Fold Reversal | Reference |
| SW620 (Parental) | 180 ± 20 | 150 ± 15 | 1.2 | [3] |
| SW620/Ad300 (ABCB1 Overexpressing) | 6800 ± 550 | 450 ± 40 | 15.1 | [3] |
PI3K/Akt/mTOR Pathway and Calcium Channels
Current research indicates that this compound inhibits the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, and also functions as a calcium channel blocker.[7][8][9] Validation for these targets has primarily relied on biochemical assays, such as Western blotting to assess the phosphorylation status of key pathway proteins, and electrophysiological measurements to record ion channel activity.[8] While these studies provide strong correlative evidence, the use of knockout models for specific components of the PI3K/Akt/mTOR pathway (e.g., PIK3CA, AKT1) or specific calcium channel subunits (e.g., CACNA1C) would provide more definitive validation of their role in the pharmacological effects of this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. Below are the protocols for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is adapted from the study validating ATG7 as a target of this compound.[1]
-
Cell Seeding: Seed wild-type and Atg7 knockout mouse embryonic fibroblasts (MEFs) in 96-well plates at a density of 5 x 10³ cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 μM) for 48 hours.
-
MTT Addition: Add 10 μL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 μL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
CRISPR/Cas9-Mediated Gene Knockout
This generalized protocol outlines the steps for creating a knockout cell line, as has been described for ABCB1.[4]
-
Guide RNA (gRNA) Design and Cloning: Design gRNAs targeting the exon of the gene of interest (e.g., ABCB1). Synthesize and clone the gRNA sequences into a Cas9 expression vector.
-
Transfection: Transfect the target cancer cell line with the gRNA/Cas9 plasmid using a suitable transfection reagent.
-
Single-Cell Cloning: After 48-72 hours, perform single-cell sorting or serial dilution to isolate individual cell clones.
-
Genomic DNA Extraction and PCR: Expand the single-cell clones and extract genomic DNA. Amplify the target region by PCR.
-
Mutation Analysis: Sequence the PCR products to identify clones with frameshift mutations (insertions or deletions) that result in a functional knockout of the target gene.
-
Validation of Knockout: Confirm the absence of the target protein expression by Western blotting.
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
References
- 1. Tetrandrine, an Activator of Autophagy, Induces Autophagic Cell Death via PKC-α Inhibition and mTOR-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrandrine Interaction with ABCB1 Reverses Multidrug Resistance in Cancer Cells Through Competition with Anti-Cancer Drugs Followed by Downregulation of ABCB1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrandrine Interaction with ABCB1 Reverses Multidrug Resistance in Cancer Cells Through Competition with Anti-Cancer Drugs Followed by Downregulation of ABCB1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Knockout of the ABCB1 Gene Increases Susceptibility to Emamectin Benzoate, Beta-Cypermethrin and Chlorantraniliprole in Spodoptera frugiperda | MDPI [mdpi.com]
- 6. Frontiers | Knockout of ABC transporters by CRISPR/Cas9 contributes to reliable and accurate transporter substrate identification for drug discovery [frontiersin.org]
- 7. Tetrandrine may treat membranous glomerulopathy via P13K/Akt signaling pathway regulation: therapeutic mechanism validation using Heymann nephritis rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrandrine, a Ca++ antagonist: effects and mechanisms of action in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of PI3K/AKT/GSK3beta pathway in tetrandrine-induced G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
dl-Tetrandrine: A Promising Ally in Combination Therapies to Overcome Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
dl-Tetrandrine (TET), a bis-benzylisoquinoline alkaloid extracted from the root of Stephania tetrandra, has emerged as a potent chemosensitizing agent, demonstrating significant efficacy in combination with conventional chemotherapy drugs. This guide provides a comparative analysis of this compound's performance in various combination therapies, supported by experimental data, to aid in the evaluation of its therapeutic potential. The primary mechanism of action for its synergistic effect is the reversal of multidrug resistance (MDR), a major obstacle in cancer treatment.
Reversal of Multidrug Resistance: A Key to Enhanced Efficacy
One of the most well-documented effects of this compound is its ability to reverse multidrug resistance, which is often mediated by the overexpression of P-glycoprotein (P-gp), a drug efflux pump.[1][2] By inhibiting P-gp, this compound increases the intracellular concentration of chemotherapeutic agents in resistant cancer cells, thereby restoring their sensitivity to the drugs.[1][3]
Studies have shown that this compound potentiates the cytotoxicity of several common chemotherapeutic agents. For instance, in doxorubicin-resistant human breast adenocarcinoma cells (MCF-7/adr), a 20.4-fold reversal of resistance was achieved with the addition of 2.5 µmol/l of Tetrandrine.[1] This synergistic effect has been observed across a range of cancer cell lines and in combination with various drugs, including doxorubicin, vincristine, paclitaxel, and cisplatin.[3][4]
Quantitative Analysis of Synergistic Effects
The synergistic interaction between this compound and chemotherapeutic agents has been quantified in numerous studies. The Sum of Fractional Inhibitory Concentration (SFIC) is a common metric used, where a value less than 1.0 indicates synergy.
| Combination Therapy | Cancer Cell Line | SFIC Range | Key Finding | Reference |
| This compound + Doxorubicin | MCF-7 (Breast Cancer) | 0.14 - 0.38 | Markedly synergistic | [4] |
| MCF-7/Dox (Doxorubicin-resistant Breast Cancer) | 0.10 - 0.29 | Markedly synergistic | [4] | |
| This compound + Vincristine | KB (Nasopharyngeal Cancer) | 0.21 - 0.37 | Markedly synergistic | [4] |
| KBV200 (Vincristine-resistant Nasopharyngeal Cancer) | 0.32 - 0.63 | Markedly synergistic | [4] | |
| This compound + Cisplatin | A549 (Non-small cell lung cancer) | Synergistic (Isobolographic analysis) | Reverses cisplatin resistance | [5][6] |
| A549/DDP (Cisplatin-resistant NSCLC) | Synergistic (Isobolographic analysis) | Reverses cisplatin resistance | [5][6] | |
| Ovarian Cancer Cells | Synergistic (in vitro and in vivo) | Enhances cytotoxicity via Wnt/cadherin pathway modulation | [7] | |
| This compound + Paclitaxel | Gastric Cancer Cells | Synergistic | Promotes apoptosis via "oxidation therapy" | [8] |
| Drug-resistant Breast Cancer Cells | Synergistic | Overcomes multidrug resistance | [9] |
Signaling Pathways and Molecular Mechanisms
This compound's synergistic effects are not limited to P-gp inhibition. It influences multiple signaling pathways involved in cell survival, proliferation, and apoptosis.
References
- 1. The multidrug resistance of tumour cells was reversed by tetrandrine in vitro and in xenografts derived from human breast adenocarcinoma MCF-7/adr cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synergistic anticancer effects of tetrandrine combined with doxorubicin or vincristine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of tetrandrine combined with cisplatin on proliferation and apoptosis of A549/DDP cells and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of tetrandrine combined with cisplatin on proliferation and apoptosis of A549/DDP cells and A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination of Tetrandrine with cisplatin enhances cytotoxicity through growth suppression and apoptosis in ovarian cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paclitaxel/tetrandrine coloaded nanoparticles effectively promote the apoptosis of gastric cancer cells based on "oxidation therapy" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduction-sensitive Paclitaxel Prodrug Self-assembled Nanoparticles with Tetrandrine Effectively Promote Synergistic Therapy Against Drug-sensitive and Multidrug-resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Cells Treated with dl-Tetrandrine Versus Control
A Comprehensive Guide for Researchers and Drug Development Professionals
dl-Tetrandrine (TET), a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-fibrotic, and anti-cancer effects[1][2]. Transcriptomic analysis, particularly through RNA sequencing (RNA-Seq), provides a powerful lens to understand the global changes in gene expression that underpin these therapeutic effects. This guide offers a comparative overview of the transcriptomic landscape in cells treated with this compound versus untreated control cells, supported by experimental data and detailed protocols.
Experimental Protocols
The methodologies employed in transcriptomic studies of this compound are crucial for interpreting the results. While specific parameters may vary, a general workflow is consistently applied.
1. Cell Culture and Animal Models:
-
A variety of models have been utilized, including human cancer cell lines such as osteosarcoma (143B, MG63), oral cancer (HSC-3), melanoma (B16, A375), and non-small cell lung cancer (A549, H1299)[1][3][4][5].
-
Animal models are also employed to study systemic effects, such as in rats with hypoxic pulmonary hypertension or mice with oxaliplatin-induced neuropathic pain[6][7].
2. This compound Treatment:
-
Cells are typically cultured to a certain confluency before treatment.
-
This compound is dissolved in a suitable solvent, like DMSO, and applied to the cell culture medium at various concentrations (e.g., 0-30 µM) for specific durations (e.g., 24-48 hours)[5][8]. Control cells are treated with the vehicle (DMSO) alone.
3. RNA Extraction and Sequencing:
-
Total RNA is extracted from both treated and control cells using standard methods (e.g., TRIzol reagent).
-
The quality and quantity of RNA are assessed, typically using a spectrophotometer and bioanalyzer.
-
Poly-A tail-enriched mRNA libraries are constructed for sequencing[8].
-
High-throughput sequencing is then performed (e.g., using Illumina platforms) to generate paired-end reads[8].
4. Bioinformatic Analysis:
-
Data Preprocessing: Raw sequencing reads are filtered to remove low-quality reads and adapters.
-
Alignment: The clean reads are mapped to a reference genome.
-
Gene Expression Quantification: The expression level of each gene is calculated and normalized, often expressed as Fragments Per Kilobase of Transcript Per Million Fragments Mapped (FPKM) or Counts Per Million (CPM)[7][9].
-
Differential Expression Analysis: Statistical packages like DESeq2 or edgeR are used to identify differentially expressed genes (DEGs) between the Tetrandrine-treated and control groups. The typical cut-off criteria are a false discovery rate (FDR) or p-value < 0.05 and a |log2 (fold change)| > 0.58 or 1[7][10].
-
Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses are performed using tools like clusterProfiler to identify the biological processes and signaling pathways significantly enriched among the DEGs[7][11].
Figure 1: General experimental workflow for comparative transcriptomics.
Quantitative Data Summary
Transcriptomic studies reveal a significant number of genes whose expression is altered by this compound treatment.
Table 1: Summary of Differentially Expressed Genes (DEGs) Following this compound Treatment
| Study Context | Model | Total DEGs | Upregulated Genes | Downregulated Genes | Citation |
| Oxaliplatin-Induced Neuropathic Pain | Mouse Spinal Cord | 423 (Oxaliplatin vs. TET) | 229 | 194 | [7] |
| Hypoxic Pulmonary Hypertension | Rat Lung Tissue | Not specified | Not specified | Not specified | [6] |
| Colon Adenocarcinoma | 437 COAD samples | 457 | 255 | 202 | [10] |
| SARS-CoV-2 Infection | 293T Cells | >100 (logFC > 1) | Varies | Varies | [12] |
Note: The number of DEGs can vary significantly depending on the cell type, drug concentration, treatment duration, and statistical thresholds used.
Table 2: Key Signaling Pathways Modulated by this compound Identified Through Transcriptomics
| Pathway | Primary Effect | Associated Gene Changes (Examples) | Study Context | Citations |
| PI3K/Akt/mTOR Signaling | Inhibition | Downregulation of PI3K, Akt, mTOR phosphorylation | Osteosarcoma, Colon Cancer, MGN, NSCLC | [1][5][13][14] |
| MAPK/Erk Signaling | Inhibition | Downregulation of Erk phosphorylation | Osteosarcoma, Nasopharyngeal Carcinoma | [1][14] |
| Apoptosis | Induction | Upregulation of Bax, Caspases; Downregulation of Bcl-2 | Oral Cancer, Colon Cancer, Osteosarcoma | [3][14][15] |
| Cell Cycle | G0/G1 Arrest | Downregulation of Cyclin D1; Upregulation of p21 | Cutaneous Melanoma | [4][15] |
| Inflammation | Suppression | Downregulation of IL-1β, TNFα, MCP-1, IL-6 | Membranous Glomerulopathy, Neuropathic Pain | [7][13] |
| Autophagy | Modulation | Upregulation of Beclin-1, LC3-I/II | Oral Cancer, Melanoma | [2][3] |
| Wnt Signaling | Inhibition | Not specified | Osteosarcoma | [1] |
Visualization of Key Signaling Pathways
This compound exerts its effects by modulating complex intracellular signaling networks. The following diagrams illustrate the key pathways affected.
PI3K/Akt/mTOR Pathway
This pathway is central to cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway, contributing to its anti-cancer effects[14].
References
- 1. Tetrandrine suppresses the growth of human osteosarcoma cells by regulating multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrandrine augments melanoma cell immunogenicity via dual inhibition of autophagic flux and proteasomal activity enhancing MHC-I presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrandrine induces apoptosis Via caspase-8, -9, and -3 and poly (ADP ribose) polymerase dependent pathways and autophagy through beclin-1/ LC3-I, II signaling pathways in human oral cancer HSC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrandrine induces cell cycle arrest in cutaneous melanoma cells by inhibiting IL-6/CDC42 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New perspectives on the potential of tetrandrine in the treatment of non-small cell lung cancer: bioinformatics, Mendelian randomization study and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Tetrandrine in Ameliorating Hypoxic Pulmonary Hypertension Vascular Remodeling through Transcriptomics and Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrandrine alleviates oxaliplatin-induced mechanical allodynia via modulation of inflammation-related genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative transcriptomics of broad-spectrum and synthetic cannabidiol treated C2C12 skeletal myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - Top 20 genes most significantly differentially expressed between control and treatment over time according to the edgeR GLM method. - Public Library of Science - Figshare [plos.figshare.com]
- 10. Bioinformatics analysis of RNA-seq data revealed critical genes in colon adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unraveling the mechanism of tetrandrine combined with Buyang Huanwu Decoction against silicosis using network pharmacology and molecular docking analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tetrandrine may treat membranous glomerulopathy via P13K/Akt signaling pathway regulation: therapeutic mechanism validation using Heymann nephritis rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deciphering the molecular mechanism of tetrandrine in inhibiting hepatocellular carcinoma and increasing sorafenib sensitivity by combining network pharmacology and experimental evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of dl-Tetrandrine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. dl-Tetrandrine, a bis-benzylisoquinoline alkaloid, requires careful handling not only during experimentation but also through to its final disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.
Core Disposal Principle: Compliance and Professional Management
The fundamental principle for the disposal of this compound is to adhere to local, regional, and national regulations. The consensus from safety data sheets (SDS) is that this compound should be disposed of as chemical waste through an authorized waste management company.[1] Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Protocol
-
Segregation and Collection :
-
Container Selection and Labeling :
-
Storage Prior to Disposal :
-
Arrange for Professional Disposal :
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.[1]
-
Provide the waste management company with all necessary information about the waste, including the Safety Data Sheet (SDS) for this compound.
-
-
Documentation :
-
Maintain a record of the amount of this compound waste generated and the date of its transfer to the waste disposal company. This documentation is crucial for regulatory compliance.
-
Quantitative Data Summary
Currently, publicly available safety data sheets and disposal guides for this compound do not provide specific quantitative data for disposal procedures, such as concentrations for neutralization or specific limits for environmental discharge. The emphasis is on containment and professional disposal in accordance with regulations.
| Data Point | Value | Source |
| Recommended Neutralization Concentration | Not Available | N/A |
| Effluent Limit Concentration | Not Available | N/A |
Experimental Protocols
Detailed experimental protocols for the on-site chemical neutralization or deactivation of this compound are not provided in standard safety and disposal literature. The recommended procedure is to transfer the chemical waste to a specialized and licensed facility for treatment and disposal. Attempting to neutralize the compound in a standard laboratory setting without a validated protocol can be hazardous and may violate regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
